6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOKWPYNNXYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274786 | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-26-8 | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
An In-depth Technical Guide to the Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
This guide provides a comprehensive overview of the primary synthetic routes to 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, a valuable building block in medicinal chemistry and drug development. The benzosuberone scaffold, from which this amine is derived, is a core component of various biologically active compounds, exhibiting properties ranging from antimicrobial to central nervous system activity.[2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction to the Benzosuberone Scaffold
The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core, commonly referred to as benzosuberane, is a seven-membered carbocyclic ring fused to a benzene ring. The ketone derivative, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as 1-benzosuberone), is a readily available starting material and a versatile intermediate for the synthesis of a wide array of derivatives.[5][6][7][8] The introduction of an amine functionality at the 5-position opens up numerous avenues for further chemical modification, making 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine a sought-after intermediate in the synthesis of novel therapeutic agents.[1][9]
This guide will explore the most scientifically sound and field-proven methodologies for the synthesis of this target amine, with a focus on reductive amination and rearrangement-based strategies. Each section will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the chosen conditions.
Synthetic Strategies and Core Protocols
The synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine predominantly starts from the corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The primary transformations involve the conversion of the carbonyl group into an amine. The following sections detail the most effective methods to achieve this.
Method 1: Direct Reductive Amination
Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient route from a ketone. This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by in-situ reduction to the desired amine.
Causality Behind Experimental Choices: The choice of reducing agent is critical in reductive amination. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) because they are selective for the iminium ion over the ketone, preventing the premature reduction of the starting material. The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate imine formation. The pH of the reaction mixture is also a key parameter; a slightly acidic medium is often employed to catalyze imine formation without passivating the amine nucleophile.
Materials:
-
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in anhydrous methanol.
-
Add ammonium acetate in excess to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Stir for an additional hour, then basify the solution with 1 M NaOH to pH ~10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride |
| Solvent | Methanol |
| Reaction Time | 24-48 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-80% |
Method 2: Beckmann Rearrangement of the Corresponding Oxime
The Beckmann rearrangement provides an indirect yet robust route to the target amine.[10][11][12][13] This method involves the conversion of the starting ketone to its oxime, followed by an acid-catalyzed rearrangement to a lactam (a cyclic amide). Subsequent reduction of the lactam yields the desired amine.
Causality Behind Experimental Choices: The first step, oximation, is a straightforward condensation reaction. The choice of acid catalyst for the Beckmann rearrangement (e.g., polyphosphoric acid, sulfuric acid, or phosphorus pentachloride) is crucial for inducing the rearrangement of the oxime to the lactam.[10] The stereochemistry of the oxime can influence which group migrates, but for a symmetrical ketone like benzosuberone, this is not a concern. The final reduction of the lactam is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (THF).
Caption: Workflow for the synthesis of the target amine via Beckmann rearrangement.
Part A: Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Oxime
-
Dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one and hydroxylamine hydrochloride in ethanol.
-
Add a solution of sodium acetate in water and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the precipitated oxime, wash with water, and dry.
Part B: Beckmann Rearrangement to 6,7,8,9,10-Hexahydro-benzo[b]azecin-6-one (Lactam)
-
Add the dried oxime to pre-heated polyphosphoric acid (PPA) at 120-140 °C with vigorous stirring.
-
Maintain the temperature for 15-30 minutes.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a strong base (e.g., concentrated NaOH solution) while cooling.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer and remove the solvent to obtain the crude lactam, which can be purified by recrystallization or chromatography.
Part C: Reduction of the Lactam to 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the lactam in anhydrous THF dropwise to the LiAlH₄ suspension with stirring.
-
Reflux the reaction mixture for 12-24 hours.
-
Cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target amine.
-
Purify by column chromatography if necessary.
| Parameter | Oximation | Beckmann Rearrangement | Lactam Reduction |
| Key Reagents | Hydroxylamine HCl, NaOAc | Polyphosphoric Acid | Lithium Aluminum Hydride |
| Solvent | Ethanol/Water | None (PPA as reagent and solvent) | Tetrahydrofuran (THF) |
| Temperature | Reflux | 120-140 °C | Reflux |
| Typical Yield | >90% | 50-70% | 70-90% |
Method 3: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[14][15][16][17] This reaction is typically performed at high temperatures.
Causality Behind Experimental Choices: The high temperature is necessary to drive the reaction, which proceeds through the formation of a formyl-protected amine intermediate. The use of ammonium formate provides both the ammonia for imine formation and the formate for the reduction step. The subsequent hydrolysis of the N-formyl intermediate is required to liberate the free amine.
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
-
In a flask equipped with a reflux condenser, mix 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one with an excess of ammonium formate.
-
Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours.
-
Cool the reaction mixture and add an aqueous solution of hydrochloric acid.
-
Reflux the acidic mixture for several hours to hydrolyze the intermediate N-formyl amine.
-
Cool the solution and basify with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer, remove the solvent, and purify the crude amine by distillation or chromatography.
| Parameter | Value |
| Key Reagents | Ammonium formate, Hydrochloric acid |
| Solvent | None (reagents act as solvent) |
| Temperature | 160-180 °C |
| Reaction Time | 6-12 hours (for amination), plus hydrolysis time |
| Typical Yield | 40-60% |
Other Potential Synthetic Routes
While the methods detailed above are the most common, other classical organic reactions could be adapted for the synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine. These include:
-
Hofmann Rearrangement: This involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[18] One could envision the synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulene-5-carboxamide and its subsequent rearrangement.
-
Schmidt Reaction: This reaction allows for the conversion of a ketone directly to a lactam using hydrazoic acid, or a carboxylic acid to an amine.[19][20] The reaction of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one with hydrazoic acid would yield the same lactam as in the Beckmann rearrangement, which could then be reduced.
Conclusion
The synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is readily achievable from the corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Direct reductive amination offers the most straightforward and atom-economical approach. For a more classical and robust, albeit longer, route, the Beckmann rearrangement of the oxime followed by lactam reduction is a highly effective strategy. The Leuckart-Wallach reaction provides a high-temperature, one-pot alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to confidently synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
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Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. (2025). ResearchGate. [Link]
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Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. (n.d.). Semantic Scholar. [Link]
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Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking. (2021). Taylor & Francis Online. [Link]
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Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. (2018). Beilstein Journal of Organic Chemistry. [Link]
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The abnormal beckmann rearrangement of a benzosuberone oxime (6,6-dimethyl-5-oximino-6,7,8,9-tetrahydro-5H-benzocycloheptene). (n.d.). Bar-Ilan University Research Authority. [Link]
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Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. (2018). National Institutes of Health. [Link]
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Beckmann rearrangement. (n.d.). Wikipedia. [Link]
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Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]
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The Beckmann Rearrangement. (2013). Denmark Group, University of Illinois Urbana-Champaign. [Link]
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Synthesis and Characterization of 8-Hydroxy-5,8,9,10-tetrahydro-6H-benzocycloocten-7-one, 5,6,9,10-Tetrahydro-benzocyclooctene-7,8-dione and 6,7,10,11-Tetrahydro-benzocycloocta[b]quinoxaline. (2000). Acta Chimica Slovenica. [Link]
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Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
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Leuckart reaction. (n.d.). Wikipedia. [Link]
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Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. (2012). Organic Chemistry: An Indian Journal. [Link]
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6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-amine. (n.d.). PubChem. [Link]
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Novel application of Leuckart-Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library. (2006). ResearchGate. [Link]
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Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. (2023). National Institutes of Health. [Link]
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STUDIES ON THE LEUCKART REACTION. (1944). Semantic Scholar. [Link]
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Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis. (2014). National Institutes of Health. [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
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Schmidt Reaction. (2023). Chemistry LibreTexts. [Link]
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Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold. (2015). National Institutes of Health. [Link]
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6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Request for Quotation. (2024). ChemBK. [Link]
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5,6,8,9-Tetrahydro-7H-benzo(7)annulen-7-one. (n.d.). PubChem. [Link]
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6,7,8,9-tetrahydro-5h-benzo[1]annulene-5-carbaldehyde. (n.d.). PubChemLite. [Link]
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Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (2007). CHIMIA. [Link]
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Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. (2023). National Institutes of Health. [Link]
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5,6,7,8-Tetrahydro-[2][3][9]triazolo[5,1-b]quinazolin-9(4H)-one. (2022). National Institutes of Health. [Link]
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5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
An In-Depth Technical Guide to the Physicochemical Properties of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is a bicyclic primary amine of significant interest in medicinal chemistry due to its rigid scaffold, which is a common feature in various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and development, influencing critical parameters such as solubility, permeability, and target engagement. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, including its molecular structure, acid-base properties, lipophilicity, and solubility. While experimentally determined data for this specific molecule is limited in publicly available literature, this guide synthesizes theoretical predictions, data from its synthetic precursor, and established principles of medicinal chemistry to provide a robust framework for its handling and application. Methodologies for the experimental determination of these key parameters are also detailed to empower researchers in generating validated data.
Molecular Structure and Core Properties
The foundational step in characterizing any molecule for drug development is to define its fundamental structural and physical properties. These parameters provide the initial dataset for computational modeling and guide initial experimental design.
Chemical Structure and Identification
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, also known as 5-amino-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene, possesses a fused ring system consisting of a benzene ring and a seven-membered cycloheptane ring, with a primary amine substituent at the 5-position.
Caption: Chemical structure of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molecular Weight | 161.24 g/mol | [2] |
| CAS Number | 17910-26-8 | [2] |
| Computed XLogP3 | 2.1 | [2] |
Synthesis and Purification
The primary route to 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is through the reductive amination of its corresponding ketone precursor, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as benzosuberone). This method is widely employed for the synthesis of primary amines from ketones.
Synthesis of the Precursor: 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
The ketone precursor is commercially available and can be synthesized through various established methods.
Table 2: Physicochemical Properties of the Ketone Precursor
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Boiling Point | 270 °C (lit.) | |
| Density | 1.071 g/mL at 25 °C (lit.) |
Reductive Amination Protocol
The following is a generalized protocol for the reductive amination of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The choice of reducing agent and reaction conditions can be optimized to improve yield and purity.
Caption: Generalized workflow for the synthesis of the target amine via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate iminium ion. The reaction progress can be monitored by techniques like TLC or LC-MS.
-
Reduction: Once imine formation is evident, add a reducing agent portion-wise at a controlled temperature (often 0 °C to room temperature). Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion over the ketone.
-
Work-up: After the reaction is complete, quench the excess reducing agent with an aqueous acid solution (e.g., 1M HCl). Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine and facilitate its extraction.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.
Acid-Base Properties (pKa)
The basicity of the primary amine, quantified by its pKa, is a critical parameter that dictates the ionization state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.
Predicted pKa
Experimental Determination of pKa
Potentiometric titration is the gold standard for the experimental determination of pKa.
Caption: Workflow for the experimental determination of pKa by potentiometric titration.
Protocol Outline:
-
Sample Preparation: Accurately weigh a sample of the amine hydrochloride salt and dissolve it in deionized water.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa is the pH at which half of the amine has been neutralized (the half-equivalence point).
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Predicted LogP
Computational models predict an XLogP3 value of 2.1 for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine[2]. This value suggests a moderate level of lipophilicity, which is often desirable for oral drug candidates.
Experimental Determination of LogP
The shake-flask method is the traditional approach for LogP determination. However, HPLC-based methods are often preferred for their speed, efficiency, and lower sample consumption.
HPLC-Based LogP Determination Protocol:
-
Standard Selection: Choose a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Chromatography: Perform reverse-phase HPLC analysis on the standard compounds and the test compound using a C18 column and a mobile phase of methanol/water or acetonitrile/water.
-
Calibration Curve: Plot the logarithm of the retention factor (log k') of the standard compounds against their known LogP values to generate a calibration curve.
-
LogP Calculation: Determine the log k' of the test compound from its retention time and calculate its LogP using the equation of the calibration curve.
Solubility
Aqueous solubility is a critical factor for drug efficacy, as a compound must be in solution to be absorbed and distributed to its site of action. The solubility of amines is highly pH-dependent.
General Solubility Profile
As a primary amine, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is expected to be more soluble in acidic aqueous solutions due to the formation of the protonated ammonium salt. Its solubility in non-polar organic solvents is likely to be moderate, consistent with its predicted LogP value.
Experimental Determination of Aqueous Solubility
A common method for determining thermodynamic solubility is the shake-flask method.
Protocol Outline:
-
Sample Preparation: Add an excess amount of the compound to a series of buffers with different pH values.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation and Quantification: Separate the solid material from the solution by centrifugation or filtration. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV.
Spectroscopic Characterization
While specific spectra for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine are not widely published, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic proton at the 5-position (which would be a key diagnostic signal), and the aliphatic protons of the seven-membered ring.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon bearing the amine, and the aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 161.24.
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for the primary amine would be expected in the region of 3300-3500 cm⁻¹.
Conclusion and Future Directions
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine presents an intriguing scaffold for drug discovery. This guide has outlined its core physicochemical properties based on theoretical predictions and data from analogous structures. However, to fully unlock its potential, a comprehensive experimental characterization is essential. Researchers are encouraged to utilize the methodologies detailed herein to generate validated data for its pKa, LogP, and solubility. Such data will be invaluable for the rational design of novel therapeutics based on this promising molecular framework.
References
-
PubChem. 6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-amine. National Center for Biotechnology Information. [Link]
6,7,8,9-tetrahydro-5H-benzoannulen-5-amine structural characterization
An In-Depth Technical Guide to the Structural Characterization of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for the structural characterization of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine, a notable scaffold in medicinal chemistry. The guide is designed to provide both theoretical and practical insights, moving beyond simple procedural lists to explain the causality behind experimental choices. It is structured to serve as a self-validating system for researchers, ensuring the generation of robust and reliable data. The methodologies detailed herein are grounded in established analytical principles and supported by authoritative references, reflecting field-proven expertise.
Introduction: The Significance of the Benzocycloheptene Scaffold
The 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine moiety is a key structural motif found in a variety of biologically active compounds. Its unique conformational flexibility, conferred by the seven-membered ring fused to a benzene ring, allows for diverse interactions with biological targets. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for rational drug design and development. This guide will provide a multi-faceted approach to the structural elucidation of this compound, employing a suite of modern analytical techniques.
Synthesis and Purification: The Foundation of Characterization
Robust structural characterization begins with a pure sample. The most common route to the title compound is via reductive amination of the corresponding ketone, 6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target amine.
Experimental Protocol: Reductive Amination
-
Dissolution: Dissolve 6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1 equivalent) in anhydrous methanol.
-
Ammonia Source: Add ammonium acetate (10-20 equivalents) to the solution. The large excess drives the equilibrium towards imine formation.
-
pH Adjustment: Adjust the pH of the mixture to 6-7 using glacial acetic acid. This pH range is optimal for imine formation without significant decomposition of the reducing agent.
-
Reduction: Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. NaBH3CN is a mild reducing agent that selectively reduces the iminium ion over the ketone, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by adding water and basify with aqueous NaOH to pH > 10. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques provide the primary evidence for the structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected Chemical Shifts and Couplings:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Aromatic (4H) | 7.1-7.3 | m | - | The four protons on the benzene ring will appear as a complex multiplet. |
| CH-NH₂ (1H) | ~4.0 | t | ~7 | The benzylic proton will be a triplet due to coupling with the adjacent CH₂ group. |
| Aliphatic CH₂ (6H) | 1.5-3.0 | m | - | The three methylene groups in the seven-membered ring will exhibit complex splitting patterns due to their diastereotopic nature. |
| NH₂ (2H) | 1.5-2.5 | br s | - | The amine protons will appear as a broad singlet and are exchangeable with D₂O. |
Expected Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 140-145 |
| Aromatic CH | 126-130 |
| CH-NH₂ | 50-60 |
| Aliphatic CH₂ | 25-40 |
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, confirming the connectivity of the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for confirming the overall connectivity of the molecule, including the attachment of the aliphatic ring to the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300-3500 | Medium, two bands for primary amine |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| N-H bend | 1590-1650 | Medium |
| C-N stretch | 1000-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
Expected Data (for C₁₁H₁₅N):
-
Molecular Weight: 161.24 g/mol
-
High-Resolution MS (HRMS): Expected [M+H]⁺ = 162.1283 (calculated). This provides confirmation of the elemental formula.
-
Fragmentation Pattern: The molecule is expected to fragment via loss of NH₃ (m/z = 144) and through cleavage of the seven-membered ring.
Crystallographic Analysis: The Definitive 3D Structure
While spectroscopic methods provide evidence for the connectivity of atoms, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state.
Crystallization Workflow
Caption: Workflow for obtaining a single-crystal X-ray structure.
Key Structural Insights from Crystallography
-
Conformation of the Seven-Membered Ring: X-ray crystallography will reveal the preferred conformation (e.g., chair, boat, twist-boat) of the flexible seven-membered ring in the solid state.
-
Intermolecular Interactions: The crystal packing will show intermolecular hydrogen bonds involving the amine group, which are crucial for understanding the solid-state properties of the compound.
-
Bond Lengths and Angles: Precise bond lengths and angles will be determined, providing a benchmark for computational models.
Conclusion: A Multi-Technique Approach for Unambiguous Characterization
The structural characterization of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine requires a synergistic application of multiple analytical techniques. Synthesis and purification provide the necessary high-quality material. NMR, IR, and MS provide a detailed picture of the molecular connectivity and functional groups. Finally, single-crystal X-ray diffraction offers the definitive three-dimensional structure. By following the comprehensive approach outlined in this guide, researchers can confidently and accurately characterize this important chemical entity, paving the way for its application in drug discovery and development.
References
-
Reductive Amination: "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, vol. 59, 2002, pp. 1-714, Wiley, [Link].
- NMR Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.
- IR Spectroscopy: Pavia, D. L., et al. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
- Mass Spectrometry: de Hoffmann, E., & Stroobant, V.
- X-ray Crystallography: Clegg, W., et al. Crystal Structure Analysis: Principles and Practice. 2nd ed., Oxford University Press, 2009.
Spectroscopic Signature of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine: A Predictive Technical Guide
Spectroscopic Signature of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel research compound 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine (CAS 17910-26-8). Due to the current absence of experimentally acquired and published spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), in conjunction with spectral data from structurally analogous compounds, to construct a reliable predictive model of its spectroscopic signature. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound. We will delve into the rationale behind the predicted spectral features, offering insights into the relationship between molecular structure and spectroscopic output.
Introduction and Molecular Structure
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is a primary amine built upon a benzocycloheptene (also known as a benzo[1]annulene) framework. The molecular structure consists of a benzene ring fused to a seven-membered cycloalkane ring. The amine functional group is attached to the benzylic carbon of the seven-membered ring. This unique combination of a flexible seven-membered ring, an aromatic system, and a reactive primary amine at a benzylic position suggests potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for any research and development involving this compound.
The molecular formula is C₁₁H₁₅N, and the monoisotopic mass is 161.12 Da. The structural features that will dictate the spectroscopic data are:
-
The Aromatic Ring: Four protons on a disubstituted benzene ring.
-
The Saturated Seven-Membered Ring: A flexible ring system with multiple methylene groups.
-
The Benzylic Methine Group: A CH group attached to both the aromatic ring and the nitrogen atom.
-
The Primary Amine Group: An NH₂ group.
Below is a diagram of the molecular structure with atom numbering used for the purpose of spectroscopic prediction.
Caption: Predicted major fragmentation pathway for 6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-5-amine.
Experimental Protocols: A Predictive Approach
As experimental data is not available, this section outlines the standard methodologies that would be employed to acquire the predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) would be necessary due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet would be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film could be cast from a volatile solvent.
-
Acquisition: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty sample holder would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) at 70 eV would be the standard method to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Analysis: The sample would be introduced into the mass spectrometer, and the ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Conclusion
This technical guide provides a robust, theory-backed prediction of the NMR, IR, and MS spectroscopic data for 6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-5-amine. By analyzing the constituent functional groups and comparing them to structurally similar molecules, we have constructed a detailed spectroscopic profile. This information serves as a valuable resource for the scientific community, aiding in the identification and characterization of this compound in future research endeavors. It is anticipated that experimentally acquired data will align closely with the predictions outlined herein.
References
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
- Bouchoux, G., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(3), 361-371.
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
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SpectraBase. N-ethylbenzylamine - Optional[MS (GC)] - Spectrum. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 34(3).
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University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
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Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
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NIST. N-Ethylbenzylamine, TMS derivative. [Link]
- Le, T. M., et al. (2019). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470.
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NIST. 1-Aminoindan. [Link]
- Simon, E. S., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(6), 963-974.
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NIST. 1-Aminoindan. [Link]
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LibreTexts. Table of Characteristic Proton NMR Shifts. [Link]
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LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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NIST. Benzenemethanamine, N-ethyl-. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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PubChem. N-Ethylbenzylamine. [Link]
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PubChem. (+-)-1-Aminoindan. [Link]
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JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]
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ResearchGate. Vibrational Spectroscopic Studies of Tetralin. [Link]
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National Center for Biotechnology Information. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. [Link]
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LibreTexts. 6.5: Amine Fragmentation. [Link]
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NIST. Benzylamine. [Link]
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SIELC Technologies. N-Ethylbenzylamine. [Link]
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MassBank. Benzylamine. [Link]
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SpectraBase. (R)-(-)-1-Aminoindane - Optional[FTIR] - Spectrum. [Link]
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PubChem. 2-Aminotetralin. [Link]
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Wikipedia. 2-Aminotetralin. [Link]
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PubChem. (R)-(-)-1-Aminoindan. [Link]
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PubChem. 1-Aminotetralin, (R)-. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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PubChem. Benzylamine. [Link]
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YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033963). [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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ACS Publications. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]
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PubChem. 2-Aminotetralin-2-carboxylic acid. [Link]
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PubChem. Tetralin. [Link]
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PubChem. 6,7,8,9-tetrahydro-5H-benzo(7)annulen-6-amine. [Link]
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NIST. Naphthalene, 1,2,3,4-tetrahydro-. [Link]
An In-depth Technical Guide to 6,7,8,9-Tetrahydro-5H-benzoannulen-5-amine (CAS Number: 17910-26-8)
An In-depth Technical Guide to 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine (CAS Number: 17910-26-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine, with CAS number 17910-26-8, is a synthetic organic compound featuring a benzocycloheptene core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The conformationally flexible seven-membered ring fused to a benzene ring provides a unique three-dimensional scaffold for interaction with various biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance in drug discovery and development.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem[2] |
| Molecular Weight | 161.24 g/mol | PubChem[2] |
| CAS Number | 17910-26-8 | PubChem[2] |
| IUPAC Name | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine | PubChem[2] |
| Computed XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis
The primary route for the synthesis of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine is through the reductive amination of its corresponding ketone precursor, 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one (also known as 1-benzosuberone).
Experimental Protocol: Reductive Amination of 1-Benzosuberone
This protocol is based on general reductive amination procedures and a specific example mentioned in patent literature.
Materials:
-
6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one (1-benzosuberone)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethanol (or other suitable solvent like methanol or tetrahydrofuran)
-
Glacial acetic acid (optional, to facilitate iminium ion formation)
-
Diethyl ether (or other extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzosuberone (1 equivalent) in ethanol.
-
Addition of Amine Source: To the stirred solution, add ammonium acetate (10-15 equivalents).
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate of reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
An In-depth Technical Guide on the Biological Activity of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
An In-depth Technical Guide on the Biological Activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
This guide provides a comprehensive technical overview of the biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this and related compounds. This document will delve into the known and potential biological targets, propose a structured approach for its pharmacological characterization, and provide detailed experimental protocols for key assays.
Introduction: The Benzocycloheptane Scaffold in CNS Drug Discovery
The 6,7,8,9-tetrahydro-5H-benzo[1]annulene scaffold is a privileged structure in medicinal chemistry, forming the core of several centrally acting agents. While direct biological data for the 5-amino substituted analog is not extensively published, the chemical class is known to interact with various CNS targets. Notably, structurally related analogs, such as those with the amine at the 7-position, have been investigated as potent and selective ligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[2] This provides a strong rationale for investigating the 5-amino derivative for similar activity.
Furthermore, other compounds containing a benzocycloheptane or related fused ring system have shown affinity for serotonergic and dopaminergic receptors, as well as monoamine transporters. For instance, EGIS-7625, a selective 5-HT2B receptor antagonist, highlights the potential for this scaffold to interact with serotonin pathways.[3][4] Therefore, a thorough characterization of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is warranted to elucidate its full pharmacological profile and potential therapeutic applications.
This guide will outline a systematic approach to unravel the biological activity of this compound, from initial synthesis and target screening to in-depth functional characterization and in vivo validation.
Synthesis and Characterization of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
The synthesis of the target compound can be readily achieved from its ketone precursor, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, which is commercially available.[5][6][7][8] The most common and direct method is reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Reducing Agent Addition: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the addition of water. Make the solution basic (pH > 10) with aqueous NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
A Tiered Approach to Pharmacological Evaluation
A systematic, multi-tiered approach is proposed to comprehensively define the biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
Tier 1: Primary Target Screening
The initial step is to perform a broad screen of CNS targets to identify the primary biological receptors, transporters, and enzymes with which the compound interacts.
-
NMDA Receptor Binding: Based on the activity of the 7-amino analog, the primary focus should be on NMDA receptors.[2] A radioligand binding assay using a non-selective NMDA receptor antagonist, such as [³H]CGP-39653, and a GluN2B-selective ligand, like [³H]ifenprodil, is recommended.
-
Broad CNS Receptor Panel: A comprehensive binding assay panel (e.g., the Psychoactive Drug Screening Program panel) should be utilized to assess affinity for a wide range of receptors, including but not limited to serotonin (5-HT₁₋₇), dopamine (D₁₋₅), adrenergic (α₁, α₂, β), muscarinic, and sigma receptors.
-
Monoamine Transporter Binding: Radioligand binding assays for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) should be performed to evaluate the compound's potential as a monoamine reuptake inhibitor.
Tier 2: In Vitro Functional Assays
Once primary binding targets are identified, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).
-
NMDA Receptor Functional Assays: If significant binding to the NMDA receptor is observed, functional activity should be assessed using:
-
Electrophysiology: Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2B) can definitively characterize the compound as an agonist, antagonist, or modulator.
-
Calcium Flux Assays: In cell lines expressing recombinant NMDA receptors, changes in intracellular calcium in response to the compound in the presence and absence of an NMDA receptor agonist can determine its functional activity.
-
-
Functional Assays for Other GPCRs: For any other G-protein coupled receptors identified in the primary screen, appropriate functional assays such as cAMP assays, GTPγS binding assays, or reporter gene assays should be conducted.
Tier 3: Secondary Assays and Selectivity Profiling
This tier aims to further probe the mechanism of action and assess the compound's selectivity.
-
Monoamine Oxidase (MAO) Inhibition: Given that many psychoactive compounds inhibit MAO, an in vitro assay to determine the IC₅₀ values for both MAO-A and MAO-B is recommended.[9][10][11][12] This will help to rule out this mechanism or identify it as a component of the compound's activity.
-
Cytochrome P450 (CYP) Inhibition: An early assessment of the compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is important for drug development to identify potential drug-drug interactions.
Tier 4: In Vivo Behavioral Pharmacology
Based on the in vitro profile, initial in vivo studies can be designed to assess the compound's behavioral effects in animal models.
-
General Locomotor Activity: An open field test can assess whether the compound has stimulant, depressant, or anxiolytic/anxiogenic effects.
-
Cognitive Models: If the compound is an NMDA receptor modulator, its effects on learning and memory can be evaluated in models such as the Morris water maze or novel object recognition test.
-
Models of Pain and Psychosis: Depending on the specific mechanism of action at the NMDA receptor, models of neuropathic pain or psychotomimetic-induced behaviors could be relevant.
Data Presentation and Interpretation
Table 1: Proposed In Vitro Pharmacological Profile of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
| Assay Type | Target | Parameter | Value |
| Binding Affinity | |||
| GluN2B-NMDA | Ki (nM) | ||
| Sigma-1 | Ki (nM) | ||
| Sigma-2 | Ki (nM) | ||
| SERT | Ki (nM) | ||
| DAT | Ki (nM) | ||
| NET | Ki (nM) | ||
| Functional Activity | |||
| GluN2B-NMDA | IC₅₀ (nM) | ||
| Functional Mode | |||
| Enzyme Inhibition | |||
| MAO-A | IC₅₀ (nM) | ||
| MAO-B | IC₅₀ (nM) |
Visualizations of Key Workflows and Pathways
Diagram 1: General Workflow for Pharmacological Characterization
Caption: A tiered workflow for the comprehensive pharmacological evaluation of novel CNS compounds.
Diagram 2: NMDA Receptor Signaling Cascade
Caption: Simplified signaling pathway of the NMDA receptor, a primary putative target.
Conclusion
While the biological activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is not yet fully elucidated, its structural similarity to known NMDA receptor ligands provides a strong starting point for its pharmacological investigation. The systematic, tiered approach outlined in this guide, from synthesis and primary screening to functional and in vivo assays, provides a robust framework for characterizing its biological profile. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of the broader benzocycloheptane class of CNS-active molecules.
References
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PubChem. (n.d.). 6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-amine. Retrieved from [Link]
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Lengyel, K., Pieschl, R., et al. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology. Retrieved from [Link]
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Ahmed, H., Haider, A., Varisco, J., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[1]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450–9470. Retrieved from [Link]
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Edmondson, D. E., & Binda, C. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 1729, 219–228. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Enantioselective Synthesis of (R)-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine: A Technical Guide
Enantioselective Synthesis of (R)-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is a chiral bicyclic amine that represents a valuable building block in medicinal chemistry due to its constrained seven-membered ring fused to a benzene ring. This unique three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. This guide provides an in-depth technical overview of the viable synthetic strategies for obtaining the enantiomerically pure (R)-amine. Two primary approaches are discussed in detail: the asymmetric synthesis via catalytic hydrogenation of an imine intermediate and the classical chiral resolution of the racemic amine. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering both theoretical background and actionable experimental protocols.
Introduction: The Significance of Chiral Benzannulated Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of an amine can be critical for its pharmacological activity, as enantiomers often exhibit different binding affinities for chiral biological targets such as enzymes and receptors. The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine scaffold presents a conformationally restricted framework that can be exploited to enhance selectivity and potency in drug candidates. The enantioselective synthesis of the (R)-enantiomer is therefore a key step in the exploration of new chemical entities based on this privileged structure.
This guide will explore two robust and scientifically sound strategies for accessing the target (R)-amine:
-
Strategy 1: Asymmetric Catalytic Hydrogenation: A direct and atom-economical approach starting from the corresponding ketone, proceeding through an imine intermediate which is then enantioselectively hydrogenated.
-
Strategy 2: Chiral Resolution of the Racemic Amine: A classical and often industrially scalable method involving the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
The choice between these strategies will depend on various factors including the desired scale of synthesis, cost of reagents and catalysts, and the available analytical capabilities for determining enantiomeric purity.
Strategic Overview: Pathways to the Target Molecule
The synthesis of enantiomerically pure (R)-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine originates from the readily accessible achiral ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The overall synthetic landscape is depicted below.
Caption: Synthetic strategies for (R)-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
Synthesis of the Precursor Ketone
The common starting material for both strategies is 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. A reliable synthesis of this ketone is crucial for the overall success of the enantioselective synthesis.
Synthetic Protocol: Friedel-Crafts Acylation
A common and effective method for the synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is the intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid or its corresponding acid chloride.
Step-by-Step Protocol:
-
Preparation of 5-Phenylvaleryl Chloride: To a solution of 5-phenylvaleric acid (1 equivalent) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-phenylvaleryl chloride, which can be used in the next step without further purification.
-
Intramolecular Friedel-Crafts Acylation: The crude 5-phenylvaleryl chloride is dissolved in a suitable solvent like dichloromethane or nitrobenzene. The solution is cooled to 0 °C, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 equivalents), is added portion-wise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.[2]
Strategy 1: Asymmetric Synthesis via Catalytic Hydrogenation
This strategy involves the conversion of the ketone to an imine, followed by an enantioselective hydrogenation using a chiral transition metal catalyst. This approach is highly efficient and atom-economical.
Rationale and Mechanistic Insight
The key to this strategy is the enantioselective reduction of the C=N double bond of the imine intermediate. Chiral transition metal complexes, particularly those of iridium and rhodium with chiral phosphine ligands, have proven to be highly effective for this transformation.[1][3] The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine.
Caption: Asymmetric hydrogenation of an imine intermediate.
Experimental Protocol: Asymmetric Reductive Amination
This protocol describes a one-pot asymmetric reductive amination of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one | 160.21 | 1.0 | 1.0 |
| Ammonia (7 N in Methanol) | 17.03 | 10.0 | 10.0 |
| [Ir(COD)Cl]₂ | 671.71 | 0.005 | 0.005 |
| (S,S)-f-Binaphane | 630.73 | 0.011 | 0.011 |
| Iodine (I₂) | 253.81 | 0.05 | 0.05 |
| Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | 284.22 | 1.2 | 1.2 |
| Toluene (anhydrous) | - | 5 mL | - |
| Hydrogen (H₂) | - | 50 atm | - |
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol). Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: To the catalyst solution, add 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 mmol), followed by titanium(IV) isopropoxide (1.2 mmol) and a solution of ammonia in methanol (10.0 mmol). Finally, add iodine (0.05 mmol).
-
Hydrogenation: The Schlenk flask is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm of hydrogen. The reaction mixture is stirred at 40 °C for 24-48 hours.
-
Work-up and Purification: After cooling to room temperature and carefully releasing the hydrogen pressure, the reaction mixture is quenched by the addition of aqueous NaOH solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.
Strategy 2: Chiral Resolution of the Racemic Amine
Chiral resolution is a well-established and often highly effective method for obtaining enantiomerically pure compounds, particularly on a larger scale. This strategy involves the synthesis of the racemic amine, followed by its separation into individual enantiomers.
Rationale and Principles
This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[4][5] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure amine. Tartaric acid is a commonly used and cost-effective resolving agent for amines.[3][6]
Caption: Chiral resolution of a racemic amine using a chiral acid.
Experimental Protocol: Chiral Resolution
Step 1: Synthesis of Racemic 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
-
To a solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding aqueous HCl. The methanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether.
-
The aqueous layer is basified with aqueous NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the racemic amine.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then stand undisturbed for several hours to allow for the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
Step 3: Liberation of the (R)-Amine
-
Suspend the collected diastereomeric salt in water and add an aqueous solution of a base (e.g., NaOH or K₂CO₃) until the pH is basic.
-
Extract the liberated amine with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
-
The enantiomeric excess should be determined by chiral HPLC. The crystallization process can be repeated to enhance the enantiomeric purity if necessary.
Comparison of Strategies
| Feature | Asymmetric Catalysis | Chiral Resolution |
| Efficiency | Potentially higher overall yield as all starting material is converted to the desired enantiomer. | Maximum theoretical yield is 50% without a racemization step for the undesired enantiomer. |
| Cost | Chiral ligands and metal catalysts can be expensive. | Chiral resolving agents like tartaric acid are often inexpensive. |
| Scalability | Can be challenging to scale up due to catalyst sensitivity and cost. | Generally robust and scalable, widely used in industry. |
| Development Time | May require significant optimization of catalyst, solvent, and reaction conditions. | May require screening of multiple resolving agents and crystallization solvents. |
| Atom Economy | High | Low, due to the formation of the undesired enantiomer. |
Conclusion
The enantioselective synthesis of (R)-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine can be effectively achieved through two distinct and reliable strategies. Asymmetric catalysis, specifically the reductive amination of the corresponding ketone, offers a modern and atom-economical route that can provide high enantioselectivity in a single step. On the other hand, the classical method of chiral resolution of the racemic amine provides a robust and often more readily scalable alternative, particularly when cost-effective resolving agents like tartaric acid are employed. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and available resources. Both methodologies, as detailed in this guide, provide a solid foundation for the successful synthesis of this valuable chiral building block.
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Google Patents. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
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Benchchem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
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ResearchGate. Asymmetric hydrogenation of (E)‐5‐benzylidene‐6,7,8,9‐tetrahydro‐5H‐benzo[1]annulene S19 and (E)‐7‐benzylidenebicyclo[4.2.0]octa‐1,3,5‐triene S20.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
An In-Depth Technical Guide to the Putative Mechanism of Action of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, a tricyclic psychoactive compound. Based on robust evidence from structurally analogous compounds, this guide posits that the primary molecular target is the N-methyl-D-aspartate (NMDA) receptor, with a likely selectivity for the GluN2B subunit. This document will delve into the foundational evidence, the proposed signaling pathways, and a series of self-validating experimental protocols for confirming this mechanism. This guide is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.
Introduction and Core Hypothesis
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, a benzosuberane derivative, belongs to a class of compounds with known central nervous system activity. While direct pharmacological data for the 5-amino isomer is not extensively available in peer-reviewed literature, a compelling body of evidence from close structural analogs, particularly the 7-amino isomer, strongly indicates a mechanism of action centered on the modulation of the NMDA receptor.
The NMDA receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[2] Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders.[2] The receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex.[3]
Our core hypothesis is that 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine functions as an antagonist of the NMDA receptor, with a probable selectivity for the GluN2B subunit. This is based on detailed studies of its 7-amino analog, which has been developed as a positron emission tomography (PET) imaging agent for the GluN2B subunit.[4]
Evidence from Structural Analogs: The Case for NMDA Receptor Antagonism
The most direct evidence for the proposed mechanism comes from a comprehensive study on 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-amine analogues by Ahmed et al. (2019).[4] This research aimed to develop PET imaging agents for the GluN2B subunit of the NMDA receptor. Their work demonstrated that the benzosuberane scaffold is a viable pharmacophore for targeting this specific receptor subunit.
Key findings from this study that inform our hypothesis on the 5-amino isomer include:
-
High Affinity and Selectivity: The optimized 7-amino analog, [¹⁸F]PF-NB1, exhibited high affinity for GluN2B-containing NMDA receptors and selectivity over other receptors, including sigma-1 and sigma-2 receptors.[4]
-
In Vivo Target Engagement: PET imaging studies in rats showed that the binding of the radiolabeled 7-amino analog was highest in brain regions known to have a high density of GluN2B subunits, such as the forebrain.[4]
-
Specific Blockade: The binding of the 7-amino analog was dose-dependently blocked by a known GluN2B antagonist, CP-101,606, confirming target engagement at the NMDA receptor.[4]
The structural similarity between the 5-amino and 7-amino isomers of tetrahydro-5H-benzo[1]annulen-amine suggests a shared pharmacological target. The primary difference lies in the position of the amine group on the seven-membered ring, which may influence binding affinity and selectivity but is unlikely to completely abolish activity at the NMDA receptor.
Proposed Signaling Pathway: Antagonism of GluN2B-Mediated Calcium Influx
Assuming the core hypothesis is correct, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine would exert its effects by inhibiting the downstream signaling cascade initiated by the activation of GluN2B-containing NMDA receptors.
The proposed signaling pathway is as follows:
-
Binding to GluN2B: The compound is hypothesized to bind to the GluN2B subunit of the NMDA receptor, likely at an allosteric site.
-
Inhibition of Channel Opening: This binding event prevents the conformational changes necessary for the ion channel to open upon glutamate and glycine/D-serine binding.
-
Reduction of Calcium Influx: Consequently, the influx of calcium ions (Ca²⁺) into the postsynaptic neuron is reduced.
-
Downstream Effects: The reduction in intracellular Ca²⁺ levels dampens the activation of various calcium-dependent signaling pathways, including those involving calmodulin, CaMKII, and CREB, which are critical for synaptic plasticity and neuronal excitability.
The following diagram illustrates this proposed mechanism of action:
Caption: Experimental workflow for in vitro validation of the mechanism of action.
Conclusion
The available evidence from structurally related compounds provides a strong and scientifically sound basis for the hypothesis that 6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-5-amine acts as an antagonist of the NMDA receptor, with a likely preference for the GluN2B subunit. This technical guide has outlined the rationale behind this hypothesis, the proposed signaling pathway, and a clear, actionable set of experimental protocols to definitively elucidate its mechanism of action. The validation of this mechanism will be a critical step in understanding the pharmacological profile of this compound and its potential for therapeutic development.
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Smart, K., Zheng, M. Q., Ahmed, H., et al. (2022). Comparison of three novel radiotracers for GluN2B-containing NMDA receptors in non-human primates: (R)-[11C]NR2B-Me, (R)-[18F]of-Me-NB1, and (S)-[18F]of-NB1. Journal of Cerebral Blood Flow & Metabolism, 42(8), 1398-1409. [Link]
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Methodological & Application
Application Notes and Protocols for 6,7,8,9-tetrahydro-5H-benzoannulen-amine Derivatives in Neurological Research
Application Notes and Protocols for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-amine Derivatives in Neurological Research
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Scaffold for Targeting the NMDA Receptor
The central nervous system (CNS) is governed by a delicate balance of excitatory and inhibitory neurotransmission. The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of excitatory signaling, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[1] The NMDAR is a heterotetrameric complex, and the specific composition of its subunits dictates its physiological and pathological roles. Of particular interest is the GluN2B subunit, which is predominantly expressed in the forebrain and is critically involved in both synaptic function and cell death pathways.[2][3]
This guide focuses on the application of a promising chemical scaffold, 6,7,8,9-tetrahydro-5H-benzo[4]annulen-amine and its derivatives, as selective antagonists for GluN2B-containing NMDARs. While the 5-amine substitution is less explored, extensive research on the isomeric 7-amine scaffold has demonstrated high-affinity and selective binding to the GluN2B subunit.[5][6] These compounds offer a valuable tool for dissecting the role of GluN2B in neurological function and disease, and represent a promising starting point for the development of novel neuroprotective therapeutics.
This document provides a detailed overview of the mechanism of action, validated experimental protocols, and key pharmacological data to facilitate the use of this compound class in neurological research.
Part 1: Mechanism of Action - Selective Antagonism of GluN2B
The primary mechanism of action for the benzo[4]annulen-7-amine scaffold is its selective, non-competitive antagonism at the GluN2B subunit of the NMDA receptor. These compounds, much like the well-characterized antagonist ifenprodil, bind to a specific site at the interface of the GluN1 and GluN2B N-terminal domains.[5][7] This binding allosterically modulates the receptor, preventing the channel opening even when glutamate and the co-agonist glycine are bound, thereby inhibiting the influx of Ca²⁺ ions.
The significance of targeting GluN2B lies in its distinct downstream signaling cascades. Unlike the broadly expressed GluN2A subunit, which is often linked to pro-survival pathways, GluN2B activation, particularly at extrasynaptic locations, is strongly coupled to pro-death signaling.[3][8] By selectively blocking GluN2B, these compounds can theoretically mitigate excitotoxicity while preserving the physiological, pro-survival functions mediated by other NMDAR subtypes.
Key Downstream Signaling Pathways of GluN2B
Activation of GluN2B-containing NMDARs can trigger several critical intracellular signaling cascades. Understanding these pathways is essential for interpreting experimental results.
-
Excitotoxicity Pathway: Upon excessive stimulation, GluN2B recruits Post-Synaptic Density protein 95 (PSD-95), which in turn binds neuronal Nitric Oxide Synthase (nNOS). This complex facilitates a massive production of nitric oxide (NO), leading to oxidative stress, DNA damage, and ultimately, neuronal apoptosis.[8][9]
-
Synaptic Plasticity Pathway: GluN2B also plays a role in synaptic plasticity. It can directly bind to Calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in mediating long-term potentiation (LTP), a cellular correlate of learning and memory.[2][10]
-
Cell Death Kinase Pathway: The C-terminal tail of GluN2B can interact with Death-Associated Protein Kinase 1 (DAPK1). This interaction is a critical step in initiating neuronal death signaling following an excitotoxic insult.[2][9]
Caption: Experimental workflow for in vivo behavioral testing.
Materials:
-
Adult male C57BL/6 mice.
-
Test Compound (dissolved in appropriate vehicle, e.g., saline with 5% DMSO).
-
Phencyclidine (PCP) hydrochloride (dissolved in saline).
-
Open field arena equipped with automated tracking software.
Procedure:
-
Habituation: For two consecutive days, place each mouse in the open field arena for 15 minutes to allow for acclimation to the environment. Causality: Habituation reduces novelty-induced stress and ensures that locomotor activity on the test day reflects the drug's effect rather than a response to a new environment.
-
Treatment Administration (Test Day):
-
Divide mice into at least three groups: (1) Vehicle control, (2) PCP control, (3) Test Compound + PCP.
-
Administer the test compound or its vehicle via intraperitoneal (i.p.) injection. The dose should be determined from preliminary dose-response studies.
-
After a 30-minute pretreatment period, administer PCP (e.g., 5 mg/kg, i.p.) or saline vehicle to the appropriate groups. Causality: The pretreatment time allows for the test compound to be absorbed and reach its target in the brain before the PCP challenge.
-
-
Behavioral Testing: 30 minutes after the PCP injection, place each mouse individually into the center of the open field arena. Record activity for 30 minutes using the tracking software.
-
Data Analysis:
-
Primary Endpoint: Total distance traveled. A significant increase in distance traveled is expected in the PCP group compared to the vehicle control. The key outcome is whether the test compound significantly attenuates this PCP-induced hyperlocomotion.
-
Secondary Endpoint: Time spent in the center of the arena. This can be used as a measure of anxiety-like behavior.
-
Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means between the different treatment groups.
-
Conclusion and Future Directions
The 6,7,8,9-tetrahydro-5H-benzoa[4]nnulen-amine scaffold represents a potent and selective tool for the investigation of GluN2B-containing NMDA receptors. The protocols outlined here provide a robust framework for characterizing the in vitro and in vivo pharmacology of novel analogues based on this core structure. By demonstrating high affinity in receptor binding assays and modulating relevant behaviors in animal models, researchers can validate these compounds as valuable probes for exploring the pathophysiology of numerous neurological disorders. Future research should focus on evaluating these compounds in more complex models of cognition and neurodegeneration, assessing their pharmacokinetic properties, and exploring their therapeutic potential in conditions driven by GluN2B-mediated excitotoxicity.
References
- Martel, M. A., et al. (2012). The subtype of NMDA receptor determines the direction of an ERK-dependent, synaptic plasticity-related transcriptional response. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1633), 20110351.
- Martel, M. A., et al. (2009). A pivotal role for extrasynaptic NMDA receptors in the signalling pathways that mediate excitotoxicity in cultured cortical neurones. Journal of neurochemistry, 109, 115-23.
- Foster, K. A., & Strack, S. (2002). The role of Ca2+/calmodulin-dependent protein kinase II in the regulation of gene expression. Journal of neurochemistry, 83(4), 751-64.
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Schepmann, D., et al. (2017). Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzoa[4]nnulen-7-amine Scaffold. ChemMedChem, 12(15), 1221-1234. [Link]
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Fan, J., et al. (2017). Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity. Cell Death & Disease, 8(5), e2793. [Link]
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Lai, T. W., & Zhang, S. (2014). Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death. Frontiers in biology, 9(4), 283-291. [Link]
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O'Riordan, K. J., et al. (2012). GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo. Proceedings of the National Academy of Sciences, 109(40), E2711-E2719. [Link]
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Mony, L., et al. (2022). Reversible Control of Native GluN2B-Containing NMDA Receptors with Visible Light. Journal of the American Chemical Society, 144(37), 17064-17073. [Link]
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Hanson, J. E., et al. (2015). Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models. The Journal of neuroscience, 35(46), 15325-39. [Link]
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Ahmed, H., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzoa[4]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of medicinal chemistry, 62(21), 9450-9470. [Link]
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Finnema, S. J., et al. (2021). In vivo comparison of three novel radiotracers for the NMDA receptor GluN2B subunit in non-human primates. European journal of nuclear medicine and molecular imaging, 48(10), 3237-3249. [Link]
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Hansen, K. B., et al. (2021). Subtype-specific binding of anti-GluN1-GluN2B NMDA receptor antibodies. Nature communications, 12(1), 1-14. [Link]
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Mathalon, D. H. (2024). ERP & fMRI Biomarkers of NMDA-Receptor Hypofunction in Schizophrenia & the CHR for Psychosis. UCSF Department of Psychiatry and Behavioral Sciences Grand Rounds. [Link]
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Zhang, Y., et al. (2017). Psychiatric Symptoms of Patients With Anti-NMDA Receptor Encephalitis. Frontiers in neurology, 8, 585. [Link]
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Application Notes & Protocols: Benzoannulen-7-amines as Selective GluN2B Receptor Antagonists
Application Notes & Protocols: Benzo[1]annulen-7-amines as Selective GluN2B Receptor Antagonists
Introduction: The Rationale for Targeting the GluN2B Subunit
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2][3] These receptors are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits.[4][5] The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its pharmacological and biophysical properties, including channel kinetics and sensitivity to modulators.[4][6]
The GluN2B subunit, in particular, is a high-priority target in modern neuropharmacology.[7][8] Predominantly expressed in the forebrain and limbic areas, GluN2B-containing NMDA receptors are critically involved in both physiological processes and pathological conditions.[3][4] Overactivation of these receptors is a key mechanism in glutamate-mediated excitotoxicity, a destructive cascade implicated in neuronal death following ischemic stroke, traumatic brain injury, and in the progression of chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][7][8][9] Consequently, selective antagonists that can modulate the activity of GluN2B-containing receptors, without globally suppressing all NMDA receptor function, represent a promising therapeutic strategy.[1][4][7][10]
Benzo[11]annulen-7-amines have emerged as a potent and selective class of non-competitive GluN2B antagonists.[12][13] Designed as conformationally restricted analogs of ifenprodil—the first-in-class GluN2B-selective antagonist—these compounds exhibit high affinity and specificity for the allosteric ifenprodil binding site located at the interface of the GluN1 and GluN2B N-terminal domains.[2][12][13] This guide provides a detailed overview of the application of benzo[11]annulen-7-amines, from fundamental in vitro characterization to preclinical evaluation.
Mechanism of Action: Allosteric Modulation
Benzo[11]annulen-7-amines function as negative allosteric modulators. They do not compete with the endogenous agonists, glutamate or glycine. Instead, they bind to a distinct site on the receptor complex, stabilizing a non-active or inhibited conformation.[4][10] This binding event reduces the probability of channel opening, thereby decreasing Ca²+ influx without preventing the initial binding of neurotransmitters.[10] This nuanced mechanism is advantageous as it can attenuate pathological hyperactivation while potentially preserving baseline physiological NMDA receptor activity.[4][10]
Caption: Mechanism of action for Benzo[11]annulen-7-amines.
Structure-Activity Relationships (SAR) & Lead Compounds
Research into variously substituted benzo[11]annulen-7-amines has elucidated key structural features that govern their affinity and activity. The central 2-nitro-5,6,8,9-tetrahydrobenzo[11]annulen-7-one is a key building block for synthesizing diverse analogs.[12]
Key SAR insights include:
-
Side Chain Length: A distance of four to five bond lengths between the basic amino moiety and the terminal phenyl ring in the side chain is optimal for high GluN2B affinity.[13]
-
2-Position Substitution: The introduction of a nitro (NO₂) group at the 2-position of the benzoannulene ring can increase GluN2B affinity by 5- to 10-fold compared to unsubstituted analogs.[14][15] Docking studies suggest this NO₂ group plays a critical role in determining the binding pose.[14] Other substituents like chloro (-Cl) or benzyloxy (-OBn) also yield compounds with very high affinity.[12]
-
Phenolic Hydroxyl Group: Interestingly, while compounds with NO₂, Cl, or OBn groups show nanomolar binding affinity, they may not effectively inhibit glutamate-evoked currents. The presence of a phenolic hydroxyl group appears crucial for inducing the conformational change required to close the ion channel, even if these compounds show slightly lower binding affinity.[12]
Table 1: Binding Affinities of Representative Benzo[11]annulen-7-amines
| Compound ID | 2-Position Substituent | Side Chain | Kᵢ for GluN2B (nM) | Reference |
|---|---|---|---|---|
| 7c | -NO₂ | N-(3-Phenylpropyl) | 1.6 | [12] |
| 15c | -Cl | N-(3-Phenylpropyl) | 2.5 | [12] |
| 22c | -OBn | N-(3-Phenylpropyl) | 3.6 | [12] |
| 16c | -OH (Phenol) | N-(3-Phenylpropyl) | 28 | [12] |
| 16d | -OH (Phenol) | N-(4-Phenylbutyl) | 21 | [12] |
| cis-6h | -H | Phenylcyclohexylamine | 2.3 | [13] |
| 6g | -H | 4-Benzylpiperidine | 2.9 |[13] |
Experimental Workflows & Protocols
The evaluation of a novel benzo[11]annulen-7-amine follows a standardized, multi-stage process to characterize its affinity, functional activity, selectivity, and in vivo efficacy.
Caption: Drug discovery workflow for GluN2B antagonists.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the GluN2B receptor by measuring its ability to compete with a known high-affinity radioligand.
Causality: This assay provides a direct measure of how tightly a compound binds to the target receptor. A low Kᵢ value indicates high affinity. It is the first critical step to confirm target engagement before proceeding to more complex functional or in vivo studies.
Materials:
-
Membrane Preparation: Rat forebrain tissue or HEK293 cells stably expressing human GluN1/GluN2B receptors.
-
Radioligand: [³H]Ifenprodil or a similar high-affinity GluN2B radioligand.
-
Test Compounds: Benzo[11]annulen-7-amine derivatives dissolved in DMSO (stock) and diluted in assay buffer.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) and Cell Harvester .
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer, centrifuge to pellet membranes, and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membrane preparation + Radioligand + high concentration of a known non-radioactive GluN2B ligand (e.g., 10 µM ifenprodil) to saturate all specific binding sites.
-
Competition Binding: Membrane preparation + Radioligand + varying concentrations of the test benzo[11]annulen-7-amine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the radioligand (at a concentration near its Kₔ) to all wells. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To functionally characterize the antagonist activity (IC₅₀) and mechanism (e.g., voltage-dependence) of a benzo[11]annulen-7-amine on GluN2B-containing NMDA receptors.
Causality: While binding assays confirm affinity, they do not confirm function. This electrophysiological assay directly measures the compound's ability to inhibit the ion flow through the receptor channel upon activation by agonists, providing a true measure of its antagonistic potency.
Materials:
-
Expression System: Xenopus laevis oocytes.
-
cRNA: Capped RNA transcripts for human GluN1 and GluN2B subunits.
-
Solutions:
-
Recording Solution (ND96): Containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer, pH 7.5.
-
Agonist Solution: Recording solution containing glutamate (e.g., 100 µM) and the co-agonist glycine (e.g., 30 µM).
-
-
Equipment: TEVC amplifier, microelectrodes (filled with 3 M KCl), perfusion system, and data acquisition software.
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus frog. Inject each oocyte with a mixture of GluN1 and GluN2B cRNA. Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamping: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Baseline Current: Apply the agonist solution to the oocyte to elicit an inward current (I_NMDA). Wait for the current to reach a stable plateau.
-
Antagonist Application: Co-apply the agonist solution along with a specific concentration of the test benzo[11]annulen-7-amine. The inward current will decrease as the antagonist inhibits the receptors.
-
Dose-Response Curve: Repeat steps 4 and 5 with a range of antagonist concentrations to determine the concentration-dependent inhibition. Ensure a washout period with agonist-only solution between applications to allow for receptor recovery.
-
(Optional) Voltage-Dependence: To test if inhibition is voltage-dependent, repeat the measurements at different holding potentials (e.g., from -100 mV to +40 mV).
Data Analysis:
-
For each concentration, calculate the percent inhibition = (1 - (I_NMDA with antagonist / I_NMDA without antagonist)) * 100.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Protocol 3: In Vivo Assessment in a Model of Neuropathic Pain
Objective: To evaluate the therapeutic efficacy of a lead benzo[11]annulen-7-amine in reducing pain-like behaviors in a preclinical animal model.
Causality: GluN2B receptors in the spinal cord and brain are critically involved in central sensitization, a key mechanism underlying the development and maintenance of chronic neuropathic pain.[4] This protocol tests the hypothesis that antagonizing these receptors can alleviate pain hypersensitivity.
Model: Chronic Constriction Injury (CCI) model in rats.
-
Surgery: Anesthetize the rat and expose the sciatic nerve. Place loose ligatures around the nerve to induce a partial nerve injury, which leads to the development of neuropathic pain behaviors over several days.
-
Drug Administration: After allowing 7-14 days for pain behaviors to develop, administer the test benzo[11]annulen-7-amine via an appropriate route (e.g., intraperitoneal injection, oral gavage). Include vehicle control and positive control (e.g., gabapentin) groups.
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold (PWT) is the lowest force that evokes a response. A lower PWT in the injured paw indicates mechanical allodynia.
-
Measure the PWT at baseline (before drug) and at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the time until the animal withdraws its paw (paw withdrawal latency, PWL). A shorter PWL indicates thermal hyperalgesia.
-
Measure PWL at baseline and at time points post-drug administration.
-
Data Analysis:
-
Compare the PWT and PWL between the vehicle-treated and drug-treated groups at each time point using statistical tests (e.g., Two-Way ANOVA followed by post-hoc tests).
-
A significant increase in PWT and/or PWL in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Challenges and Future Directions
Despite the promise of targeting the GluN2B receptor, clinical development has faced hurdles. Early compounds like CP-101,606 were stalled due to cardiovascular side effects.[10] Other challenges include poor bioavailability and achieving the optimal therapeutic window to provide neuroprotection without inducing psychotomimetic side effects associated with broader NMDA receptor blockade.[11][7]
The benzo[11]annulen-7-amine scaffold offers a robust platform for medicinal chemists to refine properties like selectivity, metabolic stability, and blood-brain barrier penetration.[13][16] Future research will focus on developing analogs with improved pharmacokinetic profiles and exploring novel delivery strategies. Furthermore, the development of radiofluorinated benzo[11]annulen-7-amines as PET imaging agents could enable in vivo visualization of GluN2B receptor occupancy in the human brain, greatly aiding in clinical trial design and dose selection.[16][17]
References
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Patsnap Synapse. (2025, March 11). What GluN2B antagonists are in clinical trials currently?[Link]
-
Schepmann, D., et al. (2017). Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[11]annulen-7-amine Scaffold. ChemMedChem. [Link]
-
Patsnap Synapse. (2025, March 11). What are the therapeutic applications for GluN2B antagonists?[Link]
-
Gawaskar, S., et al. (2014). Synthesis, GluN2B affinity and selectivity of benzo[11]annulen-7-amines. Bioorganic & Medicinal Chemistry. [Link]
-
MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.com. [Link]
-
Kumar, K., et al. (2023). GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. PubMed Central. [Link]
-
Acker, T. M., et al. (n.d.). Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects. Cell Reports. [Link]
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Bonifazi, A., et al. (2015). Benzo[11]annulene-based GluN2B selective NMDA receptor antagonists: Surprising effect of a nitro group in 2-position. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ahmed, H., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[11]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2015). Benzo[11]annulene-based GluN2B selective NMDA receptor antagonists: Surprising effect of a nitro group in 2-position | Request PDF. [Link]
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Ugale, V., et al. (2021). GluN2B/N-methyl-D-aspartate Receptor Antagonists: Advances in Design, Synthesis, and Pharmacological Evaluation Studies. CNS & Neurological Disorders - Drug Targets. [Link]
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Al-Hasan, M., et al. (n.d.). GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. PubMed Central. [Link]
-
MDPI. (n.d.). GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. MDPI.com. [Link]
-
BioWorld. (2023). GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models. [Link]
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Laplaza, P. G., et al. (2024). Reversible Control of Native GluN2B-Containing NMDA Receptors with Visible Light. ACS Chemical Neuroscience. [Link]
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Pao, P.-C., et al. (n.d.). GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology. PubMed Central. [Link]
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PubMed Central. (n.d.). The discovery of subunit-selective GluN1/GluN2B NMDAR antagonist via pharmacophere-based virtual screening. PubMed Central. [Link]
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Swanger, S. A., et al. (n.d.). Inhibition of GluN2B-containing N-methyl-D-aspartate receptors by radiprodil. bioRxiv. [Link]
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Ahmed, H., et al. (2019). Synthesis and pharmacological evaluation of fluorinated benzo[11]annulen-7-amines as GluN2B-selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
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Tejada, I., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PubMed Central. [Link]
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Tejada, I., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. [Link]
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Raouf, R., et al. (2006). Electrophysiological studies on the role of the NMDA receptor in nociception in the developing rat spinal cord. British Journal of Pharmacology. [Link]
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Bohrium. (2025). Structural insights into GluN2B-containing NMDA receptor antagonists: a computational approach. [Link]
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LinkedIn. (2024, June 21). What are GluN2B antagonists and how do they work?[Link]
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ResearchGate. (2018). Hi, I am struggling With NMDA receptor Electrophysiology studies....?[Link]
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J-STAGE. (n.d.). Effects of amines on NMDA receptors. J-STAGE. [Link]
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Salussolia, C. L., et al. (2019). Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions. The Journal of Neuroscience. [Link]
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Wills, T. A., et al. (2012). GluN2B subunit deletion reveals key role in acute and chronic ethanol sensitivity of glutamate synapses in bed nucleus of the stria terminalis. Proceedings of the National Academy of Sciences. [Link]
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NIH. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. PubMed Central. [Link]
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Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals. [Link]
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NIH. (n.d.). One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes. PubMed Central. [Link]
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YouTube. (2014, April 26). Synthesis; Reactions to Make Amines. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
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- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases [mdpi.com]
- 3. What are GluN2B antagonists and how do they work? [synapse.patsnap.com]
- 4. What are the therapeutic applications for GluN2B antagonists? [synapse.patsnap.com]
- 5. GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models | BioWorld [bioworld.com]
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- 7. mdpi.com [mdpi.com]
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- 9. benthamdirect.com [benthamdirect.com]
- 10. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 11. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[7]annulen-7-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Study of NMDA Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Abstract: This document provides a comprehensive guide to the experimental protocols used to characterize N-methyl-D-aspartate (NMDA) receptor antagonists. The protocols detailed herein cover a range of in vitro and in vivo methodologies, designed to provide a robust framework for assessing the potency, selectivity, and functional effects of novel and established NMDA receptor antagonists. The emphasis is on not only the procedural steps but also the underlying scientific principles and the rationale for experimental design choices, ensuring a thorough understanding and enabling researchers to adapt these methods to their specific research questions.
Introduction to NMDA Receptors and their Antagonists
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression, making it a key target for therapeutic intervention. NMDA receptor antagonists are compounds that inhibit the activity of these receptors and have been investigated for their therapeutic potential in these conditions.
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific subunit composition of the receptor influences its pharmacological and biophysical properties. There are several distinct binding sites on the NMDA receptor that can be targeted by antagonists, including the glutamate binding site (competitive antagonists), the glycine co-agonist site, the ion channel pore (uncompetitive antagonists), and allosteric modulatory sites. Understanding the mechanism of action of an NMDA receptor antagonist is crucial for predicting its physiological effects and therapeutic potential.
The following sections will detail key experimental protocols for the comprehensive evaluation of NMDA receptor antagonists, from initial binding studies to functional cellular assays and in vivo behavioral models.
In Vitro Characterization of NMDA Receptor Antagonists
In vitro assays are fundamental for determining the binding affinity, potency, and selectivity of NMDA receptor antagonists. These assays are typically performed in controlled environments using isolated cells or membrane preparations.
Radioligand Binding Assays
Radioligand binding assays are a classic and robust method for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a known NMDA receptor antagonist or agonist) and measuring the ability of the test compound to displace it from the receptor.
Principle: The principle of competitive binding assays is based on the law of mass action. The radiolabeled ligand and the unlabeled test compound compete for the same binding site on the receptor. By measuring the amount of radiolabeled ligand bound to the receptor at different concentrations of the test compound, a competition curve can be generated, from which the inhibition constant (Ki) of the test compound can be calculated.
Protocol: [³H]MK-801 Binding Assay for the NMDA Receptor Channel Pore
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M)
-
1 nM [³H]MK-801 (a high-affinity uncompetitive NMDA receptor antagonist)
-
Membrane preparation (approximately 100-200 µg of protein)
-
-
For non-specific binding determination, add a high concentration (e.g., 10 µM) of a known non-radiolabeled NMDA receptor antagonist, such as unlabeled MK-801 or ketamine.
-
Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Table 1: Example Data for a Competitive Binding Assay
| Test Compound Conc. (M) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |
| 1.00E-10 | 4500 | 500 | 4000 | 0 |
| 1.00E-09 | 4200 | 500 | 3700 | 7.5 |
| 1.00E-08 | 3000 | 500 | 2500 | 37.5 |
| 1.00E-07 | 1500 | 500 | 1000 | 75 |
| 1.00E-06 | 600 | 500 | 100 | 97.5 |
| 1.00E-05 | 550 | 500 | 50 | 98.75 |
Electrophysiology
Electrophysiology is a powerful technique for directly measuring the functional effects of NMDA receptor antagonists on ion channel activity. Patch-clamp electrophysiology allows for the recording of ion currents through single channels or whole cells.
Principle: The patch-clamp technique allows for the measurement of the flow of ions across the cell membrane. By applying NMDA and glycine to a neuron expressing NMDA receptors, an inward current can be recorded. The application of an NMDA receptor antagonist will block this current, and the extent of the block can be quantified.
Protocol: Whole-Cell Patch-Clamp Recording in Cultured Neurons
-
Cell Culture:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Maintain the cultures for 10-14 days to allow for mature expression of NMDA receptors.
-
-
Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 glycine (pH 7.4).
-
Prepare a patch pipette with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the membrane potential at -60 mV.
-
Apply a solution containing 100 µM NMDA and 10 µM glycine to elicit an inward NMDA receptor-mediated current.
-
Once a stable baseline current is established, co-apply the test NMDA receptor antagonist at various concentrations with the NMDA/glycine solution.
-
Record the peak amplitude of the inward current in the absence and presence of the antagonist.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the NMDA-evoked current for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Calcium Imaging
NMDA receptors are highly permeable to Ca²⁺ ions. Therefore, the influx of Ca²⁺ through NMDA receptors upon activation can be used as a functional readout of receptor activity. Calcium imaging with fluorescent indicators is a widely used method for assessing the effects of NMDA receptor antagonists in a high-throughput manner.
Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon binding to Ca²⁺, the fluorescence properties of the dye change. By stimulating the cells with NMDA and glycine, an increase in intracellular Ca²⁺ concentration can be measured as a change in fluorescence intensity. NMDA receptor antagonists will block this increase in fluorescence.
Protocol: Fluo-4 Calcium Imaging in Cultured Neurons
-
Cell Preparation:
-
Plate primary neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2 subunits) in a 96-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent Ca²⁺ indicator Fluo-4 AM (typically 2-5 µM) and a non-ionic detergent like Pluronic F-127 (to aid in dye solubilization) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.
-
Wash the cells twice with the physiological salt solution to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for each well.
-
Add the test NMDA receptor antagonist at various concentrations to the appropriate wells and incubate for a short period (e.g., 5-10 minutes).
-
Add a stimulating solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data by expressing the change in fluorescence as a percentage of the response in the control wells (no antagonist).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Evaluation of NMDA Receptor Antagonists
In vivo studies are essential for understanding the physiological and behavioral effects of NMDA receptor antagonists in a whole-animal model. These studies can provide insights into the pharmacokinetic and pharmacodynamic properties of the compound, as well as its therapeutic potential and potential side effects.
Microdialysis
In vivo microdialysis is a technique used to measure the concentration of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. This technique can be used to assess the effect of NMDA receptor antagonists on neurotransmitter release.
Principle: A microdialysis probe, which consists of a semi-permeable membrane, is implanted into a specific brain region of interest (e.g., the hippocampus or prefrontal cortex). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Molecules in the extracellular fluid of the brain diffuse across the semi-permeable membrane into the aCSF, which is then collected and analyzed.
Protocol: In Vivo Microdialysis to Measure Glutamate and Dopamine Levels
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., the nucleus accumbens).
-
Allow the animal to recover from surgery for at least 3-5 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After collecting several baseline samples, administer the NMDA receptor antagonist systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue to collect dialysate samples for several hours after drug administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of glutamate and dopamine in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Plot the mean neurotransmitter concentration over time for the vehicle-treated and drug-treated groups.
-
Use statistical analysis (e.g., ANOVA) to determine if the NMDA receptor antagonist significantly altered neurotransmitter levels compared to the control group.
-
Caption: In vivo microdialysis experimental workflow.
Behavioral Assays
Behavioral assays are crucial for assessing the functional consequences of NMDA receptor antagonism in vivo. The choice of behavioral assay will depend on the specific therapeutic indication being investigated.
3.2.1. Novel Object Recognition Test (for cognition)
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is used to assess learning and memory. An NMDA receptor antagonist that impairs cognition would be expected to reduce the animal's preference for the novel object.
Protocol:
-
Habituation:
-
Habituate the animal to the testing arena (an open field box) for 10 minutes on two consecutive days.
-
-
Training (Familiarization) Phase:
-
On the third day, place two identical objects in the arena.
-
Allow the animal to explore the objects for 10 minutes.
-
Administer the NMDA receptor antagonist or vehicle before the training phase.
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Record the amount of time the animal spends exploring each object for 5 minutes.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A DI significantly greater than zero indicates a preference for the novel object and intact memory.
-
Compare the DI between the drug-treated and vehicle-treated groups using a t-test or ANOVA.
-
3.2.2. Forced Swim Test (for antidepressant-like effects)
Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant drugs, including some NMDA receptor antagonists like ketamine, reduce the duration of immobility.
Protocol:
-
Pre-test Session:
-
On the first day, place the animal in a cylinder of water (25°C) for 15 minutes.
-
This pre-exposure is to induce a stable level of immobility on the test day.
-
-
Test Session:
-
Twenty-four hours after the pre-test, administer the NMDA receptor antagonist or vehicle.
-
After a specific pre-treatment time (e.g., 30 minutes), place the animal back in the water cylinder for 5 minutes.
-
Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of movement except for small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the drug-treated and vehicle-treated groups using a t-test or ANOVA. A significant reduction in immobility in the drug-treated group is indicative of an antidepressant-like effect.
-
Conclusion
The comprehensive characterization of NMDA receptor antagonists requires a multi-faceted approach, employing a combination of in vitro and in vivo techniques. The protocols outlined in these application notes provide a robust framework for assessing the binding affinity, functional potency, and behavioral effects of these compounds. By carefully selecting and executing these assays, researchers can gain a thorough understanding of the pharmacological properties of novel NMDA receptor antagonists and their potential as therapeutic agents.
References
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]
-
Kalia, L. V., Kalia, S. K., & Salter, M. W. (2008). NMDA receptors in clinical neurology: excitatory times ahead. The Lancet Neurology, 7(8), 742–755. [Link]
-
Hansen, K. B., Yi, F., Percy, A. J., & Traynelis, S. F. (2018). Subunit-selective allosteric modulators of NMDA receptors. Biochemical Pharmacology, 157, 123–140. [Link]
-
Monaghan, D. T., Bridges, R. J., & Cotman, C. W. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual Review of Pharmacology and Toxicology, 29, 365–402. [Link]
Application Notes and Protocols for the Evaluation of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine in Cancer Cell Line Studies
Application Notes and Protocols for the Evaluation of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzosuberone Scaffold
The quest for novel and effective anticancer agents is a cornerstone of oncological research. Within this landscape, natural products and their synthetic derivatives have historically been a rich source of therapeutic innovation. The benzosuberone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, has emerged as a privileged structure in medicinal chemistry. Derivatives of this scaffold, such as colchicine, have demonstrated significant antitumor and cytotoxic activities against various cancer cell lines.[1] This has spurred further investigation into the synthesis and biological evaluation of novel benzosuberone-containing compounds as potential anti-proliferative agents.[1][2]
This document provides a comprehensive guide for the in vitro evaluation of 6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-amine, a derivative of the benzosuberone family, in cancer cell line studies. While specific data on this particular amine derivative is emerging, the protocols outlined herein are based on established methodologies for assessing the anticancer potential of novel chemical entities.[4][5][6] These assays are fundamental to elucidating a compound's cytotoxic and cytostatic effects and its underlying mechanism of action.
Mechanism of Action: Elucidating the Molecular Pathway
While the precise mechanism of 6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-amine is a subject for investigation, related benzosuberone derivatives have been suggested to exert their anticancer effects through various mechanisms, including DNA intercalation.[1] A critical aspect of evaluating any new anticancer compound is to determine how it induces cell death. Key cellular processes to investigate include apoptosis (programmed cell death) and cell cycle arrest.
A hypothetical signaling pathway that could be modulated by a benzosuberone derivative leading to apoptosis is depicted below. This pathway illustrates the activation of intrinsic and extrinsic apoptotic cascades, culminating in the activation of executioner caspases and subsequent cell death.
Caption: Hypothetical apoptotic signaling pathway induced by a novel compound.
Data Presentation: Quantifying Cytotoxic Activity
A primary objective in the preliminary assessment of an anticancer compound is to quantify its growth-inhibitory effects. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[4] The following table provides a template for summarizing the cytotoxic activity of 6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-amine against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 48 | 15.2 |
| HeLa | Cervical Cancer | 48 | 11.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 22.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 |
| SKNSH | Neuroblastoma | 48 | 7.3 |
Experimental Protocols
The following are detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer properties of 6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-amine.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-amine
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[4]
-
Compound Preparation: Prepare a stock solution of 6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-amine in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Compound Treatment: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.[5]
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve with cell viability versus the logarithm of the compound concentration to determine the IC50 value.[4]
Application Notes and Protocols for Assessing the Biological Activity of Novel Compounds
Introduction: The Critical Path from Compound to Candidate
In the landscape of drug discovery and development, the journey from a newly synthesized or identified compound to a viable clinical candidate is a rigorous and multi-faceted process. At the heart of this journey lies the crucial step of assessing biological activity. This is not merely a qualitative question of "does it work?" but a quantitative and mechanistic exploration of how a compound interacts with a biological system.[1][2] The data generated from these assessments form the bedrock upon which all subsequent development decisions are made, influencing everything from lead optimization to clinical trial design.[2][3]
This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies employed to evaluate the biological activity of novel compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the importance of designing self-validating systems that ensure data integrity and reproducibility. We will traverse the spectrum of modern assessment techniques, from high-throughput in vitro screens that rapidly identify "hits" to sophisticated in vivo and in silico models that predict clinical potential.[3][4] Our focus is on providing not just the "how" but the "why," empowering you to make informed decisions in your research endeavors.
I. The Foundation: In Vitro Assessment of Biological Activity
In vitro assays are the workhorses of early drug discovery, offering a controlled environment to dissect the specific interactions between a compound and a biological target.[5] These assays are indispensable for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).[2]
A. Cell-Based Assays: A Window into Cellular Responses
Cell-based assays provide a more physiologically relevant context than biochemical assays by evaluating a compound's effect within a living cell.[6]
Causality: The primary question for any potential therapeutic is its effect on cell survival. Does it kill pathological cells (e.g., cancer cells) or is it toxic to healthy cells? Answering this dictates the therapeutic window and initial safety profile. These assays measure metabolic activity or membrane integrity, which are hallmarks of viable cells.[7]
Common Methods Overview:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] | Cost-effective, well-established.[8] | Requires a solubilization step for the formazan crystals.[8] |
| XTT/MTS/WST-1 Assays | Reduction of a tetrazolium salt to a water-soluble formazan product.[8][9][10] | Simpler protocol (no solubilization needed), higher sensitivity.[8][10] | Can be more expensive than MTT. |
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability. Optimization of cell seeding density and incubation times is crucial for each specific cell line.[8]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Complete cell culture medium
-
Test compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of medium and incubate for 24-48 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[8]
Data Analysis: Cell viability is typically expressed as a percentage of the untreated control.
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
B. Biochemical Assays: Isolating the Target Interaction
Biochemical assays utilize purified cellular components, such as enzymes or receptors, to study the direct interaction of a compound with its target.[12]
Causality: Many drugs exert their effects by inhibiting the activity of specific enzymes.[13] Understanding the mode of inhibition (e.g., competitive, non-competitive) is critical for optimizing drug design.[14]
Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework. The specific substrate, buffer conditions, and wavelength will depend on the enzyme being studied.[15]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compound (inhibitor)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and various concentrations of the test compound. Include a control with no inhibitor.[15]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[15]
-
Measurement: Immediately measure the change in absorbance over time at a specific wavelength.[15]
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The percentage of inhibition is determined relative to the control.
% Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Causality: A significant portion of drugs target cellular receptors. Receptor binding assays are used to determine the affinity of a compound for its receptor, a key indicator of potency.[16] These assays often use a labeled ligand that competes with the test compound for binding to the receptor.[17]
Protocol: Competitive Radioligand Binding Assay
This is a classic method for determining the binding affinity of a test compound.
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In test tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[18]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration. This allows for the determination of the IC₅₀ value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
C. High-Throughput Screening (HTS): Accelerating Discovery
Causality: To explore vast chemical libraries efficiently, HTS automates the screening process, allowing for the rapid testing of thousands to millions of compounds.[19][20][21] This approach is fundamental for identifying initial "hit" compounds that can be further developed.[19]
Workflow Visualization:
Caption: High-Throughput Screening (HTS) Workflow.
Key Considerations for HTS:
-
Assay Miniaturization: Assays are typically performed in 96, 384, or 1536-well plates to reduce reagent consumption and increase throughput.[21]
-
Automation: Robotics are used for liquid handling, plate transport, and reading to ensure precision and speed.[21][22]
-
Data Analysis: Robust statistical methods are required to identify true hits from the large datasets generated. The Z'-factor is a common metric for assessing the quality of an HTS assay.[22]
II. Advancing to Complexity: In Vivo Assessment
While in vitro assays are essential for initial screening, they cannot fully recapitulate the complexity of a living organism. In vivo studies are therefore a critical step to evaluate a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-animal system.[23]
A. Efficacy and Proof-of-Concept Studies
Causality: The ultimate goal is to determine if a compound has the desired therapeutic effect in a disease model. These studies provide the first indication of a compound's potential clinical utility.
Experimental Design Considerations:
-
Animal Model Selection: The chosen animal model should accurately reflect the human disease state.[23]
-
Dose-Range Finding: Preliminary studies are necessary to determine the maximum tolerated dose (MTD) and an effective dose range.[24][25]
-
Route of Administration: The route of administration in the animal model should ideally match the intended clinical route.[24]
-
Endpoints: Clear and measurable endpoints are essential to assess efficacy. These can include tumor size, behavioral changes, or biomarkers.
B. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Causality: Understanding the relationship between a drug's concentration in the body (PK) and its biological effect (PD) is fundamental for optimizing dosing regimens and predicting clinical outcomes.[26][27][28][29] PK describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME), while PD describes what the drug does to the body.[27][28]
PK/PD Relationship Visualization:
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
Key Parameters Measured:
-
Pharmacokinetics (PK):
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
Half-life (t½): Time for the plasma concentration to decrease by half.
-
-
Pharmacodynamics (PD):
-
EC₅₀/ED₅₀: Concentration or dose required to produce 50% of the maximal effect.
-
Emax: Maximum effect.
-
C. Toxicology Studies
Causality: Ensuring the safety of a novel compound is paramount. Acute and chronic toxicity studies in animals are conducted to identify potential adverse effects and establish a safe starting dose for human clinical trials.[30]
Typical Toxicology Assessments:
-
Clinical observations (e.g., changes in behavior, body weight).[30]
-
Hematology and clinical chemistry.
-
Gross necropsy and histopathology of major organs.[30]
III. The Predictive Power: In Silico Methods
In silico or computational methods play an increasingly important role in modern drug discovery, offering a way to predict a compound's biological activity and properties before it is even synthesized.[31]
A. Quantitative Structure-Activity Relationship (QSAR)
Causality: QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activity.[31] By building a robust QSAR model, the activity of new, untested compounds can be predicted.[32]
B. Molecular Docking
Causality: Molecular docking is a computational technique that predicts the preferred orientation of a compound when bound to a target protein.[32][33] This provides insights into the binding mode and can be used to estimate the strength of the interaction, aiding in the rational design of more potent compounds.[34]
Conclusion: An Integrated Approach to Biological Activity Assessment
The assessment of biological activity is a dynamic and iterative process. The most successful drug discovery programs employ an integrated approach, where data from in vitro, in vivo, and in silico methods are used in concert to build a comprehensive understanding of a compound's profile. This holistic view enables researchers to make data-driven decisions, de-risk development, and ultimately, increase the probability of translating a novel compound into a life-changing therapy.
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- High-throughput screening. (n.d.). Wikipedia.
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- The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix Labs.
- High throughput screening in modern drug discovery. (n.d.). Drug Discovery News.
- Blog: What are Pharmacokinetic and Pharmacodynamic Studies? (2022, November 30). ALS TDI.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
- Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Google Cloud.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (n.d.). Promega Corporation.
- Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (n.d.). PubMed Central.
- Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. (2025, August 6). Google Cloud.
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.
- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.). Benchchem.
- In vitro assays | 300 cells lines | CRO services. (n.d.). Oncodesign Services.
- In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM.
- Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Google Cloud.
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- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022, July 4). PDF.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). Sygnature Discovery.
- Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. (2025, November 5). Google Cloud.
- MTT assay protocol. (n.d.). Abcam.
- Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (n.d.). HELDA - University of Helsinki.
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- Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. (n.d.).
- Application Notes and Protocols for In Vivo Evaluation of Novel Compounds. (n.d.). Benchchem.
- Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
- WST-1 Assay: principles, protocol & best practices for cell viability. (n.d.). Abcam.
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- In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate.
- Regulatory Knowledge Guide for Biological Products. (n.d.). NIH's Seed.
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- In silico methods and tools for drug discovery. (2021, September 8). Philadelphia University.
- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017, March 30). YouTube.
- A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.
- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI.
- Preclinical Compound Efficacy Testing. (n.d.). InVivo Biosystems.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020, September 22). YouTube.
- Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual.
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in vitro assays for 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
An Application Guide to the In Vitro Pharmacological Profiling of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine (NNC-756)
Abstract
This guide provides a comprehensive framework for the in vitro characterization of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, a compound also identified in scientific literature as NNC-756. Research has established NNC-756 as a potent and selective antagonist of the dopamine D1 receptor, a G-protein coupled receptor (GPCR) crucial to cognitive and motor functions.[2][3][4] This document outlines detailed protocols for three core assays essential for confirming its pharmacological profile: a radioligand binding assay to determine binding affinity (Kᵢ), a functional cAMP assay to quantify antagonist potency (IC₅₀), and a neurotransmitter uptake assay to assess selectivity against monoamine transporters. These methodologies are designed for researchers in pharmacology and drug development to produce robust and reproducible data.
Pharmacological Target Landscape
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine (NNC-756) is a benzazepine derivative that exhibits high affinity for the dopamine D1 receptor, with dissociation constants reported in the low nanomolar to picomolar range.[2] Its affinity for the dopamine D2 receptor is significantly lower, in the micromolar range, highlighting its selectivity.[2] The D1 receptor is canonically coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[5] As an antagonist, NNC-756 is expected to inhibit this dopamine-stimulated cAMP production.[2]
While highly selective for D1 over D2 receptors, some studies have noted a high affinity for the serotonin 5-HT₂ receptor.[2] Conversely, its interaction with key neurotransmitter transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is reported to be very low.[2] A thorough in vitro assessment must therefore confirm high-affinity D1 binding, demonstrate functional D1 antagonism, and verify selectivity by profiling against key off-targets like monoamine transporters and other relevant GPCRs.
Core Assay I: D1 Receptor Binding Affinity
To quantify the binding affinity of NNC-756 for the human dopamine D1 receptor, a competitive radioligand binding assay is the gold standard.[6] This assay measures the ability of the unlabeled test compound (NNC-756) to displace a specific, radioactively labeled ligand from the receptor.[7] The resulting concentration-inhibition curve is used to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Principle of the Radioligand Binding Assay
The assay relies on the principle of competition between the unlabeled test compound and a radioligand for a finite number of receptors in a biological sample, such as a cell membrane preparation.[8] The amount of radioactivity bound to the receptors is inversely proportional to the concentration of the unlabeled test compound.[8]
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity using a competitive radioligand assay.
Detailed Protocol: D1 Receptor ([³H]SCH 23390) Binding
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]SCH 23390 (a selective D1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine (NNC-756).
-
Non-Specific Determinate: Unlabeled SCH 23390 or Butaclamol at a high concentration (e.g., 10 µM).
-
Equipment: 96-well plates, rapid filtration harvesting system, liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of NNC-756 in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of Non-Specific Determinate (for Non-Specific Binding) OR 50 µL of NNC-756 dilution.
-
50 µL of [³H]SCH 23390 diluted in assay buffer (final concentration ~0.2-0.5 nM, near its Kₔ).
-
100 µL of cell membrane suspension (5-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B or GF/C filter plate pre-soaked in a blocking agent like 0.5% polyethyleneimine (PEI). Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition for each NNC-756 concentration: % Inhibition = 100 * (1 - [(CPM in NNC-756 well - NSB) / (Specific Binding)]).
-
Plot % Inhibition against the log concentration of NNC-756 and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
| Parameter | Recommended Value | Source |
| Radioligand | [³H]SCH 23390 | [2][9] |
| Radioligand Conc. | 0.2 - 0.5 nM | [9] |
| Membrane Protein | 5 - 20 µ g/well | [9] |
| Incubation Time | 60 - 90 min at RT | [10] |
| Non-Specific Ligand | 10 µM Butaclamol or SCH 23390 | [9] |
Core Assay II: D1 Receptor Functional Antagonism
To confirm that NNC-756 acts as an antagonist, a functional assay measuring its ability to inhibit agonist-induced signaling is required. Since the D1 receptor is Gαs-coupled, its activation by an agonist (e.g., Dopamine) leads to the production of cAMP.[11] An antagonist will block this response. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for quantifying cAMP levels.[12][13]
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay.[14][15] Following cell lysis, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the labeled antibody and tracer are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. Intracellular cAMP produced by agonist stimulation displaces the d2-tracer from the antibody, leading to a decrease in the FRET signal.[12] This signal reduction is inversely proportional to the amount of cAMP produced.[13] An antagonist will prevent the agonist-induced signal decrease.
Diagram 2: D1 Receptor Antagonist Signaling Pathway
Caption: Antagonism of the Gαs-coupled D1 receptor pathway by NNC-756, blocking cAMP production.
Detailed Protocol: HTRF cAMP Functional Assay
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human dopamine D1 receptor.
-
Agonist: Dopamine or a selective D1 agonist like SKF 81297.
-
Test Compound: NNC-756.
-
Assay Kit: A commercial HTRF cAMP detection kit (e.g., from Cisbio/Revvity, Thermo Fisher).[15][16]
-
Reagents: Cell culture medium, stimulation buffer (HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[16]
-
Equipment: HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound & Agonist Preparation:
-
Prepare serial dilutions of NNC-756 in stimulation buffer.
-
Prepare the D1 agonist at a concentration that elicits 80% of its maximal response (EC₈₀), as predetermined in an agonist-mode experiment.[17]
-
-
Antagonist Incubation: Add the NNC-756 dilutions to the cells and incubate for 15-30 minutes at room temperature. This is the pre-incubation step.
-
Agonist Stimulation: Add the EC₈₀ concentration of the D1 agonist to the wells (except for negative control wells) and incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Add the HTRF lysis and detection reagents (Eu-cryptate antibody and d2-cAMP) as per the kit manufacturer's instructions.[13]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Normalize the data: Set the signal from cells treated with agonist only as 100% response and the signal from cells with no agonist as 0% response.
-
Plot the normalized response against the log concentration of NNC-756.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of NNC-756 required to inhibit 50% of the agonist-stimulated response.
-
Core Assay III: Monoamine Transporter Selectivity
To validate the low affinity of NNC-756 for monoamine transporters, a neurotransmitter uptake assay is essential.[2] Modern assays use fluorescent substrates that mimic neurotransmitters, offering a safer and higher-throughput alternative to traditional radiolabeled uptake assays.[18][19][20]
Principle of the Fluorescent Uptake Assay
This assay uses a fluorescent substrate that is actively transported into cells via specific transporters (DAT, NET, or SERT).[18] Once inside the cell, the substrate's fluorescence increases significantly. A co-applied masking dye quenches any fluorescence from the extracellular medium, creating a homogenous "mix-and-read" format.[20][21] An inhibitor of the transporter, such as NNC-756, will prevent the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.[18]
Diagram 3: Transporter Uptake Inhibition Assay Workflow
Caption: Workflow for assessing monoamine transporter inhibition using a fluorescent substrate.
Detailed Protocol: Fluorescent Neurotransmitter Uptake Assay
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT, plated separately.[18]
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[18][22]
-
Test Compound: NNC-756.
-
Positive Controls: Selective inhibitors for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Equipment: Fluorescence microplate reader with bottom-read capability.
Procedure:
-
Cell Plating: Seed the specific transporter-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight. A confluent monolayer is recommended.[18]
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of NNC-756 or control inhibitors. Incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence reader pre-set to 37°C. Read the fluorescence intensity over time (kinetic read for 20-30 minutes) or at a single endpoint after a fixed incubation period.[21]
-
Data Analysis:
-
For kinetic data, calculate the area under the curve (AUC) or the maximum velocity (Vmax) for each well. For endpoint data, use the final fluorescence reading.
-
Normalize the data: Set the signal from vehicle-treated wells as 0% inhibition and the signal from wells with a saturating concentration of a known potent inhibitor as 100% inhibition.
-
Plot the % inhibition against the log concentration of NNC-756 for each transporter.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for DAT, NET, and SERT.
-
| Parameter | Recommended Value | Source |
| Cell Lines | HEK293-hDAT, -hNET, -hSERT | [18] |
| Cell Density | 12.5k-20k/well (384-well) | [18] |
| Pre-incubation Time | 10 - 20 min | [23] |
| Read Mode | Kinetic or Endpoint | [21] |
| Positive Controls | GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT) | [19] |
Assay Validation and Broader Selectivity Screening
For all assays, robust validation is critical. This includes ensuring a signal-to-background ratio >5 and a Z'-factor >0.5 for high-throughput applications.[16] Furthermore, to build a comprehensive safety and selectivity profile, NNC-756 should be screened against a broader panel of off-targets. Given the literature, binding affinity for the 5-HT₂A and 5-HT₂C receptors should be explicitly determined. Commercial services offer extensive receptor profiling panels that are cost-effective for assessing dozens of potential off-targets, which is a standard practice in modern drug discovery to mitigate safety-related attrition.[24][25]
References
-
Andersen, P. H., et al. (1994). NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists. European Journal of Pharmacology, 271(2-3), 515-522. [Link]
-
Oncodesign Services. Radioligand Binding Assay. In Vitro Biology. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Product Insert. [Link]
-
Molecular Devices. (2006). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Application Note. [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 264-270. [Link]
-
Gerlach, J., & Casey, D. E. (1993). Effect of chronic treatment with NNC 756, a new D-1 receptor antagonist, or raclopride, a D-2 receptor antagonist, in drug-naive Cebus monkeys: dystonia, dyskinesia and D-1/D-2 supersensitivity. Journal of Psychopharmacology, 7(4), 355-364. [Link]
-
Glenthøj, B. Y., et al. (1995). Effects of Chronic Discontinuous and Continuous Treatment of Rats With a Dopamine D1 Receptor Antagonist (NNC-756). European Journal of Pharmacology, 280(2), 167-174. [Link]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Slideshare. (2023). Radioligand assay system (RIA) Principles Of Drug Discovery. [Link]
-
Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]
-
ResearchGate. Principles of the HTRF cAMP Assay. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
National Center for Biotechnology Information. (2017). Principles of the HTRF cAMP Assay. Assay Guidance Manual. [Link]
-
Farde, L., et al. (1995). Oral administration of NNC 756--a placebo controlled PET study of D1-dopamine receptor occupancy and pharmacodynamics in man. Psychopharmacology, 119(1), 1-8. [Link]
-
Bodner, A., et al. (1996). Long-term treatment with low doses of the D1 antagonist NNC 756 and the D2 antagonist raclopride in monkeys previously exposed to dopamine antagonists. Psychopharmacology, 125(3), 255-264. [Link]
-
Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]
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Application Notes and Protocols for In Vivo Evaluation of Benzoannulene Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of animal models for the preclinical evaluation of novel benzoannulene derivatives. It emphasizes a rationale-driven approach to model selection, detailed experimental protocols, and data interpretation for pharmacokinetic, toxicological, and efficacy studies across key therapeutic areas.
Introduction: The Therapeutic Potential of Benzoannulenes
Benzoannulenes, a class of aromatic hydrocarbons characterized by a benzene ring fused to a larger annulene ring, represent a versatile scaffold in medicinal chemistry. Their unique structural and electronic properties have led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[1][2] The progression of these promising compounds from in vitro discovery to clinical application is critically dependent on rigorous preclinical evaluation in relevant animal models.[3][4]
The primary objectives of in vivo studies are to assess the safety, tolerability, pharmacokinetics (PK), and therapeutic efficacy of a lead compound.[4] However, the predictive value of such studies is contingent upon the judicious selection of the animal model and the robustness of the experimental design. Over 90% of drugs that appear safe and effective in animals fail in human trials, often due to a lack of efficacy or unforeseen toxicity, highlighting the critical need for improved preclinical models and methodologies.[5]
This guide provides a framework for designing and executing in vivo studies for benzoannulene derivatives, with a focus on scientific integrity and translational relevance.
Strategic Selection of Animal Models
The choice of an animal model is arguably the most critical decision in the preclinical development pipeline.[6] It must be guided by the specific therapeutic indication and the biological question being addressed. An ideal model should recapitulate key aspects of the human disease pathophysiology and be predictive of the drug's effects in patients.[7]
Key Considerations for Model Selection
-
Physiological and Anatomical Similarity: The chosen species should, as closely as possible, mimic human anatomy and physiology relevant to the disease and the drug's mechanism of action.[7]
-
Disease Pathogenesis: The model should replicate the etiology and progression of the human disease. This can be achieved through genetic modification, carcinogen induction, or surgical manipulation.[8]
-
Pharmacokinetic and Metabolic Concordance: The animal's ability to absorb, distribute, metabolize, and excrete (ADME) the benzoannulene derivative should be reasonably similar to humans.[9]
-
Practicality and Reproducibility: Factors such as size, lifespan, cost, and availability of standardized strains are important practical considerations.
Caption: Decision workflow for selecting an appropriate animal model.
Models for Oncology
The evaluation of anticancer agents often employs rodent models.[8]
-
Xenograft Models: These involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[10]
-
Cell Line-Derived Xenografts (CDX): Widely used due to their simplicity and reproducibility. However, they may not fully represent the heterogeneity of human tumors.[11]
-
Patient-Derived Xenografts (PDX): Created by implanting fresh tumor tissue from a patient. PDX models better retain the characteristics of the original tumor, including its architecture and genomic profile, offering higher predictive value.[10]
-
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors in their natural location, closely mimicking human cancer development.[12] They are invaluable for studying tumor initiation, progression, and the interaction with an intact immune system.
| Model Type | Advantages | Disadvantages | Best For |
| CDX | High throughput, low cost, reproducible. | Lacks tumor microenvironment, uses immortalized cells, immunodeficient host. | Initial efficacy screening, dose-response studies. |
| PDX | High fidelity to patient tumor, heterogeneous.[10] | Lower throughput, high cost, variable growth rates. | Co-clinical trials, biomarker discovery, personalized medicine studies. |
| GEMM | Spontaneous tumors, intact immune system, models entire cancer progression.[12] | Long latency, high cost, potential for tumor heterogeneity to complicate analysis. | Investigating mechanism of action, immunotherapy combinations. |
Models for Neurodegenerative Diseases
Modeling diseases like Alzheimer's (AD) or Huntington's (HD) is challenging due to their complex, slow-progressing nature.
-
Transgenic Rodent Models: These are the most common models, expressing human genes associated with the disease.[13][14]
-
AD Models: Mice expressing mutant forms of amyloid precursor protein (APP) and presenilin (PSEN), such as the 5xFAD or 3xTg-AD models, develop amyloid plaques and cognitive deficits.[14]
-
HD Models: Pigs have been engineered to model Huntington's disease, and they replicate the neurodegeneration and symptoms more closely than mouse models.[15]
-
-
Toxin-Induced Models: Acute administration of neurotoxins can replicate specific aspects of neurodegeneration. For example, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to model Parkinson's disease in mice by selectively destroying dopaminergic neurons.
Models for Infectious Diseases
For antiviral testing, challenge models are the standard.
-
Viral Challenge Models: Animals are infected with the target virus to test the efficacy of the therapeutic. For instance, a mouse model was used to demonstrate the in vivo efficacy of a benzo[7]annulene derivative against the Chikungunya virus (CHIKV).[16][17] The choice of mouse strain is critical, as susceptibility to viral infection can be highly dependent on the host's genetic background and immune status.
Core Protocols for In Vivo Evaluation
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic (PK) Studies
The goal of PK studies is to characterize the ADME profile of the benzoannulene derivative.[18] This information is crucial for selecting an appropriate dose and schedule for efficacy studies.
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Healthy, male C57BL/6 mice, 8-10 weeks old.
-
Formulation: Prepare the benzoannulene derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation must be optimized for solubility and stability.
-
Dose Administration:
-
Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intravenous injection (IV)).
-
A typical dose for an initial PK study might be 10 mg/kg.
-
-
Sample Collection:
-
Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at predefined time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an anticoagulant (e.g., K2EDTA) and immediately place samples on ice.
-
-
Plasma Preparation: Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the benzoannulene derivative in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table of Key Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve; represents total drug exposure. |
| t1/2 | Half-life; the time required for the plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability (for non-IV routes); the fraction of the administered dose that reaches systemic circulation. |
Toxicology Studies
Toxicity studies are performed to identify potential adverse effects and to determine a safe dose range.[19] These studies are subject to Good Laboratory Practice (GLP) regulations.[7][18]
Protocol: 7-Day Dose Range-Finding Toxicity Study
-
Animal Model: Use two rodent species (e.g., Sprague-Dawley rats and CD-1 mice).
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
Doses should be selected based on PK data and in vitro cytotoxicity.
-
-
Administration: Administer the compound or vehicle daily for 7 days.
-
Clinical Observations:
-
Monitor animals twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming).
-
Record body weight daily.
-
Record food and water consumption.
-
-
Terminal Procedures (Day 8):
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and record any gross pathological findings.
-
Collect and fix major organs (e.g., liver, kidneys, heart, lungs, spleen, brain) in 10% neutral buffered formalin for potential histopathological analysis.
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Caption: General workflow for preclinical in vivo testing.
Efficacy Studies
Efficacy studies are designed to test the therapeutic hypothesis in a relevant disease model. The protocol below is an example for a subcutaneous xenograft cancer model.
Protocol: Efficacy in a Subcutaneous CDX Mouse Model
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice).
-
Cell Culture: Culture the chosen human cancer cell line (e.g., A549 for lung cancer) under sterile conditions.
-
Tumor Implantation:
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, benzoannulene derivative at two dose levels, positive control).
-
Begin dosing according to the schedule determined from PK and toxicology studies.
-
-
Endpoint:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).
-
Monitor body weight throughout the study as a measure of general toxicity.
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
At the end of the study, excise tumors and weigh them.
-
Tissues can be collected for pharmacodynamic (PD) biomarker analysis (e.g., Western blot, IHC) to confirm the drug's mechanism of action in vivo.
-
Conclusion and Future Directions
The successful preclinical development of benzoannulene derivatives relies on a well-planned and executed in vivo testing strategy. By carefully selecting animal models that are relevant to the human disease and by conducting rigorous PK, toxicology, and efficacy studies, researchers can generate the critical data needed to support the advancement of these compounds into clinical trials.
The field is continually evolving, with a push towards more predictive and human-relevant models. The FDA is actively encouraging the development and use of New Approach Methodologies (NAMs), such as organs-on-a-chip and computational modeling, to reduce reliance on animal testing.[5] While animal models currently remain a necessary component of preclinical safety and efficacy evaluation, integrating these novel platforms will undoubtedly enhance the translational success of future drug candidates.[4]
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Application Note: Quantitative Bioanalysis of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine in Human Plasma using LC-MS/MS
Application Note: Quantitative Bioanalysis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine in Human Plasma using LC-MS/MS
Introduction & Rationale
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, hereafter referred to as BZA, is a cyclic amine whose pharmacokinetic (PK) and pharmacodynamic (PD) properties are of increasing interest in drug development. Accurate quantification of BZA in biological matrices like human plasma is essential for regulatory submissions, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive, field-tested guide for the development and validation of a robust, sensitive, and selective bioanalytical method for BZA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The core challenge in quantifying small molecules like BZA in plasma lies in overcoming significant matrix effects from endogenous components (e.g., proteins, lipids, salts) which can interfere with ionization and compromise data integrity.[2] This application note details a complete workflow, from sample preparation to final data analysis, designed to minimize such interferences. The protocols herein are grounded in the principles outlined by major regulatory bodies, ensuring the generated data can withstand rigorous scrutiny.[3][4][5][6]
Method Overview & Strategic Choices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small-molecule quantification due to its superior sensitivity and selectivity.[7] This method couples the separation power of HPLC with the precise detection of mass spectrometry. The chosen strategy involves:
-
Sample Preparation: Protein Precipitation (PPT) is selected for its simplicity, speed, and high recovery for analytes not extensively bound to plasma proteins.[8] While Solid-Phase Extraction (SPE) offers cleaner extracts, PPT provides a more cost-effective and high-throughput initial approach suitable for many discovery and development phase assays.[9][10]
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of BZA (e.g., BZA-d4) is the ideal internal standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability. If a SIL-IS is unavailable, a structurally similar analog can be used, but requires more rigorous validation of matrix effects.
-
Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to separate BZA from endogenous plasma components. A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining and resolving a compound with the predicted LogP of BZA.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[7]
Experimental Workflow Diagram
The overall analytical process is depicted below. Each stage is critical for ensuring the quality and reliability of the final concentration data.
Caption: High-level workflow for BZA quantification in plasma.
Detailed Protocols
Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of BZA and its internal standard (IS) in methanol.
-
Working Solutions: Prepare a series of intermediate working solutions of BZA by serial dilution from the primary stock to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL). Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards (CS): Spike 95 µL of blank human plasma with 5 µL of the appropriate BZA working solution to create a calibration curve consisting of 8-10 non-zero concentration points.
-
Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank plasma at four concentrations:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): ~40-60% of the calibration range
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
Sample Preparation Protocol: Protein Precipitation (PPT)
This protocol is designed for a 100 µL plasma sample volume.
-
Aliquot Samples: Pipette 100 µL of plasma (CS, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (100 ng/mL) to every tube except for the blank matrix samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[1][8] The acid helps to disrupt drug-protein binding and improve precipitation efficiency.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.[11]
-
Incubate: Place the tubes at -20°C for 20 minutes to enhance protein precipitation.[12]
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant (~350-400 µL) to a new set of tubes, ensuring the protein pellet is not disturbed.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 15 seconds.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
LC-MS/MS Conditions
The following are starting conditions and must be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for hydrophobic compounds and high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient Program | See Table 2 below | A gradient is necessary to elute the analyte and wash the column. |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters (Example)
Note: These values are hypothetical and must be determined experimentally by infusing a standard solution of BZA and the IS.
| Parameter | Analyte (BZA) | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | 162.1 m/z [M+H]⁺ | 166.1 m/z [M+H]⁺ |
| Product Ion (Q3) | 117.1 m/z | 121.1 m/z |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | 25 eV | 25 eV |
| Declustering Potential | 80 V | 80 V |
Method Validation
The analytical method must be validated according to regulatory guidelines such as the ICH M10 or FDA Bioanalytical Method Validation Guidance.[5][13] Validation demonstrates that the method is suitable for its intended purpose.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous components at the retention time of the analyte/IS. | Response in blank samples should be <20% of LLOQ response. |
| Linearity & Range | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their repeatability. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | Evaluate the suppression or enhancement of ionization by matrix components. | IS-normalized matrix factor CV ≤15%. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of nominal concentration. |
Conclusion
This application note provides a robust and scientifically sound framework for the quantitative analysis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine in human plasma. The described LC-MS/MS method, utilizing a simple protein precipitation protocol, offers the sensitivity, selectivity, and throughput required for pharmacokinetic studies in a regulated drug development environment. Adherence to the detailed protocols and validation against established regulatory guidelines will ensure the generation of high-quality, reliable, and defensible bioanalytical data.[3][14]
References
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation.[5]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[14]
-
Houghton, R. (2009). A generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. [15]
-
International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.[16]
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Phenomenex. (2015). Technical Tip: Protein Precipitation.[8]
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BenchChem. Application Notes and Protocols for Plasma Protein Precipitation.[12]
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Thermo Fisher Scientific. Protein Precipitation Plates.[1]
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Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[9]
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Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [11]
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ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [2]
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European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.[7]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction.[10]
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Application Notes and Protocols for the Synthesis and Evaluation of Substituted 6,7-dihydro-5H-benzoannulenes as Selective Estrogen Receptor Degraders (SERDs)
Application Notes and Protocols for the Synthesis and Evaluation of Substituted 6,7-dihydro-5H-benzo[1]annulenes as Selective Estrogen Receptor Degraders (SERDs)
Introduction: Targeting Estrogen Receptor α in Resistant Breast Cancer
Estrogen receptor-positive (ER+) breast cancer accounts for over 75% of all cases, and endocrine therapies that modulate ERα signaling are a cornerstone of treatment. However, a significant portion of patients develop resistance to these therapies, often through mutations in the ESR1 gene which render the ERα receptor constitutively active. This creates a critical unmet need for novel therapeutic strategies that can overcome this resistance.
Selective Estrogen Receptor Degraders (SERDs) represent a powerful approach to this challenge. Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, SERDs function as pure antagonists that induce a conformational change in the ERα protein.[1][2] This altered conformation is recognized by the cell's ubiquitin-proteasome system, leading to the complete degradation and removal of the receptor from the cancer cell, thereby shutting down all downstream signaling, whether ligand-dependent or independent.[1]
While the first-generation SERD, fulvestrant, has demonstrated clinical efficacy, its poor pharmacokinetic properties necessitate intramuscular injections, limiting its utility.[3] This has spurred the development of orally bioavailable SERDs. The 6,7-dihydro-5H-benzo[1]annulene scaffold has recently emerged as a promising and novel chemical framework for designing potent, orally active SERDs.[4][5][6] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this important new class of compounds for researchers in oncology and drug development.
Mechanism of Action: ERα Degradation Pathway
The therapeutic rationale for SERDs is the complete ablation of the target protein. The process is initiated by the binding of the SERD to the Ligand Binding Domain (LBD) of ERα. This induces a significant conformational shift that destabilizes the protein and exposes hydrophobic residues. This altered state is recognized by E3 ubiquitin ligases, which tag the receptor with a polyubiquitin chain, marking it for destruction by the 26S proteasome.
Caption: Mechanism of SERD-induced ERα degradation.
Part 1: Chemical Synthesis Protocols
The synthesis of substituted 6,7-dihydro-5H-benzo[1]annulenes typically involves a multi-step sequence. A key strategy is the construction of a central ketone intermediate, which allows for subsequent functionalization. The following protocols are based on the successful synthesis of SAR439859, a clinically investigated SERD, and provide a robust framework.[3][7]
Protocol 1.1: Synthesis of the Core Intermediate - 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one
This protocol details the synthesis of the core benzo[1]annulene ketone scaffold, a crucial starting point for further elaboration. The procedure involves a hydrolysis and decarboxylation of a dicarboxylate precursor under acidic conditions.[5]
Experimental Workflow:
Caption: Workflow for synthesizing the core ketone intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate (80 g) with 3M aqueous sulfuric acid (300 mL) and acetonitrile (50 mL).[5]
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., argon) and heat the mixture to reflux overnight.[5] The acetonitrile serves as a co-solvent to aid in the solubility of the starting material.
-
Workup and Neutralization: After cooling to room temperature, dilute the reaction mixture with diethyl ether (e.g., 300 mL). Carefully transfer the mixture to a separatory funnel and wash with 2M aqueous sodium hydroxide solution (3 x 300 mL) until the aqueous layer is basic. This step neutralizes the sulfuric acid and removes acidic byproducts.[5]
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by vacuum distillation at 97-98 °C (0.4-0.5 Torr) to yield the product as colorless crystals.[5]
Expected Characterization Data:
-
Appearance: Colorless crystals.
-
Melting Point: 43-44 °C.[5]
-
¹H-NMR (CDCl₃): δ 7.23 (m, 4H, aromatic), 2.91 (m, 4H, -CH₂-CO-CH₂-), 2.62 (m, 4H, Ar-CH₂-).[5]
Protocol 1.2: Synthesis of a Potent SERD via α-Arylation and Suzuki Coupling
This protocol exemplifies the synthesis of an advanced SERD, building upon a ketone intermediate. The key transformations are a palladium-catalyzed α-arylation to introduce the dichlorophenyl group, followed by conversion of the ketone to a triflate, and a final Suzuki coupling to install the phenol-pyrrolidine side chain.[7]
Step-by-Step Methodology:
-
α-Arylation:
-
Rationale: This step creates the crucial C-C bond between the benzo[1]annulene core and the dichlorophenyl moiety. Palladium catalysis is highly efficient for this type of transformation.
-
Procedure: React methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[1]annulene-2-carboxylate with 1-bromo-2,4-dichlorobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos) and a base (e.g., K₃PO₄) in a solvent like toluene. The product, methyl 6-(2,4-dichlorophenyl)-5-oxo-6,7,8,9-tetrahydrobenzo[1]annulene-2-carboxylate, is typically used in the next step after a simple workup and solvent exchange.[7]
-
-
Triflate Formation:
-
Rationale: The ketone is converted into a triflate (a trifluoromethanesulfonate ester), which is an excellent leaving group for the subsequent Suzuki cross-coupling reaction.
-
Procedure: Treat the α-arylated ketone with a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) and a non-nucleophilic base like KHMDS in an aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C).[7]
-
-
Suzuki Coupling:
-
Rationale: This powerful cross-coupling reaction forms the C-C bond between the benzo[1]annulene triflate and the boronic acid derivative of the side chain, completing the core structure of the final molecule.
-
Procedure: Couple the triflate intermediate with the appropriate boronic acid or boronate ester (e.g., (4-((3S)-1-(3-fluoropropyl)pyrrolidin-3-yl)oxy)phenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system) and a base (e.g., Na₂CO₃ or K₂CO₃) in a solvent mixture like DME/water.[7]
-
-
Saponification (Ester Hydrolysis):
-
Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid, which is often a key functional group for activity in this class of SERDs.[3]
-
Procedure: Treat the methyl ester product from the Suzuki coupling with a base such as lithium hydroxide (LiOH) in a mixture of solvents like THF and water. Acidify the reaction mixture upon completion to protonate the carboxylate and precipitate the final product.[7]
-
| Step | Key Reagents | Purpose | Typical Yield |
| α-Arylation | Pd(OAc)₂, SPhos, K₃PO₄ | Forms C-C bond at α-position to ketone | Good |
| Triflate Formation | PhNTf₂, KHMDS | Activates ketone position for coupling | High |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Boronic Acid | Installs the functionalized side chain | Moderate to Good |
| Saponification | LiOH, then HCl | Converts ester to active carboxylic acid | High |
| Table 1: Summary of key synthetic steps and reagents. |
Part 2: Biological Evaluation Protocols
After successful synthesis and purification, the compounds must be evaluated for their intended biological activity. The primary assay for a SERD is to confirm its ability to induce the degradation of ERα protein in a relevant cancer cell line.
Protocol 2.1: ERα Degradation Assay via In-Cell/Standard Western Blot
This protocol measures the reduction in cellular ERα levels following treatment with the synthesized compound.
Experimental Workflow:
Caption: Workflow for assessing ERα degradation.
Step-by-Step Methodology:
-
Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7) in phenol-red-free MEM medium supplemented with 5% charcoal-dextran-treated fetal bovine serum (FBS).[3] The use of phenol-red-free media and charcoal-stripped serum is critical to eliminate exogenous estrogenic compounds that would interfere with the assay.
-
Cell Plating: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Fulvestrant should be used as a positive control. A vehicle control (e.g., 0.1% DMSO) must also be included. Aspirate the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the cells for a defined period, typically between 4 and 24 hours.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin, GAPDH) must also be used to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the ERα band intensity to the loading control. Calculate the percent degradation relative to the vehicle-treated control. The data can then be used to determine an IC₅₀ or DC₅₀ (concentration for 50% degradation).[1][8]
Protocol 2.2: Cell Proliferation (Antiproliferative) Assay
This functional assay determines the effect of ERα degradation on the growth of ER+ breast cancer cells.
Step-by-Step Methodology:
-
Cell Plating: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in the appropriate medium.
-
Compound Treatment: After the cells have adhered, treat them with a range of concentrations of the test compound, positive control (fulvestrant), and vehicle control.
-
Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.
-
Assay Readout: Measure cell viability/proliferation using a standard method such as the MTT, MTS (e.g., CellTiter-Glo®), or crystal violet assay.
-
Data Analysis: Plot the viability data against the compound concentration and fit to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and Structure-Activity Relationships (SAR)
The optimization of the 6,7-dihydro-5H-benzo[1]annulene scaffold has yielded key insights into the structure-activity relationship.
| Position/Modification | Observation | Rationale/Insight |
| Carboxylic Acid | Addition of a carboxylic acid on the benzo ring (e.g., at C2) significantly increases degradation potency.[3] | Provides a key hydrogen bond interaction point within the ERα ligand-binding pocket, stabilizing the antagonist conformation. |
| Side Chain | An O-linked (S)-pyrrolidine side chain provides high degradation activity, while the (R) isomer is inactive.[3] | Demonstrates strict stereochemical requirements for inducing the correct conformational change in ERα for degradation. |
| Side Chain Amine | The basic amine on the side chain is critical for activity. | Likely forms a salt bridge or key hydrogen bond that anchors the side chain, a feature common to many SERDs. |
| Dichlorophenyl Group | Substitution on the phenyl ring (e.g., 2,4-dichloro) enhances potency.[3] | These substituents likely occupy a hydrophobic pocket and help to orient the molecule correctly within the LBD. |
| Table 2: Key Structure-Activity Relationships for Benzo[1]annulene SERDs. |
The discovery of SAR439859 (6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[1]annulene-2-carboxylic acid) highlights the successful application of these SAR principles, combining the carboxylic acid, the optimal dichlorophenyl group, and the stereospecific pyrrolidine side chain to create a highly potent and orally bioavailable SERD.[3]
Conclusion
The 6,7-dihydro-5H-benzo[1]annulene scaffold represents a significant advancement in the design of novel, orally bioavailable SERDs. The synthetic routes are well-defined, relying on robust and scalable chemical transformations like palladium-catalyzed cross-coupling reactions. The biological evaluation protocols provided herein offer a clear path to characterizing the activity of these compounds, from direct measurement of target degradation to assessment of their functional antiproliferative effects. By understanding the key synthetic methodologies and the structure-activity relationships that govern potency, researchers are well-equipped to further explore and optimize this promising class of therapeutics for the treatment of resistant ER+ breast cancer.
References
-
El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[1]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512-528. [Link]
-
Sabnis, R. W. (2022). Substituted 6,7-Dihydro-5H-Benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters, 13(7), 1012-1013. [Link]
-
Sabnis, R. W. (2022). 6,7-Dihydro-5H-benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters, 13(7), 1012–1013. [Link]
-
El-Ahmad, Y., et al. (2019). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[1]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry. [Link]
-
Hamilton, E., & Kaklamani, V. (2023). Oral SERD, A Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. Cancers, 15(23), 5649. [Link]
-
Sabnis, R. W. (2022). 6,7-Dihydro-5H-benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Sabnis, R. W. (2022). Substituted 6,7-Dihydro-5H-Benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). 6-(2,4-dichlorophenyl)-5-[4-[1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[1]annulene-2-carboxylic acid. Retrieved from [Link]
-
Google Patents. (2020). WO2020049153A1 - Process for the preparation of methyl 6-(2,4-dichlorophenyl)-5-[4-[(3s)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7h-benzo[1]annulene-2-carboxylate.
-
Reid, J., & Litchfield, L. M. (2022). The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options. Therapeutic Advances in Medical Oncology, 14. [Link]
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high-throughput screening of benzoannulene libraries
Application Note & Protocol
High-Throughput Screening of Benzoannulene Libraries for the Discovery of Novel Therapeutic Agents
The Rationale: Why Screen Benzoannulene Libraries?
The fusion of a benzene ring with a non-aromatic carbocycle (the annulene) creates a three-dimensional structure that is both rigid and conformationally defined, making it an ideal scaffold for targeting protein binding pockets with high specificity. This structural motif is found in numerous natural products and has been exploited to create potent modulators of complex biological targets.[1] Recent studies have highlighted the efficacy of benzoannulene derivatives as inhibitors of Chikungunya virus (CHIKV) replication and as selective estrogen receptor degraders (SERDs) for cancer therapy.[2][3][4]
High-throughput screening (HTS) provides the necessary scale to interrogate large and diverse chemical libraries, making it the cornerstone of modern drug discovery.[5][6] By combining the therapeutic potential of the benzoannulene scaffold with the power of HTS, researchers can rapidly identify novel chemical matter for challenging disease targets.
Designing the Campaign: From Library to Assay
A successful HTS campaign is built on two pillars: a high-quality, diverse chemical library and a robust, miniaturized assay.
Benzoannulene Library Characteristics
The construction of a benzoannulene library for HTS should prioritize chemical diversity and lead-like properties. While this note does not cover synthesis, established methods allow for the creation of diverse libraries by varying substituents on both the aromatic and annulene rings.[2][7] A high-quality screening library should possess:
-
Structural Diversity: A wide range of substitutions to explore the chemical space around the core scaffold.
-
Purity and Integrity: Each compound should be of high purity (>95%) to avoid false positives from contaminants.
-
Drug-Like Properties: Adherence to Lipinski's Rule of Five or similar guidelines to increase the probability of downstream success.
-
Comprehensive Documentation: All compounds should be cataloged in a database for rapid hit analysis and structure-activity relationship (SAR) studies.[8]
HTS Assay Development and Validation
The choice of assay is dictated by the biological target. HTS assays are broadly categorized as biochemical (targeting isolated proteins) or cell-based (measuring a cellular response).[9] Cell-based assays are often preferred as they provide insights into compound permeability and cytotoxicity early in the process.[9]
The primary goal of assay development is to create a robust and reproducible method that can be miniaturized for automated screening in 384- or 1536-well microplates.[10][11]
Key Validation Parameters: The assay's suitability for HTS is determined by several statistical metrics, which must be consistently met during validation runs before commencing the full screen.
| Parameter | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | Mean(High Signal) / Mean(Low Signal) | > 5 | Ensures a sufficient dynamic range to distinguish hits from noise. |
| Signal-to-Noise (S/N) | (Mean(High) - Mean(Low)) / SD(Low) | > 10 | Measures the separation between the positive and negative control populations. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Indicates the precision and reproducibility of the signal within control wells. |
| Z-Prime Factor (Z') | 1 - [3*(SD(High)+SD(Low))] / |Mean(High)-Mean(Low)| | > 0.5 | A measure of assay quality that accounts for both signal dynamic range and data variation. A Z' > 0.5 indicates an excellent assay for HTS.[10] |
The overall workflow for assay development and screening is a multi-stage process designed to systematically identify and validate active compounds.
Protocol: Cell-Based HTS for Viral Replication Inhibitors
This protocol describes a generalized cell-based assay to screen a benzoannulene library for inhibitors of a reporter virus (e.g., a Chikungunya virus replicon expressing luciferase). The assay measures the luminescence signal produced by the reporter, which is proportional to the level of viral replication.
Materials and Reagents
-
Cell Line: Human cell line susceptible to the virus (e.g., hTERT-immortalized human dermal fibroblasts), stably expressing the viral replicon.
-
Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated microplates.
-
Compound Plates: Benzoannulene library compounds pre-dispensed into 384-well plates at a stock concentration (e.g., 10 mM in DMSO).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Positive Control: Known inhibitor of the viral target (e.g., a specific nsP3 inhibitor).[1]
-
Negative Control: DMSO vehicle.
-
Luminescence Reagent: Commercially available cell-based luciferase assay reagent (e.g., Bright-Glo™).
-
Instrumentation: Automated liquid handler, CO₂ incubator, and a microplate luminometer.
Plate Layout
A robust plate map with appropriate controls is essential for data normalization and quality control.
| Wells | Content | Purpose |
| Columns 1, 23, 24 | Empty (Edge Effect Control) | Leave outer columns empty to mitigate evaporation "edge effects". |
| Column 2 | Cells + DMSO (0% Inhibition) | Negative Control for data normalization. |
| Column 22 | Cells + Positive Control (100% Inhibition) | Positive Control for calculating Z' factor. |
| Columns 3-21 | Cells + Library Compounds | Experimental wells. |
Step-by-Step Experimental Protocol
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine viability and density.
-
Dilute cells in culture medium to a final concentration of 200,000 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate plates for 18-24 hours at 37°C in a 5% CO₂ incubator. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state for the assay.
-
-
Compound Transfer:
-
Thaw the compound plates.
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 50 nL of compound/control from the source plates to the assay plates. This results in a final compound concentration of 10 µM in 0.1% DMSO.[10] Causality: Acoustic transfer is preferred as it is non-contact, highly precise at nanoliter volumes, and minimizes compound carryover.
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 30 seconds.
-
Incubate the assay plates for 48 hours at 37°C in a 5% CO₂ incubator. Causality: The incubation time is target-dependent and should be optimized during assay development to allow for sufficient viral replication and compound effect.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luminescence reagent to room temperature.
-
Add 25 µL of the luminescence reagent to all wells using an automated dispenser.
-
Incubate the plates at room temperature for 5 minutes, protected from light, to allow for cell lysis and signal stabilization.
-
Read the luminescence signal on a microplate reader with an integration time of 0.5 seconds per well.
-
Data Analysis and Hit Triage
Raw data from the plate reader must be processed through a systematic workflow to identify genuine hits while discarding false positives.[12][13]
Data Normalization and Hit Selection
-
Normalization: Raw luminescence values (RLU) for each compound well are converted to a percentage inhibition value using the on-plate controls: % Inhibition = 100 * (1 - [RLU_compound - Mean_RLU_pos] / [Mean_RLU_neg - Mean_RLU_pos]) Causality: This normalization corrects for plate-to-plate and systematic variations, making results comparable across the entire screen.
-
Quality Control: For each plate, calculate the Z' factor. Plates with a Z' < 0.5 should be flagged for review or repeated.[10]
-
Primary Hit Selection: A primary hit is typically defined as a compound that exhibits an effect greater than a calculated threshold. A common method is to use the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population (all test compounds). Z-score = (% Inhibition_compound - Mean_% Inhibition_sample) / SD_% Inhibition_sample A Z-score threshold of > 3 is commonly used to select primary hits.
Hit Confirmation and Validation
Primary hits from HTS campaigns have a high rate of being false positives.[5][14] A rigorous validation cascade is mandatory to build confidence in the selected compounds.
-
Dose-Response Confirmation: Confirmed hits are tested across a concentration range (e.g., 8-10 points) to generate a dose-response curve and determine the potency (EC₅₀ or IC₅₀).[15]
-
Counter-Screens: These are crucial for eliminating compounds that interfere with the assay technology rather than the biological target.[5] For a luciferase-based assay, a key counter-screen is to test compounds directly against the purified luciferase enzyme.
-
Orthogonal Assays: Validated hits should be tested in a different assay format that measures the same biological endpoint via a different method (e.g., quantifying viral RNA via qRT-PCR instead of reporter luminescence). This provides strong evidence of true biological activity.
-
Preliminary SAR: Active compounds are clustered by chemical structure to identify initial structure-activity relationships (SAR).[10] The identification of multiple active analogs within a chemical series greatly increases confidence in that scaffold.[14]
Conclusion
The is a powerful strategy for identifying novel, potent, and specific modulators of challenging disease targets. This application note outlines a robust, self-validating framework for conducting such a campaign. By integrating careful assay design, rigorous quality control, and a multi-step hit validation cascade, researchers can mitigate the risks of false positives and efficiently progress high-quality chemical matter from an initial HTS hit to a promising lead candidate for therapeutic development.
References
-
Title: A Protocol for a High-Throughput Multiplex Cell Viability Assay Source: PubMed URL: [Link]
-
Title: High Throughput Screening: Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: High throughput screening : methods and protocols. Source: Frederick National Lab for Cancer Research URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World URL: [Link]
- Title: High Throughput Screening: Methods and Protocols Source: Google Books URL
-
Title: High-Throughput Screening Data Analysis Source: Basicmedical Key URL: [Link]
-
Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL: [Link]
-
Title: Assay Validation in High Throughput Screening – from Concept to Application Source: ResearchGate URL: [Link]
-
Title: Data Mining and Computational Modeling of High Throughput Screening Datasets Source: NIH URL: [Link]
-
Title: High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics Source: PMC - NIH URL: [Link]
-
Title: Direct Path to Bioactive Benzo[e]isoindoles Source: ChemistryViews URL: [Link]
-
Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PMC - NIH URL: [Link]
-
Title: HTS of cyclic peptide libraries for developing drugs Source: BMG Labtech URL: [Link]
-
Title: Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Substituted 6,7-Dihydro-5H-Benzo[12]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer Source: PMC - NIH URL: [Link]
-
Title: Dehydro[13]annulene and dehydro[13]benzoannulene derivatives: synthesis... Source: ResearchGate URL: [Link]
-
Title: Compound Screening | CRO Drug Discovery Services Source: BioAscent URL: [Link]
-
Title: Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors Source: ResearchGate URL: [Link]
-
Title: High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery Source: Malaria World URL: [Link]
-
Title: High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds Source: MDPI URL: [Link]
-
Title: High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery Source: PubMed URL: [Link]
-
Title: HTS libraries - High-throughput screening solutions Source: Nuvisan URL: [Link]
-
Title: Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors Source: PubMed - NIH URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 6,7-Dihydro-5H-Benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Direct Path to Bioactive Benzo[e]isoindoles - ChemistryViews [chemistryviews.org]
- 8. nuvisan.com [nuvisan.com]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. bmglabtech.com [bmglabtech.com]
- 12. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 13. academic.oup.com [academic.oup.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzoannulen-7-one
Welcome to the technical support center for the synthesis of benzoannulen-7-one and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and improve your reaction yields.
Introduction to Benzoannulen-7-one Synthesis
The synthesis of benzoannulen-7-one is a multi-step process that, while established, presents several challenges that can impact the final yield and purity. A common and effective route involves a three-step sequence: a double Knoevenagel condensation, followed by hydrogenation, and finally a combined saponification and decarboxylation to yield the target ketone[1]. Understanding the nuances of each step is critical for success.
This guide will provide a structured approach to troubleshooting common issues and offer insights into the chemical principles governing each reaction, empowering you to optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Low Yields
Low or inconsistent yields are among the most frequent challenges encountered. This section provides a systematic approach to identifying and resolving the root causes of poor outcomes.
Problem 1: Low Yield in the Initial Double Knoevenagel Condensation
The first step, the condensation of phthalaldehyde with dimethyl 3-oxoglutarate, is crucial for setting the foundation of the ring structure.
Potential Cause 1: Ineffective Base Catalyst The Knoevenagel condensation is base-catalyzed. The choice and quality of the base are paramount for efficient reaction.
-
Troubleshooting Steps:
-
Verify Base Strength: Weak bases may not be sufficient to deprotonate the active methylene compound effectively. While piperidine is commonly used, consider a slightly stronger base if the reaction is sluggish, but be cautious of bases that could promote side reactions.
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the ester groups of dimethyl 3-oxoglutarate and can also interfere with the catalytic activity of the base. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Check Reagent Purity: Impurities in the phthalaldehyde or dimethyl 3-oxoglutarate can inhibit the reaction. Use freshly purified reagents if necessary.
-
Potential Cause 2: Suboptimal Reaction Temperature and Time These parameters directly influence the reaction kinetics and the formation of side products.
-
Troubleshooting Steps:
-
Temperature Control: If the reaction is slow, a modest increase in temperature may improve the rate. However, excessive heat can lead to polymerization or other side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Extended Reaction Time: Some condensations require longer reaction times to reach completion. Monitor the reaction progress and do not terminate it prematurely.
-
Problem 2: Incomplete Hydrogenation
The reduction of the double bonds formed during the condensation is the second key transformation.
Potential Cause 1: Catalyst Inactivity The palladium on carbon (Pd/C) catalyst can lose activity over time or due to poisoning.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use fresh, high-quality Pd/C catalyst.
-
Ensure Proper Solvent Choice: The reaction is typically run in a solvent like ethanol or ethyl acetate. Ensure the solvent is of appropriate grade and degassed to prevent catalyst oxidation.
-
Check for Catalyst Poisons: Sulfur- or nitrogen-containing functional groups in the starting materials or impurities can poison the catalyst. Purify the product from the first step if needed.
-
Potential Cause 2: Insufficient Hydrogen Pressure or Inefficient Mixing Proper contact between the substrate, catalyst, and hydrogen is essential.
-
Troubleshooting Steps:
-
Optimize Hydrogen Pressure: While atmospheric pressure is often sufficient, some substrates may require higher pressures to achieve complete reduction.
-
Ensure Vigorous Stirring: Efficient stirring is necessary to keep the catalyst suspended and ensure good mass transfer of hydrogen.
-
Problem 3: Low Yield in the Final Saponification and Decarboxylation Step
This final step transforms the diester into the desired ketone and is often a source of yield loss. A described method involves refluxing the diester in aqueous sulfuric acid and acetonitrile[2].
Potential Cause 1: Incomplete Hydrolysis or Decarboxylation The conditions must be harsh enough to drive both reactions to completion.
-
Troubleshooting Steps:
-
Acid Concentration and Temperature: The concentration of the acid (e.g., 3M sulfuric acid) and the reflux temperature are critical. If the reaction is incomplete, consider increasing the acid concentration or ensuring a vigorous reflux is maintained[2].
-
Reaction Time: This step can require prolonged heating (e.g., overnight) to ensure both ester groups are hydrolyzed and both carboxyl groups are removed[2]. Monitor by TLC or LC-MS to confirm the disappearance of the starting material and intermediates.
-
Potential Cause 2: Product Degradation The harsh acidic conditions can also lead to degradation of the final product if the reaction is heated for too long or at too high a temperature.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Careful monitoring is key. Once the reaction is complete, cool it down promptly to prevent the formation of degradation byproducts.
-
Efficient Workup: After completion, immediate dilution, neutralization, and extraction are important to isolate the product from the harsh reaction medium[2].
-
Experimental Protocols
Protocol: Saponification and Decarboxylation of Dimethyl 7-oxo-5,6,8,9-tetrahydrobenzocycloheptene-6,8-dicarboxylate[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diester (e.g., 80 g) in a mixture of 3M aqueous sulfuric acid (300 mL) and acetonitrile (50 mL).
-
Inert Atmosphere: Protect the reaction mixture with an inert atmosphere (e.g., argon).
-
Reflux: Heat the mixture to reflux and maintain for an extended period (e.g., overnight), with stirring.
-
Monitoring: Monitor the reaction's completion via TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Carefully neutralize the mixture by washing with a 2M aqueous sodium hydroxide solution (3 x 300 mL).
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by distillation under reduced pressure (e.g., 97-98 °C at 0.4-0.5 Torr) to yield benzoannulen-7-one as colorless crystals. An expected yield is around 84%[2].
Frequently Asked Questions (FAQs)
Q1: What are the expected yields for each step of the benzoannulen-7-one synthesis?
While yields can vary based on scale and specific conditions, a well-optimized process should aim for the following:
| Step | Typical Yield Range | Reference |
|---|---|---|
| Double Knoevenagel Condensation | 70-85% | General Expectation |
| Hydrogenation | >90% | General Expectation |
| Saponification/Decarboxylation | ~84% |[2] |
Q2: My final product is difficult to purify. What are the likely side products?
-
Incomplete Decarboxylation: You may have the dicarboxylic acid or the monocarboxylic acid intermediate present. This can be addressed by prolonging the reflux time or increasing the acid concentration in the final step.
-
Byproducts from Knoevenagel: Incomplete condensation or side reactions during the initial step can lead to complex impurities that are carried through the synthesis. Ensure the purity of the intermediate after the first step.
-
Over-alkylation/Side reactions: In syntheses aiming for derivatives, such as those involving palladium-catalyzed reactions, side products from undesired C-H activation or multiple additions can occur[3][4].
Q3: Are there alternative, more modern synthetic routes to benzoannulen-7-one?
Yes, transition metal catalysis, particularly with palladium, offers powerful alternatives for constructing such ring systems. While the classical route is robust, methods like intramolecular Heck reactions or carbonylative annulations could provide more direct access to derivatives[5].
-
Palladium-Catalyzed Cyclizations: These methods can offer high efficiency and functional group tolerance. For example, a palladium catalyst can be used to cyclize a suitably functionalized precursor to form the seven-membered ring[6]. Optimization of the catalyst, ligands, base, and solvent is crucial for high yields in these systems[3][4].
Q4: How can I best monitor the progress of these reactions?
-
Thin Layer Chromatography (TLC): This is the most straightforward method for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting material, intermediates, and the product.
-
Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, GC (for volatile compounds) and LC-MS are invaluable for identifying intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming the structure of the intermediates and the final product. For example, the disappearance of olefinic protons after hydrogenation and the characteristic aromatic and aliphatic signals in the final product can be clearly observed[2].
Visualizing the Workflow
Troubleshooting Flowchart for Low Yield
This diagram outlines a logical sequence for diagnosing yield issues in the synthesis.
Caption: A decision tree for troubleshooting low yields in the synthesis of benzoannulen-7-one.
References
-
Wünsch, B., et al. (2014). Synthesis, GluN2B affinity and selectivity of benzo[7]annulen-7-amines. Bioorganic & Medicinal Chemistry. Available at: _
-
ChemicalBook. (n.d.). 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis. Available at:
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and utilisation of 6-aminotetrahydrobenzo[7]annulenes. Available at:
- BenchChem. (2025). Troubleshooting low yield in 1,5-diketone cyclization.
- BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones.
- Hull Group. (n.d.). Development of palladium catalyzed olefin functionalizations: regiocontrolled synthesis of C–N, C–B, and C–C bonds.
- Krasavin, M., et al. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. National Institutes of Health.
- MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
- ResearchGate. (n.d.). Synthesis route for compound 7.
- ResearchGate. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
- Organic Chemistry Tutor. (2021). Retrosynthesis 7. YouTube.
- Bautista, R., et al. (n.d.). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. National Institutes of Health.
- Hu, Y., et al. (2002). Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Yields for the synthesis of quinolone 7-22.
Sources
- 1. Synthesis, GluN2B affinity and selectivity of benzo[7]annulen-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
Technical Support Center: Purification of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
This technical guide provides in-depth troubleshooting and purification protocols for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine. Designed for researchers and drug development professionals, this document offers practical, field-tested advice to overcome common challenges encountered during the isolation and purification of this valuable research compound.
Introduction
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is a key building block in medicinal chemistry, often synthesized via the reductive amination of its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. While the synthesis may appear straightforward, achieving high purity of the final amine product can be challenging due to the formation of closely related impurities and the inherent reactivity of the amine functionality. This guide will walk you through a robust, multi-step purification strategy designed to yield highly pure 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
Understanding the Chemistry: The "Why" Behind the "How"
A successful purification strategy is built on a solid understanding of the chemical properties of the target molecule and its potential impurities. 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is a primary aromatic amine, which means it is basic and can be protonated to form a water-soluble salt. This property is the cornerstone of its purification via acid-base extraction.[2]
The most probable synthetic route to this amine is the reductive amination of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. This reaction typically involves the formation of an intermediate imine, which is then reduced to the desired amine.
Likely Impurities from Reductive Amination:
-
Unreacted Starting Ketone: 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
-
Intermediate Imine: The condensation product of the ketone and the ammonia source.
-
Over-alkylation Products: If a primary amine other than ammonia is used, secondary and tertiary amines can form.
-
Reducing Agent Byproducts: Borate salts from sodium borohydride or related reducing agents.
Our purification strategy is designed to systematically remove these impurities.
Purification Workflow Overview
The overall purification strategy involves a three-stage process:
-
Acid-Base Extraction: To separate the basic amine from neutral and acidic impurities.
-
Column Chromatography: To remove residual starting material and other closely related impurities.
-
Recrystallization as a Hydrochloride Salt: To achieve high purity and provide a stable, crystalline solid.
Caption: High-level purification workflow for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
Acid-Base Extraction
Q1: After adding acid to my crude mixture, I don't see two distinct layers. What should I do?
A1: This can happen if the organic solvent you used is partially miscible with water, especially after the formation of salts.
-
Solution: Add brine (saturated NaCl solution) to the mixture. This will increase the ionic strength of the aqueous layer and force the separation of the organic layer.
Q2: I've neutralized the acidic aqueous layer containing my amine, but no product precipitates out. Where is my product?
A2: Your amine might be more soluble in water than anticipated, or it may have oiled out instead of precipitating as a solid.
-
Troubleshooting Steps:
-
Ensure the pH is sufficiently basic (pH > 10) by checking with pH paper or a meter.
-
If the solution is cloudy, your product may be present as an oil. Extract the aqueous layer with a water-immiscible organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
If the solution is clear, your product may be water-soluble. Proceed with extraction as described above. The product will move into the organic layer, which can then be dried and concentrated.
-
Q3: I see a lot of emulsion at the interface of the organic and aqueous layers during extraction. How can I break it?
A3: Emulsions are common when dealing with amines.
-
Solutions:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine.
-
Filter the entire mixture through a pad of Celite®.
-
Column Chromatography
Q1: My amine is streaking badly on the silica gel column, leading to poor separation. Why is this happening and how can I fix it?
A1: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing and streaking.
-
The Chemistry: The lone pair of electrons on the nitrogen atom of the amine forms a strong hydrogen bond with the acidic protons of the silica gel.
-
Solutions:
-
Add a competing base to the eluent: Add 0.5-1% triethylamine or ammonia (in methanol) to your mobile phase. This will neutralize the acidic sites on the silica, allowing your amine to elute more cleanly.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel for better results.
-
Q2: I'm not getting good separation between my amine and the starting ketone. What should I do?
A2: The polarity difference between the amine and the ketone might not be large enough for baseline separation with your current solvent system.
-
Troubleshooting Steps:
-
Optimize your mobile phase: Use a less polar solvent system. Start with a low percentage of a polar solvent (e.g., ethyl acetate in hexanes) and gradually increase the polarity. A shallow gradient can improve separation.
-
Check your column loading: Overloading the column is a common cause of poor separation. Use a column with a larger diameter or reduce the amount of crude material. A general rule is to use at least 50 g of silica per gram of crude product.
-
Caption: Troubleshooting decision tree for column chromatography of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
Recrystallization
Q1: I've isolated my amine, but it's an oil. How can I get a solid?
A1: Many free-base amines are oils at room temperature. Converting the amine to a salt, such as the hydrochloride salt, will likely yield a crystalline solid.
-
Procedure: Dissolve the purified amine oil in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise until no more precipitate forms.
Q2: I'm trying to recrystallize the hydrochloride salt, but it's not dissolving in the hot solvent.
A2: The hydrochloride salt will have very different solubility properties than the free base.
-
Solvent Selection: Try more polar solvents like ethanol, methanol, or isopropanol. A mixture of ethanol and water can also be effective. Perform small-scale solubility tests to find the best solvent or solvent pair.
Q3: My recrystallization yielded very few crystals. What went wrong?
A3: This could be due to several factors:
-
Too much solvent: You may have used too much solvent, and the solution was not saturated. Try boiling off some of the solvent and allowing it to cool again.
-
Cooling too quickly: Rapid cooling can lead to the formation of small crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. The protonated amine will be in the aqueous (top) layer. Drain the organic layer, which contains neutral impurities like the unreacted ketone.
-
Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 4 M NaOH until the pH is > 10. The amine will deprotonate and may precipitate or form an oil.
-
Extraction of Pure Amine: Extract the basic aqueous layer with three portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Hexanes/Ethyl Acetate with 1% Triethylamine | The non-polar/polar solvent mixture allows for good separation, while the triethylamine prevents streaking. |
| Gradient | Start with 100% Hexanes, gradually increase to 20-30% Ethyl Acetate | A shallow gradient is crucial for separating compounds with similar polarities. |
| Loading | Dissolve the crude amine in a minimal amount of dichloromethane and adsorb onto a small amount of silica gel before loading onto the column. | This "dry loading" technique often results in better separation than loading as a solution. |
Protocol 3: Recrystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the purified amine in a minimal amount of diethyl ether. Add a 2 M solution of HCl in diethyl ether dropwise while stirring. A white precipitate of the hydrochloride salt will form.
-
Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: Transfer the solid to a clean flask. Add a minimal amount of hot isopropanol or an ethanol/water mixture to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Purification of Amines: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced practical organic chemistry. CRC press.
-
Column Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Recrystallization: Laurence, M. Harwood, Christopher J. Moody. (1989). Experimental organic chemistry: Principles and Practice.
-
PubChem Entry for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine: National Center for Biotechnology Information. PubChem Compound Summary for CID 25244, 6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-amine. [Link]
Technical Support Center: Overcoming Solubility Challenges with Benzoannulene Compounds
Welcome to the technical support center for researchers, chemists, and drug development professionals working with benzoannulene compounds. The unique electronic and structural properties of benzoannulenes make them fascinating candidates for materials science and medicinal chemistry. However, their large, planar, and aromatic nature frequently leads to significant solubility challenges, which can hinder synthesis, purification, and biological evaluation.
This guide is structured to provide direct, actionable solutions to the most common solubility issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzoannulene derivative is practically insoluble in everything I've tried. Where do I start?
A1: This is the most common challenge, stemming from the high lattice energy of the crystalline solid. The strong π-π stacking interactions between the planar aromatic cores make it energetically difficult for solvent molecules to break apart the crystal lattice. Your first step should be a systematic, small-scale solvent screening protocol.
Causality: The principle of "like dissolves like" is your primary guide.[1] Unfunctionalized benzoannulenes are non-polar and will have a higher affinity for non-polar solvents. Physical agitation methods can provide the activation energy needed to overcome the initial dissolution barrier.
Step-by-Step Protocol: Small-Scale Solubility Screening
-
Preparation: Place a very small, consistent amount (e.g., ~1 mg) of your compound into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single, pure solvent. Start with the solvents listed in the table below.
-
Initial Observation: Observe for any dissolution at room temperature.
-
Sonication: Place the vials in a sonication bath for 10-15 minutes. Sonication uses ultrasonic waves to break up solid aggregates and promote dissolution.[1]
-
Gentle Heating: If the compound remains insoluble, gently warm the vials. Use a heat gun or a warm water bath cautiously, as some compounds may be thermally sensitive.[1]
-
Documentation: Record your observations (insoluble, partially soluble, fully soluble) for each solvent at each step.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Primary Solvents | Secondary Options | Rationale |
| Non-Polar | Toluene, Hexane | Benzene, Cyclohexane | Best for unsubstituted or alkyl-functionalized benzoannulenes. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good for compounds with some polar functionality; often effective for larger systems.[2] |
| Polar Protic | Ethanol, Methanol | Isopropanol | Generally poor for unsubstituted benzoannulenes, but worth testing if polar groups are present. |
Q2: Solvent screening failed. How can I strategically modify my compound's structure to increase its solubility?
A2: When physical methods are insufficient, rational chemical modification is the most powerful strategy. The goal is to introduce functional groups that either physically disrupt crystal packing or improve interactions with the desired solvent.
Core Concept: Poor solubility in these systems is often a problem of excessive molecular planarity and strong intermolecular forces. By altering the molecular structure, you can fundamentally change these properties.
Strategy 1: Introduce Steric Hindrance with Bulky Groups
-
Mechanism: Attaching bulky substituents, such as tert-butyl or di-tert-butylphenyl groups, to the periphery of the benzoannulene core sterically prevents the planar molecules from stacking efficiently.[1][3] This disruption significantly lowers the crystal lattice energy, making the compound easier to dissolve.
-
Proven Application: During the synthesis of complex graphdiyne substructures, solubility became a major obstacle. The introduction of 3,5-di-tert-butylphenyl groups was a key design choice that enabled the successful construction and purification of these large annulenic systems.[3]
Strategy 2: Attach Flexible Solubilizing Chains
-
Mechanism: Covalently attaching long, flexible alkyl or poly(ethylene glycol) (PEG) chains enhances solubility through two effects. First, the chains increase the conformational entropy of the molecule in solution, making the dissolved state more favorable. Second, they improve van der Waals or polar interactions with the solvent.[4][5]
-
Proven Application: A sulfoniumization strategy using a triethylene glycol (TEG) ether-substituted diaryl sulfoxide has been shown to dramatically increase the solubility of polycyclic aromatic hydrocarbons (PAHs). This method rendered perylene over 1000 times more soluble in methanol and even imparted significant water solubility (4.6 mg/mL).[4]
Strategy 3: Incorporate Polar or Ionizable Groups
-
Mechanism: For applications requiring solubility in polar organic solvents or aqueous media, the introduction of polar groups (e.g., hydroxyl, carboxyl) or ionizable groups is highly effective.[4][5][6] Converting a neutral molecule to a salt can increase aqueous solubility by orders of magnitude.
-
Proven Application: The same sulfoniumization protocol mentioned above introduces a charged sulfonium group, which is directly responsible for the observed increase in solubility in polar solvents like methanol and water.[4][5] This is a form of late-stage functionalization, which is highly valuable as it can be applied to existing core structures.
Caption: Chemical strategies to enhance benzoannulene solubility.
Q3: My compound dissolves when I heat it, but it precipitates out as the solution cools. How can I fix this?
A3: This phenomenon indicates you have created a supersaturated solution. While useful for crystallization, it's problematic for experiments requiring the compound to remain in solution. Precipitation can also be caused by aggregation over time.
-
Supersaturation: The thermodynamic solubility of your compound is lower at room temperature than at the elevated temperature you used for dissolution.[1]
-
Solution 1 (Isothermal Dissolution): Attempt to dissolve the compound at the temperature you plan to use for your experiment, even if it takes longer. Use sonication to assist.
-
Solution 2 (Co-Solvent System): Use a mixture of solvents. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble, then slowly add a "poor" (but miscible) co-solvent to reach your desired final concentration and solvent ratio.[1] This technique keeps the compound from crashing out by avoiding localized areas of poor solvency.
-
-
Aggregation: Even in a non-saturated solution, planar benzoannulene molecules can associate via π-π stacking to form less-soluble aggregates or dimers, which then precipitate.[1]
-
Solution: Using a bulkier co-solvent can sometimes disrupt these weak interactions. Working at lower concentrations can also disfavor the equilibrium towards aggregation.
-
Caption: Aggregation leading to precipitation from solution.
Q4: I need to get my hydrophobic compound into an aqueous buffer for a biological assay. What are my options?
A4: Directly dissolving a large, non-polar benzoannulene in an aqueous buffer is often impossible. The primary strategies involve creating a micro-environment within the aqueous phase where the compound can reside.
Method 1: Micellar Solubilization with Surfactants
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic exterior. Your hydrophobic benzoannulene compound can be partitioned into this non-polar core, allowing it to be dispersed in the aqueous solution.[7][8][9]
-
Common Surfactants: Tween 20, Tween 80, and Triton X-100 are non-ionic surfactants commonly used in biological applications.[7][8]
-
Protocol:
-
Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1-1%).
-
With vigorous vortexing, add a small aliquot of your compound's stock solution to the surfactant-containing buffer. The organic solvent will be diluted, and the compound should be entrapped by the micelles.
-
Method 2: Co-Solvent Systems
-
Mechanism: For some compounds, the addition of a water-miscible organic co-solvent can increase solubility to a sufficient level.[10][11]
-
Common Co-solvents: DMSO and ethanol are frequently used.
-
Considerations: Be aware of the final concentration of the organic solvent in your assay. High concentrations of DMSO (>1%) or ethanol can be toxic to cells or interfere with enzyme activity. Always run a vehicle control (buffer + co-solvent) to validate your results.
Method 3: Inclusion Complexes with Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. They can encapsulate a "guest" molecule (your benzoannulene) if it fits within the cavity, forming a water-soluble inclusion complex.[9][10]
-
Application: This is a well-established technique in pharmaceutical sciences for improving the aqueous solubility of poorly soluble drugs.[12]
References
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. National Institutes of Health (NIH).
- Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. PubMed.
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. RSC Publishing.
- Synthesis of dehydrobenzoannulenes with pyrene core. Indian Academy of Sciences.
- Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions | Request PDF. ResearchGate.
- Carbon Networks Based on Dehydrobenzoannulenes. 5. Extension of Two-Dimensional Conjugation in Graphdiyne Nanoarchitectures. ACS Publications.
- Technical Support Center: Troubleshooting Solubility Issues of Functionalized Annulenes. Benchchem.
- Solubility of Organic Compounds. University of Calgary.
- Solubility of Benzanilide Crystals in Organic Solvents | Request PDF. ResearchGate.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH).
- Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Solubility of C60 and PCBM in Organic Solvents. PubMed.
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
- Drug solubility: importance and enhancement techniques. PubMed.
- Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH).
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reductive Amination of Benzoannulen-7-one
Technical Support Center: Reductive Amination of Benzo[1]annulen-7-one
Welcome to the technical support center for the reductive amination of benzo[1]annulen-7-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. Benzo[1]annulen-7-one and its derivatives are key intermediates in the synthesis of various biologically active compounds, and mastering their amination is crucial for advancing research in medicinal chemistry. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Introduction to the Challenges
The reductive amination of benzo[1]annulen-7-one presents unique challenges compared to simpler aliphatic or acyclic ketones. The steric hindrance around the carbonyl group, coupled with the electronic properties of the fused aromatic ring, can significantly impact reaction kinetics and equilibrium. Common issues include low conversion rates, incomplete reactions, and the formation of undesired byproducts. This guide will address these specific hurdles with scientifically grounded explanations and practical, field-proven solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common problems encountered during the reductive amination of benzo[1]annulen-7-one.
Low to No Product Formation
Question: I am not observing any significant formation of my desired amine product. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in the reductive amination of benzo[1]annulen-7-one typically points to one of two critical issues: inefficient iminium ion formation or an insufficiently powerful reduction step.
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone and the amine to form the imine intermediate can be unfavorable due to the steric bulk of benzo[1]annulen-7-one.[2][3] To drive this equilibrium forward, consider the following:
-
Dehydration: The formation of the imine releases a molecule of water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can effectively remove this water and shift the equilibrium towards the imine.[4]
-
Acid Catalysis: The reaction is often catalyzed by mild acids. A catalytic amount of acetic acid (AcOH) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5][6] However, excessive acidity can protonate the amine nucleophile, rendering it unreactive.[2] Careful pH control is therefore crucial.
-
Lewis Acid Activation: For particularly stubborn substrates, a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be employed to activate the ketone towards nucleophilic attack.[2][7]
-
-
Ineffective Reduction: If the iminium ion is formed but not reduced, the choice and condition of the reducing agent are critical.
-
Reducing Agent Potency: While sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity, more sterically hindered iminium ions may require a more potent reducing agent.[1][6] Consider using sodium borohydride (NaBH₄) in a stepwise approach where the imine is pre-formed before the addition of the reductant.[6] For extremely challenging cases, stronger reducing agents like borane-tetrahydrofuran complex (BH₃·THF) could be explored, although this may require more stringent reaction conditions and careful optimization to avoid side reactions.[7]
-
Incomplete Conversion and Presence of Starting Material
Question: My reaction has stalled, and I observe both my desired product and unreacted benzo[1]annulen-7-one. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common frustration. Here are several strategies to push the reaction to completion:
-
Increase Reactant Concentration: Le Chatelier's principle is your ally. Increasing the concentration of the amine (using a slight excess, e.g., 1.2-1.5 equivalents) can help drive the imine formation equilibrium forward.[4]
-
Elevated Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious, as higher temperatures can also promote side reactions or lead to the degradation of sensitive substrates. A modest increase to 40-50 °C is a good starting point.
-
Sequential Addition of Reagents: Instead of a one-pot approach, a two-step procedure can be more effective.[6] First, stir the benzo[1]annulen-7-one and the amine (with a dehydrating agent and/or acid catalyst) for a period to maximize imine formation. Monitor the reaction by TLC or LC-MS. Once the imine is formed, add the reducing agent.
-
Extended Reaction Time: Some reductive aminations, especially with hindered ketones, are simply slow. Allowing the reaction to proceed for a longer period (e.g., 24-48 hours) may be all that is needed.
Formation of Byproducts
Question: I am observing significant byproduct formation, particularly the alcohol from the reduction of the starting ketone. How can I improve the selectivity of my reaction?
Answer:
The formation of the corresponding alcohol is a clear indication that your reducing agent is reacting with the starting ketone before the imine is formed and reduced.
-
Choice of Reducing Agent: This is the most critical factor for selectivity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for direct reductive aminations precisely because it is a mild and selective reducing agent that reacts much faster with the protonated imine (iminium ion) than with the ketone.[6] A successful reductive amination of benzo[1]annulen-7-one has been reported using NaBH(OAc)₃.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion over the ketone, especially at a mildly acidic pH (around 5-6).[1][3] However, it is toxic and generates cyanide waste.
-
Sodium Borohydride (NaBH₄): This is a less selective reducing agent and will readily reduce both the ketone and the imine.[1][2] If you must use NaBH₄, it is imperative to pre-form the imine before its addition.[6]
-
A visual workflow for troubleshooting common issues is presented below:
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the best starting point for the reductive amination of benzo[1]annulen-7-one?
A1: Based on literature precedent for this specific substrate, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended starting point.[8] Its mildness and selectivity for the iminium ion over the ketone minimize the formation of the corresponding alcohol byproduct, which is a common issue with more powerful reducing agents like NaBH₄.[6]
Q2: What is the optimal solvent for this reaction?
A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions using NaBH(OAc)₃.[5][6] Tetrahydrofuran (THF) can also be used. If you are using NaBH₃CN or NaBH₄, methanol (MeOH) is a suitable solvent, but be mindful of the potential for acetal formation with the ketone in the presence of acid.
Q3: My amine is a salt (e.g., hydrochloride). Can I use it directly?
A3: It is generally not advisable to use the amine salt directly without adding a base. The acidic nature of the salt can inhibit the reaction by protonating the amine, making it non-nucleophilic. You should first free-base the amine through an aqueous workup or add at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture.
Q4: I am reacting with a primary amine. How can I avoid the formation of a tertiary amine through over-alkylation?
A4: Over-alkylation, where the newly formed secondary amine reacts with another molecule of the ketone, can be an issue.[2] To minimize this:
-
Use a slight excess of the primary amine.
-
Maintain a lower reaction temperature.
-
In some cases, a stepwise procedure where the imine is formed and then reduced can give cleaner results.[6]
Q5: The standard conditions are not working for my specific amine. Are there any alternative methods?
A5: For particularly challenging reductive aminations with benzo[1]annulen-7-one, you might consider:
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or Raney nickel can be effective, but may require higher pressures and temperatures.[3][9] This method is also less tolerant of other reducible functional groups in your molecule.
-
Leuckart-Wallach Reaction: This classic reaction uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source (if starting from ammonia).[4][10] It typically requires high temperatures but can be effective for hindered ketones.[4]
The general mechanism of reductive amination is depicted below:
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from the successful synthesis of benzo[1]annulen-7-amines and is the recommended starting point.[8]
-
To a solution of benzo[1]annulen-7-one (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add the primary amine (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This protocol is useful when direct amination is sluggish or results in significant reduction of the starting ketone.
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve benzo[1]annulen-7-one (1.0 eq.) and the amine (1.2 eq.) in toluene (~0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the formation of the imine by TLC or ¹H NMR of an aliquot.
-
Once imine formation is complete, cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq.) in ethanol or methanol.
-
Slowly add the NaBH₄ solution to the cooled toluene solution of the imine.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water at 0 °C.
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent(s) | Selectivity for Imine vs. Ketone | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | High | Recommended for one-pot reactions; moisture sensitive.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | High (at pH 5-6) | Toxic; generates cyanide waste.[1][3] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Low | Requires pre-formation of the imine to avoid ketone reduction.[1][2] |
| Catalytic Hydrogenation | H₂/Catalyst | EtOH, EtOAc | High | Requires specialized equipment; may reduce other functional groups.[9] |
| Borane Complexes | BH₃·THF, etc. | THF | High | Can be very effective for hindered substrates; requires careful handling.[7] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Kozlov, N. G., & Tarasevich, V. A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
ResearchGate. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906. [Link]
-
Wikipedia. (2023). Leuckart reaction. [Link]
-
Schepmann, D., et al. (2014). Synthesis, GluN2B affinity and selectivity of benzo[1]annulen-7-amines. Bioorganic & Medicinal Chemistry, 22(23), 6557-6566. [Link]
-
ResearchGate. (2015). Novel application of Leuckart-Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library. [Link]
-
Afanasyev, O. I., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(45), 11000-11008. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1984). Synthesis and utilisation of 6-aminotetrahydrobenzo[1]annulenes. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
GalChimia. (2014). A New Way to Amines. [Link]
-
ResearchGate. (2017). Boron reagents for reductive amination. [Link]
-
PubMed Central. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
YouTube. (2021). Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. [Link]
-
Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. [Link]
-
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Synthesis, GluN2B affinity and selectivity of benzo[7]annulen-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 8,9-dihydro-5H-benzo[a]annulen-7(6H)-one
Welcome to the dedicated technical support guide for the synthesis of 8,9-dihydro-5H-benzo[a]annulen-7(6H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established literature and practical insights, this guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your synthetic success.
Introduction to the Synthesis
The synthesis of 8,9-dihydro-5H-benzo[a]annulen-7(6H)-one, a key intermediate for various pharmacologically active compounds, is most commonly achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 5-phenylpentanoic acid or its derivatives. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses the most frequently encountered issues during the synthesis, providing explanations for their occurrence and step-by-step guidance for their resolution.
Issue 1: Low Yield of the Desired Product with Concurrent Polymerization
Symptoms:
-
A significant amount of a dark, tarry, insoluble material is observed in the reaction flask.
-
The isolated yield of the target ketone is substantially lower than expected.
-
TLC analysis shows a streak of baseline material.
Root Cause Analysis: Intramolecular Friedel-Crafts reactions are promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). While these acids are effective at promoting the desired cyclization, they can also catalyze intermolecular polymerization of the starting material or the product. This is particularly problematic at higher temperatures or with prolonged reaction times.
Mitigation Strategies:
-
Optimize Reaction Temperature and Time: Carefully control the reaction temperature. For PPA-mediated cyclizations, a temperature range of 80-100°C is typically recommended. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to prevent subsequent polymerization of the product.
-
Choice of Catalyst: Consider using milder or more efficient catalysts. Eaton's reagent is often more effective than PPA and can sometimes be used at lower temperatures, reducing the extent of polymerization.
-
High Dilution Conditions: Performing the reaction under high dilution can favor the intramolecular cyclization over the intermolecular polymerization. This can be achieved by the slow addition of the substrate to the pre-heated acid catalyst.
Experimental Protocol: Cyclization using Eaton's Reagent
-
Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H) (1:10 w/w ratio) with stirring at 0°C.
-
Warm the Eaton's reagent to the desired reaction temperature (e.g., 60°C).
-
Dissolve the 5-phenylpentanoic acid precursor in a minimal amount of a suitable solvent (e.g., CH₂Cl₂) or use it neat if it is a liquid.
-
Add the substrate solution dropwise to the stirred Eaton's reagent over a period of 1-2 hours.
-
Monitor the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Isomeric Byproducts
Symptoms:
-
¹H NMR and ¹³C NMR spectra of the crude product show a mixture of closely related compounds.
-
Multiple spots are observed on the TLC plate with similar Rf values.
-
The isolated product has a broad melting point range.
Root Cause Analysis: The formation of isomeric ketones can arise from two primary sources: rearrangement of the carbocation intermediate during the Friedel-Crafts reaction, or the presence of isomeric starting materials. For instance, if the precursor is 4-phenylpentanoic acid, cyclization can occur at either the ortho or meta position to the alkyl chain, leading to a mixture of six- and seven-membered ring products.
Mitigation Strategies:
-
Purity of Starting Material: Ensure the starting 5-phenylpentanoic acid is free of any isomeric impurities. Analyze the starting material by GC-MS or NMR before proceeding with the cyclization.
-
Directing Group Effects: The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. If the phenyl ring of the precursor is substituted, the position of cyclization will be directed by these groups. For an unsubstituted phenyl ring, cyclization to form the seven-membered ring is generally favored, but the formation of the six-membered ring isomer (a tetralone derivative) can occur.
-
Careful Selection of Reaction Conditions: The choice of catalyst and temperature can influence the product distribution. In some cases, a milder Lewis acid catalyst might offer better regioselectivity.
Visualizing the Reaction Pathway
Caption: Desired vs. side reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use aluminum chloride (AlCl₃) as a catalyst for this cyclization?
A1: While AlCl₃ is a classic Friedel-Crafts catalyst, it is often too harsh for this specific intramolecular acylation. It can lead to significant charring, polymerization, and potential rearrangement products. Polyphosphoric acid or Eaton's reagent generally provides cleaner reactions and better yields for this transformation.
Q2: My reaction seems to stall and does not go to completion. What should I do?
A2: If the reaction is not progressing, there could be several reasons:
-
Insufficient Catalyst: Ensure you are using a sufficient excess of the acid catalyst. For PPA, a large excess by weight is common.
-
Water Contamination: The presence of water can deactivate the acid catalyst. Ensure your glassware is dry and the reagents are anhydrous.
-
Low Temperature: The activation energy for the cyclization may not be reached. Try incrementally increasing the temperature by 10°C and monitoring the reaction.
Q3: How can I effectively remove the polyphosphoric acid during the workup?
A3: Quenching the reaction mixture on a large amount of crushed ice is the most effective method. This hydrolyzes the PPA and makes it soluble in the aqueous layer. Be aware that this is a highly exothermic process and should be done with caution in a well-ventilated fume hood. After extraction with an organic solvent, a thorough wash with a saturated sodium bicarbonate solution will help neutralize any remaining acidic residues.
Q4: What are the best purification techniques for the final product?
A4: The crude product can typically be purified by one of the following methods:
-
Column Chromatography: Using silica gel with a gradient elution of ethyl acetate in hexanes is often effective at separating the desired ketone from non-polar impurities and more polar byproducts.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure product.
-
Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.
Quantitative Data Summary
The choice of catalyst can significantly influence the yield of 8,9-dihydro-5H-benzo[a]annulen-7(6H)-one. The following table summarizes typical yields reported in the literature for different catalysts.
| Catalyst | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 80-100 | 2-4 | 60-75 | |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-80 | 1-3 | 80-95 | |
| Triflic Acid (CF₃SO₃H) | 25-50 | 0.5-2 | 75-90 | |
| Aluminum Chloride (AlCl₃) | 0-25 | 1-4 | < 40 (with significant byproducts) |
References
-
Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. J. Org. Chem.1973 , 38 (23), 4071–4073. [Link]
-
Chakraborti, A. K.; Singh, V.; Kaur, G. An efficient and convenient synthesis of 1-benzosuberones. Tetrahedron2005 , 61 (40), 9545-9549. [Link]
Technical Support Center: Analytical Method Development for Impure Samples
Welcome to the Technical Support Center for Analytical Method Development. This guide is designed for researchers, scientists, and drug development professionals who are tasked with creating robust, reliable, and accurate analytical methods for samples containing impurities. In pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount, and this begins with a deep understanding of its impurity profile. A well-developed analytical method is not just a quality control tool; it is a fundamental component of the entire drug development lifecycle.
This resource provides field-proven insights, troubleshooting guides for common High-Performance Liquid Chromatography (HPLC) issues, and detailed protocols in a practical question-and-answer format. Our approach is grounded in scientific principles and aligned with global regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.
Core Principles: A Strategic Approach to Method Development
Developing a method for impure samples is a systematic process. It's not about finding a single set of conditions randomly, but about understanding the chemical behavior of the analyte and its impurities to build a robust and reliable "stability-indicating" method. A stability-indicating method is one that can accurately measure the drug substance without interference from degradation products, process impurities, excipients, or other potential components.[1]
The overall strategy involves a multi-step process, starting with understanding the molecule and culminating in a validated method ready for routine use.
Caption: A systematic workflow for developing a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method (SIM) and why is it so critical?
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2] It must also be able to separate and quantify any degradation products or process-related impurities.[1]
Why it's critical:
-
Safety and Efficacy: The presence of impurities can affect the safety and efficacy of a drug product.[3] A SIM ensures that these impurities are monitored and controlled within safe limits.
-
Regulatory Requirement: Regulatory bodies like the FDA and EMA mandate stability testing using validated stability-indicating methods to establish a drug's shelf life and storage conditions.[2]
-
Process Understanding: These methods provide crucial insights into how a drug substance or product degrades, which helps in developing stable formulations and robust manufacturing processes.[2][4]
To prove a method is stability-indicating, its specificity must be demonstrated. This is typically achieved through forced degradation studies.[5]
Q2: I have a new drug substance with unknown impurities. Where do I even begin with HPLC method development?
Starting method development can be daunting, but a systematic screening approach saves time and resources.
-
Gather Information: Before the first injection, understand the physicochemical properties of your drug substance: its solubility, pKa, logP, and UV absorbance spectrum. This information guides initial choices.[6]
-
Initial Column Selection: A reversed-phase C18 column is the workhorse of pharmaceutical analysis and a reliable starting point for most small molecules.[3] Consider screening a few columns with different selectivities (e.g., a standard C18, a polar-embedded phase, and a Phenyl phase) to see which provides the best initial separation.[7]
-
Mobile Phase Screening: The most powerful parameter for controlling retention and selectivity in reversed-phase HPLC is mobile phase pH.
-
Screen at least three pH levels: acidic (e.g., pH 2-3), neutral (e.g., pH 6-7), and basic (e.g., pH 8-9), keeping in mind the pKa of your analyte.[7]
-
Use common organic modifiers like acetonitrile (ACN) and methanol (MeOH). ACN often provides sharper peaks and lower UV cutoff, making it a good first choice.
-
-
Run a Generic Gradient: Start with a broad scouting gradient (e.g., 5% to 95% organic solvent over 20-30 minutes). This will give you a picture of the impurity profile and the approximate solvent strength needed to elute all compounds.[7]
From this initial screen, you can select the best combination of column chemistry and mobile phase pH to move forward with optimization.
Q3: What are forced degradation studies, and how do I design them?
Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[2] The primary purpose is to challenge the analytical method and demonstrate its specificity—its ability to separate the API from all potential degradation products.[5][8]
Designing a Forced Degradation Study: The goal is to achieve a modest amount of degradation, typically in the range of 5-20%.[9] Over-stressing the sample can lead to secondary degradation products that may not be relevant to real-world stability.[9]
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1M to 1M HCl; Room temp or heat (50-60°C) for several hours to days.[9] | To test susceptibility to degradation in acidic conditions. |
| Base Hydrolysis | 0.1M to 1M NaOH; Room temp or heat (50-60°C) for several hours to days.[9] | To test susceptibility to degradation in basic conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temp. | To evaluate sensitivity to oxidative stress. |
| Thermal | Dry heat (e.g., 60-80°C) or solution at elevated temperature.[9] | To assess the impact of heat on stability. |
| Photolytic | Expose solid or solution to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B).[9] | To determine light sensitivity. |
After exposing the API to these conditions, the stressed samples are analyzed alongside a control (unstressed) sample. The method must be able to resolve the API peak from all newly formed degradant peaks.[1]
Q4: My chromatogram shows a single, sharp peak. How can I be sure it's pure?
A symmetrical peak shape is not a guarantee of purity.[10] A co-eluting impurity can be hidden underneath the main analyte peak, especially if it is present at a low level. Peak purity analysis is essential.
The most common tool for this is a Photodiode Array (PDA) or Diode Array Detector (DAD) .[11][12]
-
Mechanism: A PDA detector acquires full UV-Vis spectra at multiple points across the entire chromatographic peak.[10]
-
Analysis: The software compares these spectra. If the peak represents a single, pure compound, all spectra taken from the upslope, apex, and downslope of the peak should be identical.[10][13] Spectral differences suggest the presence of a co-eluting impurity with a different UV spectrum.[10]
-
Purity Metrics: Software often calculates a "purity angle" and "purity threshold." If the purity angle is less than the threshold, it indicates the peak is spectrally homogeneous (likely pure). However, these metrics should be interpreted with caution and always supported by visual inspection of the spectra.[11]
For a more definitive assessment, especially if the impurity has a similar UV spectrum to the API, a mass-selective detector (i.e., LC-MS ) is the gold standard. It can detect co-eluting species based on differences in their mass-to-charge ratio (m/z), providing a higher level of confidence in peak purity.[11]
Troubleshooting Guide: Common HPLC Problems & Solutions
Caption: Troubleshooting logic for poor chromatographic resolution.
Issue 1: Poor Resolution and Peak Co-elution
-
Symptoms: Peaks are not separated to baseline (resolution < 1.5), or one peak appears as a shoulder on another.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. Poor resolution means one of these factors is inadequate. Co-elution occurs when impurities and the main component (or other impurities) exit the column at the same time.[14]
-
Solutions:
-
Modify Mobile Phase Selectivity: This is often the most effective tool.
-
Adjust pH: Small changes in pH can drastically alter the retention of ionizable compounds.[15]
-
Change Organic Solvent: Switch from acetonitrile to methanol, or vice-versa. Their different properties can alter elution order.
-
-
Change Stationary Phase: If mobile phase adjustments fail, the column chemistry is likely not suitable. Try a column with a different selectivity (e.g., switch from a C18 to a Phenyl or Polar-Embedded column).[14]
-
Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time for the same solvent change). This gives peaks more time to separate.[16]
-
Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution, though its effect can be unpredictable.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptoms: Peaks are asymmetrical. Tailing peaks have an extended tail, fronting peaks have a leading edge, and split peaks appear as two merged peaks.
-
Causality:
-
Tailing: Often caused by secondary interactions between basic analytes and acidic residual silanols on the silica packing, or by column overload.[15]
-
Fronting: Typically a sign of column overload or poor sample solubility.[17]
-
Splitting: Can be caused by a partially blocked column frit, a void in the column packing, or incompatibility between the injection solvent and the mobile phase.[16][17]
-
-
Solutions:
-
For Tailing:
-
Work at a lower pH (e.g., < 3) to protonate silanols and minimize secondary interactions.
-
Add a competing base like triethylamine (TEA) to the mobile phase in small amounts (e.g., 0.1%).
-
Reduce the sample concentration to check for overload.[15]
-
-
For Fronting/Splitting:
-
Check Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a much stronger solvent causes peak distortion.
-
Reduce Injection Volume/Mass: Decrease the amount of sample injected onto the column.[17]
-
Column Maintenance: If the problem persists, the column may be damaged. Try backflushing the column or replace it if necessary.[15]
-
-
Issue 3: Baseline Noise or Drift
-
Symptoms: The baseline is not smooth and flat. It may show high-frequency noise, low-frequency wander (drift), or spurious peaks.
-
Causality: A stable baseline is critical for accurate integration, especially for low-level impurities.
-
Solutions:
-
Mobile Phase Preparation: Use only high-purity, HPLC-grade solvents and additives. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging to remove dissolved air.[15]
-
System Flush: If contamination is suspected, flush the entire system with a strong solvent (like isopropanol).
-
Check for Leaks: Inspect all fittings for signs of leaks, which can cause pressure fluctuations and baseline noise.[15]
-
Detector Maintenance: Ensure the detector lamp has sufficient energy and lifetime remaining.
-
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Journal of Pharmaceutical Sciences. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Chromatography Online. (2018, April 1). Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques.
- IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- NIH. (n.d.). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Waters. (n.d.). HPLC Troubleshooting Guide.
- BioPharm International. (n.d.). Challenges in Analytical Method Development and Validation.
- CATO SMS. (2018, May 25). Top Mistakes in Analytical Method Validation and How to Avoid Them.
- Journal of Pharmaceutical Research and Development. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from Journal of Pharmaceutical Research and Development.
- Scribd. (n.d.). Challenges in Analytical Method Development For | PDF.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- Pharmaguideline Forum. (2021, February 3). Peak purity in hplc.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF.
Sources
- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 4. pharmtech.com [pharmtech.com]
- 5. jpharmsci.com [jpharmsci.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. torontech.com [torontech.com]
- 13. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. ijnrd.org [ijnrd.org]
- 17. ijsdr.org [ijsdr.org]
Technical Support Center: Strategies for Enhancing GluN2B Antagonist Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the field of neurotherapeutics. This guide provides in-depth technical assistance for developing highly selective antagonists for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of GluN2B-containing NMDA receptors is implicated in a range of neurological and psychiatric disorders, including stroke, chronic pain, depression, and neurodegenerative diseases.[1][2][3] Achieving high selectivity for the GluN2B subunit is paramount to minimizing off-target effects and developing safer, more effective treatments.[1]
This resource is designed to be a dynamic and practical tool. It is structured to provide both foundational knowledge through frequently asked questions and actionable solutions through detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the development and characterization of selective GluN2B antagonists.
1. What are the primary binding sites for selective GluN2B antagonists?
Selective GluN2B antagonists primarily target an allosteric binding site at the interface of the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[4][5] This site is distinct from the glutamate and glycine agonist binding sites. The prototypical GluN2B-selective antagonist, ifenprodil, binds to this modulatory site.[4][6][7]
2. Why is it challenging to achieve high selectivity for GluN2B over other GluN2 subunits?
The challenge lies in the structural similarities between the different GluN2 subunits (GluN2A, GluN2C, and GluN2D). For instance, the ifenprodil binding site has only one amino acid difference between GluN2A and GluN2B, yet this single residue does not fully account for the observed selectivity.[4] Furthermore, the existence of triheteromeric NMDA receptors, which contain two different GluN2 subunits (e.g., GluN1/GluN2A/GluN2B), adds another layer of complexity to selective targeting.[8][9]
3. What is the significance of the GluN2B C-terminal domain (CTD) in drug development?
The intracellular C-terminal domain of the GluN2B subunit plays a crucial role in downstream signaling cascades. It physically and functionally couples to signaling proteins like PSD-95 and nNOS, which are implicated in excitotoxic cell death pathways.[10][11] Developing antagonists that can modulate these protein-protein interactions at the CTD offers a novel strategy for achieving selectivity and therapeutic benefit. The identity of the GluN2 CTD can control the dose-response to excitotoxic events.[10][11]
4. What are the key differences between competitive and non-competitive (allosteric) GluN2B antagonists?
-
Competitive antagonists bind to the glutamate or glycine binding sites on the GluN2 and GluN1 subunits, respectively, directly competing with the endogenous agonists.[12][13]
-
Non-competitive (allosteric) antagonists , like ifenprodil, bind to a different site on the receptor to modulate its function without directly competing with agonists.[1][14] This mode of action can offer a more nuanced and potentially safer therapeutic profile.
5. How can I assess the selectivity of my compound for GluN2B-containing receptors?
Selectivity is typically determined by comparing the binding affinity or functional inhibition of your compound on different NMDA receptor subtypes. This is often done using:
-
Electrophysiology: Recording currents from recombinant NMDA receptors with defined subunit compositions (e.g., GluN1/GluN2A vs. GluN1/GluN2B) expressed in heterologous systems like Xenopus oocytes or HEK cells.
-
Radioligand Binding Assays: Using cell lines expressing specific NMDA receptor subtypes to measure the displacement of a radiolabeled ligand by your test compound.
Troubleshooting Guides
This section provides practical guidance for overcoming common experimental hurdles.
Guide 1: Low Potency and/or Selectivity in a Newly Synthesized Compound Series
Problem: Your novel compound series, designed based on a known GluN2B antagonist scaffold, exhibits low potency or poor selectivity for GluN2B over GluN2A.
Potential Causes and Solutions:
-
Suboptimal Pharmacophore: The chemical scaffold may not be making key interactions within the binding pocket.
-
Troubleshooting Steps:
-
In Silico Docking Analysis: Perform molecular docking of your compounds into the crystal structure of the GluN1/GluN2B NTD dimer.[5] This can reveal if your compounds are adopting the expected binding pose and identify potential steric clashes or missed hydrogen bonds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your molecule. For example, explore the impact of lipophilic halogen substitutions on the aryl scaffold, as this has been shown to enhance potency for GluN2B/C/D subunits.[15]
-
Consider Alternative Binding Modes: Research has shown that not all GluN2B antagonists share the same binding mode as ifenprodil.[5] Your compound series might favor a different sub-pocket. Explore this possibility through more extensive computational modeling and SAR.
-
-
-
Experimental Assay Conditions: The conditions of your screening assay may not be optimal for detecting GluN2B-selective inhibition.
-
Troubleshooting Steps:
-
pH and Zinc Concentration: The potency of some GluN2B antagonists is sensitive to extracellular pH and zinc concentrations.[16] Ensure these parameters are consistent and physiologically relevant in your assays.
-
Agonist Concentration: The apparent potency of non-competitive antagonists can be influenced by the concentration of glutamate and glycine used.[6][7] Use a concentration-response curve to determine the EC50 of the agonists in your system and use a concentration at or near the EC50 for your inhibition assays.
-
-
Workflow for Investigating Low Potency/Selectivity:
Caption: Workflow for troubleshooting low potency and selectivity.
Guide 2: Inconsistent Results in High-Throughput Screening (HTS) for GluN2B Antagonists
Problem: Your HTS campaign is yielding a high number of false positives or inconsistent results.
Potential Causes and Solutions:
-
Promiscuous Inhibitors: Many compounds identified in HTS act non-specifically through mechanisms like aggregation.[17]
-
Troubleshooting Steps:
-
Include a Detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer to disrupt aggregate formation.[18]
-
Counter-Screening: Screen your hits against an unrelated target to identify compounds that are active across multiple assays.
-
Hit Confirmation with Different Assay Formats: Confirm hits from a primary fluorescence-based assay using an orthogonal method, such as electrophysiology.
-
-
-
Assay Instability: The assay signal may drift over time, leading to variability.
-
Troubleshooting Steps:
-
Z'-Factor Monitoring: Continuously calculate the Z'-factor for each plate to ensure the assay quality remains high throughout the screen.[18]
-
Reagent Stability: Ensure all reagents, especially enzymes used in coupled assays, are stable under the screening conditions and for the duration of the assay.
-
-
Protocol: A Robust HTS Assay for GluN2B Antagonists
This protocol describes a fluorescence-based assay amenable to HTS.
-
Cell Line: Use a stable cell line expressing recombinant GluN1/GluN2B receptors.
-
Assay Principle: Utilize a membrane potential-sensitive dye to detect ion channel opening. Depolarization upon NMDA receptor activation leads to a change in fluorescence.
-
Assay Buffer: Prepare a buffer containing appropriate concentrations of Ca²⁺ and Na⁺, and maintain a physiological pH. Include 0.01% Triton X-100 to minimize non-specific inhibition.
-
Procedure: a. Plate cells in 384-well plates. b. Load cells with the membrane potential-sensitive dye. c. Add test compounds from your library. d. Add a mixture of glutamate and glycine to activate the receptors. e. Read the fluorescence signal using a plate reader.
-
Controls:
-
Positive Control (No Inhibition): Cells treated with agonists only.
-
Negative Control (Full Inhibition): Cells treated with a known potent GluN2B antagonist (e.g., ifenprodil).
-
Data Analysis:
| Parameter | Formula | Purpose |
| Percent Inhibition | 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) | To quantify the effect of each test compound. |
| Z'-Factor | `1 - (3 * (SD_Positive + SD_Negative)) / | Mean_Positive - Mean_Negative |
Guide 3: Difficulty in Characterizing Antagonist Binding Kinetics
Problem: You are unable to obtain reliable kinetic parameters (k_on, k_off) for your lead compound, which is crucial for understanding its duration of action.
Potential Causes and Solutions:
-
Inappropriate Assay: Standard equilibrium-based assays (like IC₅₀ determination) do not provide kinetic information.
-
Troubleshooting Steps:
-
Use Electrophysiology: Whole-cell patch-clamp electrophysiology is the gold standard for measuring the kinetics of ion channel modulators. The rate of onset and offset of channel block can be directly measured.
-
Radioligand Binding Kinetics: If electrophysiology is not feasible, you can perform kinetic radioligand binding experiments. This involves measuring the association and dissociation of a radiolabeled version of your compound or a competitor over time.
-
-
Protocol: Measuring Antagonist Onset and Offset Rates with Electrophysiology
-
Preparation: Prepare whole-cell patch-clamp recordings from HEK cells expressing GluN1/GluN2B receptors.
-
Application of Agonists: Perfuse the cell with a solution containing saturating concentrations of glutamate and glycine to elicit a stable maximal current.
-
Measurement of Onset Rate (k_on): a. Rapidly switch the perfusion to a solution containing both the agonists and your test compound at a known concentration. b. Record the time course of the current inhibition. c. Fit the decay of the current to a single exponential function to determine the observed association rate constant (k_obs).
-
Measurement of Offset Rate (k_off): a. After the current has reached a new steady-state in the presence of the antagonist, rapidly switch back to the agonist-only solution. b. Record the time course of the current recovery. c. Fit the recovery of the current to a single exponential function to determine the dissociation rate constant (k_off).
Signaling Pathway Visualization:
The differential downstream signaling of GluN2A and GluN2B is a key aspect to consider for therapeutic targeting. The C-terminal domain of GluN2B preferentially couples to pro-death signaling pathways.
Caption: GluN2B C-terminal domain signaling pathway.
By understanding the molecular basis of GluN2B selectivity and employing robust experimental and computational strategies, researchers can overcome common challenges and accelerate the development of novel neurotherapeutics with improved safety and efficacy profiles.
References
-
Mony, L., et al. (2011). Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines. The EMBO Journal. Available at: [Link]
-
Mony, L., et al. (2011). Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines. ResearchGate. Available at: [Link]
-
Paoletti, P., et al. (2011). Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines. EMBO. Available at: [Link]
-
Patsnap Synapse. (2025). What GluN2B antagonists are in clinical trials currently?. Patsnap Synapse. Available at: [Link]
-
Traynelis, S. F., et al. (2021). Mechanisms of GluN1/GluN2B NMDA receptor allosteric modulation: In search of a novel PAM. Morressier. Available at: [Link]
-
Hansen, K. B., et al. (2017). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology. Available at: [Link]
-
Yadav, R., et al. (2023). GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. Medicinal Chemistry Research. Available at: [Link]
-
Bohrium. (2025). Structural insights into GluN2B-containing NMDA receptor antagonists: a computational approach. Bohrium. Available at: [Link]
-
Ugale, V., et al. (2021). GluN2B/N-methyl-D-aspartate Receptor Antagonists: Advances in Design, Synthesis, and Pharmacological Evaluation Studies. CNS & Neurological Disorders - Drug Targets. Available at: [Link]
-
Akter, M., et al. (2023). GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Mony, L., et al. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular Pharmacology. Available at: [Link]
-
Klippenstein, V., et al. (2014). Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Li, Y., et al. (2025). Selective Modulation of the GluN2B/C/D Containing N-Methyl-d-Aspartate Receptors: A New Frontier in Targeted Neurotherapeutics. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Yuan, H., et al. (2022). Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model. ACS Chemical Neuroscience. Available at: [Link]
-
Akter, M., et al. (2023). GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. MDPI. Available at: [Link]
-
Kussius, C. L., & Popescu, G. K. (2010). Ifenprodil Effects on GluN2B-Containing Glutamate Receptors. The Journal of Neuroscience. Available at: [Link]
-
Martel, M. A., et al. (2012). The Subtype of GluN2 C-terminal Domain Determines the Response to Excitotoxic Insults. Neuron. Available at: [Link]
-
He, F., et al. (2022). Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators. Acta Pharmaceutica Sinica B. Available at: [Link]
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Kussius, C. L., & Popescu, G. K. (2012). Ifenprodil effects on GluN2B-containing glutamate receptors. The Journal of Neuroscience. Available at: [Link]
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Sceniak, M. P., et al. (2017). A Rare Variant Identified Within the GluN2B C-Terminus in a Patient with Autism Affects NMDA Receptor Surface Expression and Spine Density. eNeuro. Available at: [Link]
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Stanika, R., et al. (2022). NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease. International Journal of Molecular Sciences. Available at: [Link]
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Stanika, R., et al. (2022). NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease. MDPI. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Comparing the Efficacy of Benzoannulene Derivatives
In the landscape of contemporary drug discovery, the structural motif of benzoannulenes has emerged as a promising scaffold for the development of novel therapeutics. These bicyclic structures, consisting of a benzene ring fused to an annulene, offer a unique three-dimensional architecture that can be strategically modified to target a variety of biological macromolecules. This guide provides an in-depth comparison of the efficacy of different benzoannulene derivatives, with a primary focus on their development as potent antiviral agents. We will delve into the experimental data that underpins their structure-activity relationships (SAR), provide detailed protocols for their evaluation, and explore their molecular mechanisms of action.
The Rise of Benzoannulenes: A Tale of Hit-to-Lead Optimization
The journey of a drug candidate from a preliminary "hit" to a viable "lead" is a meticulous process of chemical refinement and biological validation. A compelling case study in this regard is the development of benzoannulene derivatives as inhibitors of the Chikungunya virus (CHIKV), a mosquito-borne alphavirus responsible for debilitating joint pain.
Initial screening identified a benzo[1]annulene, 1a , as a modest inhibitor of CHIKV. While promising, its efficacy and pharmacokinetic properties required significant improvement. This initiated a comprehensive hit-to-lead optimization campaign, exploring modifications to the benzoannulene core and its substituents to enhance antiviral potency, efficacy, and drug-like characteristics.
Comparative Efficacy of Antiviral Benzoannulene Derivatives
The following table summarizes the key performance indicators for a selection of benzoannulene derivatives, illustrating the impact of structural modifications on their antiviral activity against CHIKV.
| Compound | Benzoannulene Core | Key Modifications | Antiviral Potency (EC90, µM) | Viral Titer Reduction (VTR, log at 10 µM) | Cytotoxicity (CC50, µM) |
| 1a | Benzo[1]annulene | Lead Compound | 1.45 | 2.5 | 169 |
| 1c | Benzo[2]annulene | Expanded Annulene Ring | 0.77 | 4.0 | >30 |
| 1f | Benzo[2]annulene | Alternative Substitution | 5.19 | 2.2 | >30 |
| 8q | Benzo[2]annulene | Optimized Substituents | 0.27 | 4.5 | >30 |
Data sourced from a comprehensive study on benzoannulene inhibitors of Chikungunya virus.[3]
The expansion of the annulene ring from a six-membered to a seven-membered ring (from benzo[1]annulene in 1a to benzo[2]annulene in 1c ) led to a significant enhancement in antiviral potency and a greater reduction in viral titer.[3] Further optimization of the substituents on the benzo[2]annulene scaffold culminated in the discovery of compound 8q , which exhibited sub-micromolar potency and a remarkable 4.5-log reduction in viral titer, signifying a greater than 99.99% decrease in viral load.[3]
Deciphering the Dual Mechanism of Action
Intriguingly, the antiviral benzoannulene derivatives were found to exert their effects through a dual mechanism of action, targeting both a host enzyme and a viral protein. This multi-pronged attack is a highly desirable attribute in antiviral drug design, as it can potentially reduce the likelihood of the emergence of drug-resistant viral strains.
The two key targets identified were:
-
Human Dihydroorotate Dehydrogenase (hDHODH): An essential enzyme in the de novo pyrimidine biosynthesis pathway of the host cell. By inhibiting hDHODH, the benzoannulene derivatives deplete the cellular pool of pyrimidines, which are vital building blocks for viral RNA synthesis.[3]
-
Chikungunya Virus nsP3 Macrodomain: A non-structural viral protein that plays a crucial role in the viral replication cycle. The nsP3 macrodomain possesses ADP-ribosyl hydrolase activity, which is essential for viral replication and virulence.[4][5]
The following diagram illustrates this dual inhibitory pathway:
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the step-by-step methodologies for the key assays used to evaluate the efficacy of benzoannulene derivatives.
Viral Titer Reduction (VTR) Assay
The VTR assay is a fundamental method in virology to quantify the reduction in infectious virus particles following treatment with a potential antiviral compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 48-well plates to achieve a confluent monolayer on the day of infection.[6]
-
Viral Infection: Infect the cell monolayers with Chikungunya virus at a pre-determined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of the benzoannulene derivatives to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known antiviral agent).
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Supernatant Harvest: After incubation, collect the supernatant from each well, which contains the progeny virus.
-
Plaque Assay: Perform a plaque assay by serially diluting the harvested supernatants and using them to infect fresh monolayers of host cells. After a period of viral adsorption, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.[7]
-
Plaque Visualization and Counting: After a further incubation period, the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral infection. The number of plaque-forming units (PFU) per milliliter is then calculated.[7]
-
VTR Calculation: The viral titer (in PFU/mL) of the compound-treated samples is compared to that of the vehicle control. The VTR is expressed as the log10 reduction in viral titer.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed the host cell line in a 96-well plate at a density that ensures logarithmic growth during the assay period.[8]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the benzoannulene derivatives.
-
Incubation: Incubate the plate for a duration that corresponds to the VTR assay (e.g., 48-72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The absorbance values are plotted against the compound concentrations, and the 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the benzoannulene derivatives on the activity of the hDHODH enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing Tris-HCl, KCl, and a detergent. Prepare stock solutions of recombinant human DHODH, the substrate dihydroorotate, and the electron acceptor 2,6-dichloroindophenol (DCIP).[11]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer and serial dilutions of the benzoannulene derivatives.
-
Enzyme Addition and Pre-incubation: Add the recombinant hDHODH to each well and pre-incubate to allow for inhibitor binding.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate dihydroorotate and the electron acceptor DCIP. The activity of DHODH is monitored by the reduction of DCIP, which results in a decrease in absorbance at 600 nm.[11]
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance over time using a microplate reader.
-
IC50 Calculation: The rate of the reaction is calculated for each compound concentration. The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that inhibits 50% of the enzyme's activity compared to the vehicle control.
Conclusion and Future Directions
The systematic evaluation of benzoannulene derivatives has unveiled a promising new class of antiviral agents with a novel dual mechanism of action. The hit-to-lead optimization process serves as a testament to the power of medicinal chemistry in refining the pharmacological properties of a lead scaffold. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and comparison of benzoannulene derivatives, not only as antiviral agents but also for other therapeutic applications, such as anticancer and anti-inflammatory therapies, where the benzoannulene scaffold has also shown potential.[3] Future research should focus on expanding the SAR studies to further enhance the potency and selectivity of these compounds, as well as on in vivo studies to assess their efficacy and safety in preclinical models.
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Validating the Bioactivity of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine: A Comparative Guide
Validating the Bioactivity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine: A Comparative Guide
For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core represents a privileged scaffold, with derivatives showing promise in diverse therapeutic areas. This guide provides a comprehensive framework for the validation of the bioactivity of a specific derivative, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine. In the absence of extensive public data on this particular molecule, we will draw upon the established activities of the broader benzo[1]annulene class to propose and detail two primary validation pathways: as a Selective Estrogen Receptor Degrader (SERD) for applications in oncology and as a modulator of the N-Methyl-D-Aspartate (NMDA) receptor for neuroscience indications.
This guide will furnish detailed experimental protocols, comparative data with established drugs, and the underlying scientific rationale to empower researchers to rigorously assess the therapeutic potential of this compound.
Section 1: The Dual Personality of the Benzo[1]annulene Scaffold
The benzo[1]annulene framework, a seven-membered carbocyclic ring fused to a benzene ring, has demonstrated significant therapeutic versatility. Our initial literature survey reveals two prominent, yet distinct, bioactivities associated with this scaffold:
-
Selective Estrogen Receptor Degradation (SERD) Activity: Substituted 6,7-dihydro-5H-benzo[1]annulene derivatives have been patented as potent SERDs. These molecules are designed to bind to the estrogen receptor (ER) and induce its degradation, a key mechanism for overcoming resistance to traditional endocrine therapies in ER-positive breast cancer.
-
NMDA Receptor Modulation: Analogues of our target molecule, specifically those with an amine substitution at the 7-position, have been synthesized and evaluated as imaging agents for the GluN2B subunit of the NMDA receptor. This suggests that the benzo[1]annulene scaffold can be tailored to interact with this critical ion channel in the central nervous system.
Given these precedents, a thorough bioactivity validation of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine necessitates a dual-pronged approach, investigating both potential activities.
Section 2: Pathway 1 - Validation as a Selective Estrogen Receptor Degrader (SERD)
The primary hypothesis to test is whether 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine can function as a SERD. This involves assessing its ability to bind to the estrogen receptor alpha (ERα), inhibit its transcriptional activity, and ultimately induce its degradation.
Comparative Compound: Fulvestrant
For this validation pathway, the gold-standard SERD, Fulvestrant (ICI 182,780) , will serve as our primary comparator. Fulvestrant is a clinically approved drug known for its high affinity for ERα and its potent degradation-inducing capabilities.
| Compound | Target | Cell Line | IC50 (Growth Inhibition) | Reference |
| Fulvestrant | ERα | MCF-7 | 0.29 nM | [2][3] |
| Fulvestrant | ERα | MCF-7 | 0.8 nM | [4] |
Experimental Workflow: In Vitro SERD Validation
The following is a step-by-step protocol for the in vitro validation of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine as a SERD.
Caption: In Vitro SERD Validation Workflow
Detailed Protocols:
1. Cell Culture:
- Culture MCF-7 human breast cancer cells (ER-positive) in phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum to minimize background estrogenic activity.
2. ERα Degradation Assay (Western Blot):
- Seed MCF-7 cells in 6-well plates.
- Treat cells with a dose-response range of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine (e.g., 0.1 nM to 10 µM) and Fulvestrant as a positive control for 24 hours.
- Lyse the cells and quantify total protein concentration.
- Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for ERα.
- Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
- Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the percentage of ERα degradation relative to a vehicle-treated control.
3. ERE-Luciferase Reporter Assay:
- Transfect MCF-7 cells with a plasmid containing an Estrogen Response Element (ERE) driving the expression of a luciferase reporter gene.
- Treat the transfected cells with the test compound and Fulvestrant in the presence of a low concentration of estradiol (E2) to stimulate ERα activity.
- After 24 hours, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates antagonism of ERα transcriptional activity.
4. Cell Proliferation Assay (MTT Assay):
- Seed MCF-7 cells in 96-well plates.
- Treat with a range of concentrations of the test compound and Fulvestrant for 5-7 days.
- Add MTT reagent to each well and incubate.
- Solubilize the formazan crystals and measure the absorbance at 570 nm.
- Calculate the half-maximal inhibitory concentration (IC50) for cell growth.
Section 3: Pathway 2 - Validation as an NMDA Receptor Modulator
The second plausible bioactivity is the modulation of the NMDA receptor, with a particular focus on the GluN2B subunit, based on data from a closely related analogue.
Comparative Compound: MK-801 (Dizocilpine)
For this pathway, the well-characterized, non-competitive NMDA receptor antagonist MK-801 will be the comparator. MK-801 is a potent channel blocker with extensive data on its in vitro and in vivo effects.
| Compound | Target | Assay | IC50 | Reference |
| MK-801 | NMDA Receptor | Blocking NMDA-induced currents in cultured neurons | 0.14 µM | [5] |
| MK-801 | NMDA Receptor | Blocking LTP induction in hippocampal slices | 0.13 µM | [5] |
Experimental Workflow: In Vitro NMDA Receptor Modulation
The following protocol outlines the steps to validate the activity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine at the NMDA receptor.
Caption: In Vitro NMDA Receptor Modulation Workflow
Detailed Protocols:
1. Cell Line and Receptor Expression:
- Use a stable cell line, such as HEK293, engineered to express specific NMDA receptor subunits, primarily GluN1 and GluN2B, to investigate subunit selectivity.
2. Calcium Influx Assay:
- Plate the HEK293-GluN1/GluN2B cells in a 96-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pre-incubate the cells with varying concentrations of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine or MK-801.
- Stimulate the cells with a mixture of NMDA and glycine to activate the receptors.
- Measure the change in fluorescence intensity using a plate reader. A reduction in the fluorescence signal indicates antagonism of the NMDA receptor.
- Calculate the IC50 value for the inhibition of calcium influx.
3. Electrophysiology (Whole-Cell Patch-Clamp):
- For a more detailed mechanistic understanding, perform whole-cell patch-clamp recordings on the HEK293-GluN1/GluN2B cells.
- Hold the cell at a negative membrane potential (e.g., -70 mV).
- Apply NMDA and glycine to elicit an inward current.
- Co-apply the test compound to assess its effect on the magnitude and kinetics of the NMDA-evoked current. This can help determine the mechanism of action (e.g., competitive vs. non-competitive antagonism).
Section 4: Data Interpretation and Path Forward
The results from these validation pathways will provide a clear indication of the primary bioactivity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
-
If SERD activity is confirmed: A strong degradation of ERα, inhibition of ERE-mediated transcription, and potent anti-proliferative effects in MCF-7 cells would warrant further investigation, including in vivo studies in breast cancer xenograft models.
-
If NMDA receptor modulation is observed: A potent inhibition of NMDA-induced calcium influx and currents would suggest a potential role in neurological disorders. Further studies to determine subunit selectivity (by testing against other GluN2 subunits) and in vivo efficacy in models of excitotoxicity or other relevant neurological conditions would be the next logical steps.
-
If no significant activity is detected in either pathway: This would suggest that the specific substitution pattern of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is not optimal for these targets. However, the versatile nature of the benzo[1]annulene scaffold means that other biological targets could still be relevant, and broader screening assays could be employed.
This structured and comparative approach provides a robust and scientifically rigorous framework for elucidating the bioactivity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, paving the way for its potential development as a novel therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship of Benzoannulen-7-amines as GluN2B-Selective NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Conformational Restriction
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in various neurological disorders, making it a key therapeutic target. Dizocilpine (MK-801), a potent uncompetitive NMDA receptor antagonist, demonstrated neuroprotective effects but its clinical development was halted due to severe side effects like cognitive disruption and psychotic-spectrum reactions.[1][2] This highlighted the need for subtype-selective antagonists, particularly for the GluN2B subunit, which is heavily involved in pathological processes.
Ifenprodil emerged as a lead compound, selectively targeting the GluN2B subunit through an allosteric site at the interface of the GluN1 and GluN2B subunits.[3] The benzoannulen-7-amine scaffold was ingeniously designed as a conformationally restricted analogue of ifenprodil.[4] By locking the flexible phenethylamine core of ifenprodil-like compounds into a rigid seven-membered ring system, researchers aimed to enhance affinity and selectivity. This guide delves into the successful exploitation of this strategy, revealing critical structural determinants for potent and selective GluN2B antagonism.
Synthesis of the Core Scaffold: Benzo[5]annulen-7-one
The journey to diverse benzoannulen-7-amines begins with the synthesis of a central building block: benzo[5]annulen-7-one. A reliable three-step synthesis has been established, which serves as the foundation for subsequent derivatization.[4]
Experimental Protocol: Synthesis of Benzo[5]annulen-7-one (11)
-
Step 1: Double Knoevenagel Condensation. Phthalaldehyde (7) is reacted with dimethyl 3-oxoglutarate (8) in a double Knoevenagel condensation to yield the intermediate diene (9).[4]
-
Step 2: Hydrogenation. The diene (9) is then hydrogenated to saturate the double bonds, affording the diester (10).[4]
-
Step 3: Saponification and Decarboxylation. The resulting diester (10) undergoes saponification followed by decarboxylation to yield the final key intermediate, benzo[5]annulen-7-one (11).[4]
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway to the key benzo[5]annulen-7-one intermediate.
Structure-Activity Relationship (SAR) Deep Dive
With the ketone core (11) in hand, the amine functionality and various substituents can be introduced, typically via reductive amination.[4] This has allowed for a systematic exploration of the SAR.
The Amine Side Chain: Optimizing Length and Conformation
The nature of the amine side chain attached at the 7-position is paramount for high-affinity binding. Studies comparing various side chains revealed that an optimal distance of four to five bond lengths between the basic amino moiety and a terminal phenyl ring is crucial for high GluN2B affinity.[4]
| Compound | R (Side Chain at 7-position) | GluN2B Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | PCP Ki (nM) |
| 6f | 4-Phenylpiperazine | 13 | 41 | 18 | >10,000 |
| 6g | 4-Benzylpiperidine | 2.9 | 1,010 | 1,180 | >10,000 |
| cis-6h | cis-4-Phenylcyclohexylamine | 2.3 | >10,000 | >10,000 | >10,000 |
| 6d | 4-Phenylbutylamine | 21 | 1,300 | 1,270 | >10,000 |
Data synthesized from Schepmann D, et al. (2015).[4]
Expert Insights:
-
The phenylcyclohexylamine (cis-6h) and 4-benzylpiperidine (6g) side chains afford the highest affinities, with Ki values of 2.3 nM and 2.9 nM, respectively.[4] This suggests that a rigid or semi-rigid distal phenyl ring is highly favorable.
-
The 4-phenylpiperazine derivative (6f) is highlighted as the most promising lead for selectivity. While its GluN2B affinity is slightly lower (13 nM), it shows excellent selectivity against the PCP binding site and both σ1 and σ2 receptors, which is critical for avoiding off-target effects.[4]
The Benzo Moiety: Surprising Effects of 2-Position Substitution
A significant breakthrough in enhancing potency came from substitutions on the benzo ring. While the initial design focused on conformational restriction alone, subsequent work revealed that adding substituents at the 2-position could dramatically increase binding affinity.
A particularly surprising discovery was the effect of a nitro group. The introduction of a 2-NO2 group resulted in a 5- to 10-fold increase in GluN2B affinity compared to the unsubstituted parent compounds.[6]
| Compound | 2-Substituent | R (Side Chain at 7-position) | GluN2B Ki (nM) |
| 7c | -H | 3-Phenylpropylamine | 14 |
| 8c (analogue of 7c) | -NO2 | 3-Phenylpropylamine | 1.6 |
| 15c | -Cl | 3-Phenylpropylamine | 3.2 |
| 22c | -OBn | 3-Phenylpropylamine | 3.6 |
Data synthesized from Gawaskar S, et al. (2015) and Berger M, et al. (2017).[3][6]
Expert Insights & Causality:
-
The Nitro Advantage: Docking studies suggest the 2-nitro group's potentiation effect is not due to a simple hydrogen bond. Instead, it contributes significantly to determining the ligand's binding pose within the GluN1b/GluN2B interface, leading to a more favorable interaction.[3][6]
-
Exploiting a New Pocket: The large 2-benzyloxy (-OBn) group of compound 22c was found to occupy a previously unrecognized subpocket in the binding site, explaining its high affinity (Ki = 3.6 nM).[3] This demonstrates that the benzo ring can be functionalized with bulky groups to probe and engage additional receptor space.
Caption: A self-validating workflow for identifying true functional antagonists.
Comparative Analysis: Benzoannulenes vs. Alternatives
| Compound Class | Primary Target Site | Mechanism of Action | Key Advantage | Key Liability |
| Benzoa[5]nnulen-7-amines | GluN1/GluN2B Interface (Ifenprodil site) | Allosteric Modulator | High Subunit Selectivity | Functional activity requires specific features (e.g., phenol) beyond just binding. [3] |
| Dizocilpine (MK-801) | Ion Channel Pore (PCP site) | Uncompetitive Pore Blocker | High Potency | Non-selective, severe psychotomimetic side effects, neurotoxicity (Olney's lesions). [1] |
The benzoannulen-7-amine scaffold offers a distinct advantage over channel blockers like MK-801 by providing a clear path to subtype selectivity. By targeting the allosteric ifenprodil site, these compounds can modulate receptor activity without the broad and often toxic effects associated with blocking the ion channel directly.
Conclusion and Future Directions
The study of benzoannulen-7-amines provides a compelling case study in rational drug design. By applying the principle of conformational restriction to an ifenprodil-like pharmacophore, researchers have developed highly potent and selective ligands for the GluN2B subunit.
-
A conformationally restricted benzoa[5]nnulene core is a viable scaffold for high-affinity GluN2B ligands. [4]2. An amine side chain with a 4-5 bond linker to a terminal phenyl ring is optimal for affinity. Rigid side chains like phenylcyclohexylamine are particularly effective. [4]3. Substitution at the 2-position of the benzo ring can dramatically increase potency, with a 2-NO2 group providing a 5- to 10-fold boost in affinity. [6]4. High affinity does not guarantee functional antagonism. A phenolic hydroxyl group appears to be a key requirement for inducing the conformational change that closes the ion channel. [3] Future work in this area should focus on integrating the high-affinity features (e.g., 2-position substituents) with the functional requirements (e.g., a phenolic hydroxyl group) to develop compounds that are not only potent and selective binders but also efficacious antagonists in vivo.
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A Senior Application Scientist's Comparative Guide to NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The NMDA Receptor - A Key Player in Neuronal Communication and Disease
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system.[1] This ionotropic glutamate receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][3] The activation of the NMDA receptor is a sophisticated process, requiring the simultaneous binding of both glutamate and a co-agonist (either glycine or D-serine).[2] A unique characteristic of the NMDA receptor is its voltage-dependent channel block by magnesium ions (Mg2+). Depolarization of the postsynaptic membrane is necessary to relieve this block, allowing for the influx of cations, most notably Ca2+.[4] This dual requirement for ligand binding and membrane depolarization allows the NMDA receptor to function as a "coincidence detector," playing a pivotal role in synaptic plasticity, learning, and memory.[4]
However, the overactivation of NMDA receptors can lead to excessive Ca2+ influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in a range of neurological and psychiatric disorders, making the NMDA receptor a significant therapeutic target.[5] Consequently, the development and characterization of NMDA receptor antagonists are of paramount importance in neuroscience research and drug development.
This guide provides a comparative analysis of the different classes of NMDA receptor antagonists, detailing their mechanisms of action, key pharmacological properties, and the experimental protocols used for their evaluation.
Part 1: Classification and Mechanisms of NMDA Receptor Antagonists
NMDA receptor antagonists can be broadly categorized based on their binding site and mechanism of inhibition.[5][6]
Competitive Antagonists
Competitive antagonists directly compete with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit.[3] By occupying this site, they prevent glutamate from binding and activating the receptor. The inhibitory effect of competitive antagonists can be overcome by increasing the concentration of glutamate.
-
Example: D-2-amino-5-phosphonopentanoate (D-AP5) is a classic example of a competitive NMDA receptor antagonist widely used in research.
Uncompetitive Antagonists (Open-Channel Blockers)
Uncompetitive antagonists bind to a site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[1] This binding can only occur when the channel is in its open state, meaning that both glutamate and glycine must be bound to the receptor, and the membrane must be depolarized to remove the Mg2+ block. The blockade by uncompetitive antagonists is use-dependent and cannot be surmounted by increasing the concentration of glutamate.
-
Examples: Phencyclidine (PCP), Dizocilpine (MK-801), and Ketamine are well-known uncompetitive antagonists that bind to the "PCP site" within the channel.[1][7] Memantine, a clinically used drug for Alzheimer's disease, is also an uncompetitive antagonist with a lower affinity and faster kinetics, which is thought to contribute to its better side-effect profile.[8][9]
Non-competitive (Allosteric) Antagonists
Non-competitive antagonists, also known as allosteric modulators, bind to a site on the receptor that is distinct from the glutamate binding site or the ion channel pore.[1] This binding induces a conformational change in the receptor that reduces its activity, regardless of whether glutamate is bound.
-
Example: Ifenprodil is a non-competitive antagonist that selectively binds to the amino-terminal domain (ATD) of GluN2B-containing NMDA receptors.[10] This selectivity makes it a valuable tool for studying the function of specific NMDA receptor subtypes.
Glycine Site Antagonists
These antagonists act at the co-agonist binding site on the GluN1 subunit, competing with glycine or D-serine. By preventing the binding of the co-agonist, they inhibit receptor activation.
-
Example: 7-chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the glycine binding site.
Below is a diagram illustrating the different mechanisms of NMDA receptor antagonism.
Caption: Mechanisms of NMDA receptor antagonism.
Part 2: Comparative Analysis of NMDA Receptor Antagonists
The choice of an NMDA receptor antagonist for a particular research application depends on its specific pharmacological properties.
Binding Affinity and Potency
Binding affinity (Ki) and potency (IC50) are crucial parameters for comparing antagonists. A lower Ki or IC50 value indicates a higher affinity and potency, respectively.
| Antagonist | Class | Receptor Subtype | Ki (nM) | IC50 (µM) | Reference(s) |
| D-AP5 | Competitive | Non-selective | ~500 | ~1.0 | [11] |
| (R)-CPP | Competitive | GluN2A > GluN2B | ~50 (GluN2A) | ~0.5 (GluN2A) | [11][12] |
| MK-801 | Uncompetitive | Non-selective | ~3-10 | ~0.05 | [13] |
| Ketamine | Uncompetitive | Non-selective | ~300-500 | ~1.0-2.0 | [13] |
| Memantine | Uncompetitive | Non-selective | ~500-1000 | ~1.0-5.0 | [9][14] |
| Ifenprodil | Non-competitive | GluN2B selective | ~3-10 | ~0.3 | [7][10] |
| 7-CKA | Glycine Site | Non-selective | ~100 | ~0.5 |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Kinetics of Binding
The association (kon) and dissociation (koff) rates determine the onset and duration of action of an antagonist.
| Antagonist | Class | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Notes | Reference(s) |
| D-AP7 | Competitive | 1.4 x 10⁷ | 20.3 | Rapid kinetics | [15] |
| LY 235959 | Competitive | 1.1 x 10⁶ | 0.2 | Slow kinetics | [15] |
| MK-801 | Uncompetitive | - | Very slow | "Trapping" block | [13] |
| Memantine | Uncompetitive | - | Relatively fast | Rapid unblocking | [2][14] |
Subunit Selectivity
The diverse subunit composition of NMDA receptors allows for the development of antagonists with selectivity for specific subtypes, which can offer a more targeted therapeutic approach with fewer side effects.[11][16]
-
GluN2B-selective antagonists , such as ifenprodil, have been extensively studied for their potential in treating conditions like neuropathic pain and depression.[15][17]
-
Developing antagonists with selectivity for other subunits, such as GluN2A, GluN2C, and GluN2D , is an active area of research.[11][12]
In Vivo Efficacy and Side Effect Profiles
The ultimate utility of an NMDA receptor antagonist is determined by its efficacy in vivo and its associated side effects.
-
High-affinity, non-selective channel blockers like PCP and MK-801, while effective in animal models of neurodegeneration, have significant psychotomimetic side effects that limit their clinical use.[5][6]
-
Ketamine , at sub-anesthetic doses, has shown rapid antidepressant effects, but its use is associated with dissociative and psychotomimetic effects.[6][18]
-
Memantine , with its lower affinity and faster kinetics, has a much better safety profile and is clinically approved for Alzheimer's disease.[9][14]
-
Subunit-selective antagonists are being developed with the aim of achieving therapeutic efficacy with an improved side-effect profile.[10][17]
Part 3: Experimental Protocols for Evaluation
A rigorous evaluation of NMDA receptor antagonists requires a combination of in vitro and in vivo experimental approaches.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.[19]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel site) and varying concentrations of the unlabeled test compound.[19][20]
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).[19]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[19]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[21]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons and is used to characterize the functional effects of antagonists.[22][23]
Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Protocol:
-
Cell Preparation: Prepare acute brain slices or use cultured neurons expressing NMDA receptors.[22]
-
Recording Pipette: Fabricate a glass micropipette and fill it with an appropriate internal solution.[23]
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (giga-ohm) seal.[22]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[22]
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -70 mV to record NMDA currents in the presence of a solution that blocks other ion channels).[22]
-
Elicit Currents: Elicit NMDA receptor-mediated currents by applying glutamate and glycine to the cell.[24]
-
Antagonist Application: Perfuse the antagonist at various concentrations and record the resulting changes in the NMDA receptor currents.[25]
-
Data Analysis: Analyze the recorded currents to determine the effect of the antagonist on amplitude, kinetics, and other properties. Construct a dose-response curve to determine the IC50.[26]
In Vivo Neuroprotection Assay (Rodent Model of Focal Cerebral Ischemia)
This in vivo model is used to assess the neuroprotective efficacy of NMDA receptor antagonists in a clinically relevant context.[27][28]
Workflow for In Vivo Neuroprotection Assay
Caption: Workflow for an in vivo neuroprotection assay.
Step-by-Step Protocol:
-
Animal Model: Use adult male rats or mice.[29]
-
Induction of Ischemia: Induce focal cerebral ischemia by, for example, middle cerebral artery occlusion (MCAO). This involves temporarily blocking the middle cerebral artery to mimic a stroke.[30][31]
-
Drug Administration: Administer the NMDA receptor antagonist at a specific time point before, during, or after the ischemic insult.[7]
-
Reperfusion: After a defined period of occlusion, restore blood flow to the brain (reperfusion).[30]
-
Behavioral Assessment: At various time points after the procedure, assess the neurological deficits of the animals using a standardized scoring system.[32]
-
Histological Analysis: After a set survival period, sacrifice the animals and perform histological analysis of the brains to measure the infarct volume (the area of dead tissue).[29]
-
Data Analysis: Compare the behavioral scores and infarct volumes between the treated and control groups to determine the neuroprotective efficacy of the antagonist.
Conclusion and Future Directions
NMDA receptor antagonists represent a diverse class of compounds with significant therapeutic potential for a wide range of neurological and psychiatric disorders. A thorough understanding of their distinct mechanisms of action, pharmacological properties, and in vivo effects is crucial for their successful development and application. The continued exploration of subunit-selective antagonists and the development of compounds with optimized kinetic properties hold great promise for the future of NMDA receptor-targeted therapies.[10][17] The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel NMDA receptor antagonists, paving the way for the next generation of therapeutics.
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Pharmacokinetic and pharmacodynamic considerations for NMDA-receptor antagonist ketamine in the treatment of chronic neuropathic pain: an update of the most recent literature. (2019). Taylor & Francis Online. [Link]
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Whole-cell Patch-Clamp Recordings of an NMDA Receptor-Mediated Synaptic Current in Rat Hippocampal Slices. (1990). PubMed. [Link]
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Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (2017). PubMed Central. [Link]
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Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeuropathy. (2001). PubMed. [Link]
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Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats. (2014). PubMed Central. [Link]
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Radioligand binding methods: practical guide and tips. (2005). Endocrine Reviews. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]
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Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. (2017). PubMed Central. [Link]
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Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of Benzoannulene Compounds
Introduction: The Imperative of In Vivo Validation for Benzoannulene Scaffolds
The benzoannulene framework, a fascinating structural motif in medicinal chemistry, has shown considerable promise in early-stage, in vitro investigations. These compounds, characterized by a fusion of a benzene ring to a larger annulene ring, have demonstrated a spectrum of biological activities, from antiviral to anticancer.[1] However, the journey from a promising hit in a cell-based assay to a viable clinical candidate is fraught with challenges, the most significant of which is the successful translation of in vitro efficacy to in vivo models. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on navigating this critical transition, ensuring that the promise shown in the petri dish can be realized in a complex biological system.
The stark reality is that many compounds demonstrating high potency in vitro fail to show efficacy in vivo.[2] This discrepancy can arise from a multitude of factors including poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), unforeseen toxicity, or a lack of engagement with the target in the complex microenvironment of a living organism. Therefore, rigorous in vivo validation is not merely a confirmatory step but an essential part of the discovery process that informs on the true therapeutic potential of a compound. This guide will delve into the practicalities of this process for benzoannulene compounds, offering a comparative look at their validation in both antiviral and anticancer contexts.
Part 1: The In Vitro Landscape for Benzoannulene Compounds
The initial screening of benzoannulene derivatives typically involves a battery of in vitro assays designed to assess their specific biological activities. The choice of assay is dictated by the therapeutic area of interest.
Antiviral Activity Assessment
For antiviral applications, the primary goal is to determine a compound's ability to inhibit viral replication without harming the host cells.
-
Cytopathic Effect (CPE) Reduction Assay: This is often the first-line screening assay. It provides a qualitative and quantitative measure of a compound's ability to protect cells from virus-induced damage and death.[3]
-
Virus Yield Reduction Assay: A more definitive assay that quantifies the amount of infectious virus produced in the presence of the compound. This is a crucial step to confirm that the compound is truly inhibiting viral replication.[4]
-
Plaque Reduction Assay: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) and is another robust method to quantify antiviral activity.[5]
-
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): Running in parallel to the antiviral assays, these are essential to determine the concentration at which the compound becomes toxic to the host cells. A favorable therapeutic window is indicated by a high concentration required for cytotoxicity (CC50) and a low concentration required for antiviral efficacy (EC50).[6][7]
Anticancer Activity Assessment
In the context of oncology, in vitro assays aim to identify compounds that can selectively kill cancer cells or inhibit their proliferation.
-
MTT/XTT Assays: These colorimetric assays are widely used to assess cell viability and proliferation. They measure the metabolic activity of cells, which is proportional to the number of viable cells.[6][8]
-
Cytotoxicity Assays: These assays are performed on a panel of cancer cell lines to determine the compound's potency (typically reported as IC50 or GI50 values) and to identify any cell-line specific sensitivities.[9]
-
Clonogenic Assays: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony, providing insight into the compound's long-term effects on cell survival and proliferation.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays are used to determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest at specific phases, providing mechanistic insights.[10]
The following workflow illustrates the typical progression of in vitro screening for a novel benzoannulene compound.
Caption: A generalized workflow for the in vitro screening of novel compounds.
Part 2: Transitioning to In Vivo Models: A Critical Step
Once a benzoannulene compound has demonstrated promising and reproducible in vitro activity with a good safety profile, the next crucial phase is to evaluate its efficacy in a living organism. The choice of the in vivo model is paramount and depends heavily on the disease being studied.
Selecting the Appropriate Animal Model
-
For Antiviral Studies:
-
Virus Challenge Models: These models involve infecting susceptible animals with the target virus and then treating them with the test compound. The efficacy is measured by survival rates, reduction in viral load in various tissues, and amelioration of clinical signs of disease.[11][12] For example, a Chikungunya virus (CHIKV) challenge in C57BL/6J mice is a well-established model.[11]
-
-
For Anticancer Studies:
-
Xenograft Models: These are the most common preclinical models for cancer. They involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[13][14] Tumor growth inhibition is the primary endpoint.
-
Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments from a human patient directly into mice. PDX models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.[15]
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors in a specific organ, closely mimicking human cancer development.
-
The logical flow from in vitro discovery to in vivo validation is depicted below.
Caption: Dual antiviral mechanism of a benzoannulene compound.
Potential Anticancer Mechanisms of Action
Structurally related benzo-fused compounds have been shown to exert their anticancer effects through various pathways.
-
Microtubule Destabilization: Some compounds inhibit the polymerization of tubulin, a key component of microtubules. [16]This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [17]2. Induction of Apoptosis: Many anticancer agents, including some benzo-fused derivatives, trigger the caspase cascade, a series of enzymatic activations that lead to programmed cell death. [10]
Caption: Potential anticancer signaling pathways targeted by benzo-fused compounds.
Conclusion: A Data-Driven Path Forward
The successful translation of in vitro findings to in vivo efficacy is the cornerstone of modern drug discovery. For the promising class of benzoannulene compounds, this process demands a systematic and evidence-based approach. As we have seen, potent in vitro activity is a necessary, but not sufficient, condition for in vivo success. The complexities of a living system, from metabolic pathways to the tumor microenvironment, can profoundly impact a compound's therapeutic potential.
By employing a robust suite of in vitro assays, selecting clinically relevant in vivo models, and diligently investigating the underlying mechanisms of action, researchers can build a strong, data-driven case for advancing a benzoannulene candidate. This guide has provided a framework for this critical journey, emphasizing the causality behind experimental choices and the importance of self-validating systems. Ultimately, it is this rigorous, multi-faceted validation process that will determine whether the exciting in vitro promise of benzoannulene compounds can be translated into novel therapeutics for patients in need.
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A Comparative Guide to Cross-Reactivity Studies of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine and its Analogs
A Comparative Guide to Cross-Reactivity Studies of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine and its Analogs
In the landscape of modern drug discovery and development, a thorough understanding of a compound's selectivity is paramount. For molecules targeting the central nervous system (CNS), such as 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, the potential for off-target interactions, or cross-reactivity, can significantly impact its therapeutic efficacy and safety profile. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for this specific benzoannulene amine and its structural analogs. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate the practical application of these methodologies.
The Imperative of Selectivity Profiling for Benzoannulene Amines
The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of CNS receptors. Its structural similarity to established pharmacophores necessitates a rigorous evaluation of its binding profile across multiple receptor families. Undesired cross-reactivity can lead to a range of adverse effects, complicating clinical development. Therefore, a proactive and systematic approach to identifying and quantifying these off-target interactions is a critical step in de-risking a drug candidate.
Based on the known pharmacology of structurally related compounds, a primary cross-reactivity panel for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine should, at a minimum, include key receptors from the serotonin (5-HT), dopamine, and glutamate (specifically NMDA) systems. Furthermore, sigma (σ) receptors are also pertinent targets to consider for this class of compounds[2].
Designing a Cross-Reactivity Screening Cascade
A tiered approach is often the most efficient strategy for assessing cross-reactivity. This begins with broad, high-throughput screening followed by more detailed, lower-throughput assays for any identified "hits."
Figure 1: A tiered experimental workflow for assessing cross-reactivity, from initial high-throughput screening to functional characterization of off-target interactions.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is a cornerstone of cross-reactivity profiling, allowing for the determination of a test compound's affinity for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Utilize commercially available cell membranes or prepare them in-house from cell lines or tissues expressing the receptor of interest (e.g., rat brain cortex for a mixture of receptors)[3].
-
Homogenize the cells or tissue in an appropriate ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]5-HT for serotonin receptors, [³H]spiperone for dopamine D2 receptors)[3][4].
-
A range of concentrations of the test compound (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine) or a reference compound.
-
The prepared cell membranes to initiate the binding reaction.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Analysis
To put the results into context, it is crucial to compare the binding affinity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine with structurally related compounds against a panel of receptors. The following table presents a hypothetical but plausible dataset based on the known pharmacology of this compound class.
| Compound | Primary Target Ki (nM) | 5-HT₂ₐ Ki (nM) | D₂ Ki (nM) | σ₁ Ki (nM) |
| 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine | (Assumed Primary Target) | >1000 | 850 | 250 |
| Analog A (e.g., N-methyl derivative) | 750 | 600 | 150 | |
| Analog B (e.g., hydroxylated phenyl ring) | >1000 | >1000 | 400 | |
| Reference Compound (e.g., known D₂ antagonist) | >1000 | 5 | >1000 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, one could infer that while 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine and its analogs have weak affinity for the 5-HT₂ₐ and D₂ receptors, there is a notable affinity for the σ₁ receptor, suggesting a potential area for further investigation.
Functional Assays: From Binding to Biological Response
Identifying a binding interaction is only the first step. It is essential to determine the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.
cAMP Assay for G-protein Coupled Receptors (GPCRs)
Many serotonin and dopamine receptors are GPCRs that modulate the intracellular levels of cyclic AMP (cAMP).[5]
Principle: This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP in cells expressing the receptor of interest.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably transfected to express the receptor of interest (e.g., Dopamine D₂ receptor).
-
Culture the cells to an appropriate confluency.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
To test for agonist activity, treat the cells with a range of concentrations of the test compound.
-
To test for antagonist activity, pre-incubate the cells with a range of concentrations of the test compound before stimulating them with a known agonist for the receptor.
-
Include appropriate controls, such as cells treated with vehicle or a reference agonist/antagonist.
-
-
Cell Lysis and Detection:
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Use a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE) to quantify the amount of cAMP produced.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.
-
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A Comparative Guide to the Synthesis of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one
A Comparative Guide to the Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
Introduction
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, also known as 1-benzosuberone, is a key structural motif found in numerous biologically active compounds and serves as a critical intermediate in pharmaceutical synthesis. Its tricyclic framework, consisting of a benzene ring fused to a seven-membered cycloalkanone, presents a unique synthetic challenge. The construction of this medium-sized ring with efficiency, scalability, and control over functionality is a subject of considerable interest for medicinal and process chemists.
This technical guide provides an in-depth comparison of three distinct and prominent synthetic strategies for accessing 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. We will delve into the mechanistic underpinnings, practical execution, and relative merits of:
-
Route A: Intramolecular Friedel-Crafts Acylation - A classic and robust acid-catalyzed cyclization.
-
Route B: Ring-Closing Metathesis (RCM) - A modern, catalyst-driven approach leveraging olefin metathesis.
-
Route C: Intramolecular Pauson-Khand Reaction (PKR) - A metal-mediated cycloaddition for constructing the core ring system.
This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform synthetic planning and execution.
Route A: Intramolecular Friedel-Crafts Acylation
This approach is arguably the most traditional and widely employed method for the synthesis of benzosuberone. It relies on the acid-catalyzed cyclization of a suitable precursor, typically 5-phenylvaleric acid, to form the seven-membered ring via an electrophilic aromatic substitution mechanism.
Mechanistic Overview & Rationale
The reaction proceeds in two key stages: synthesis of the linear precursor followed by its cyclization.
-
Precursor Synthesis: 5-Phenylvaleric acid is commonly prepared via methods like the malonic ester synthesis or Friedel-Crafts acylation of benzene with glutaric anhydride followed by reduction.[2]
-
Cyclization: The carboxylic acid is first converted to an acylium ion intermediate in the presence of a strong acid catalyst. This highly electrophilic species is then attacked by the electron-rich benzene ring, leading to the formation of the new carbon-carbon bond and subsequent rearomatization to yield the cyclic ketone.
Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are the most common reagents for this cyclization, acting as both catalyst and solvent.[3][4] Their high viscosity and acidity promote the formation of the necessary acylium ion and facilitate the intramolecular reaction while minimizing intermolecular side reactions.[5]
Figure 1: Workflow for Friedel-Crafts Acylation route.
Detailed Experimental Protocol
Part 1: Synthesis of 5-Phenylvaleric Acid [2]
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in excess benzene (acting as both reactant and solvent) at 0-5 °C, add glutaric anhydride (1.0 eq) portion-wise to control the initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-benzoylbutyric acid.
-
Reduction (Wolff-Kishner): To a flask containing diethylene glycol, add 4-benzoylbutyric acid (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq). Heat the mixture to 180-200 °C for 4 hours, allowing water to distill off.
-
Purification: Cool the mixture, dilute with water, and acidify with concentrated HCl. Extract the product with diethyl ether, dry the organic layer, and concentrate. The crude 5-phenylvaleric acid can be purified by vacuum distillation or recrystallization.
Part 2: Cyclization to 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one [4]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place 5-phenylvaleric acid (1.0 eq).
-
Cyclization: Add polyphosphoric acid (PPA, ~10 times the weight of the acid). Heat the highly viscous mixture to 80-100 °C with efficient stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring to decompose the PPA.
-
Purification: Extract the aqueous mixture with diethyl ether or toluene (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is purified by vacuum distillation to afford the target ketone as a colorless oil.
Route B: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic systems, including medium-sized rings.[6][7] This route involves the synthesis of a linear diene precursor containing the pre-formed benzene ring, followed by a ruthenium-catalyzed cyclization.
Mechanistic Overview & Rationale
The key to this strategy is the design of a suitable diene precursor. A logical approach starts with an ortho-substituted benzene derivative. For instance, reacting ortho-vinylbenzaldehyde with a vinyl Grignard reagent, followed by allylation of the resulting alcohol, would yield a suitable 1,8-diene.
The RCM reaction itself is catalyzed by a ruthenium alkylidene complex, such as a Grubbs- or Hoveyda-Grubbs catalyst.[8] The catalyst coordinates to one of the terminal alkenes, forming a ruthenacyclobutane intermediate. This intermediate then undergoes retro-[2+2] cycloaddition to release a new alkylidene and, after intramolecular reaction with the second alkene, ultimately extrudes a volatile ethylene molecule to form the desired seven-membered ring.[7] The choice of a second-generation catalyst (e.g., Grubbs-II) is often preferred for its higher activity and broader functional group tolerance.[9][10]
Figure 2: Workflow for the Ring-Closing Metathesis (RCM) route.
Detailed Experimental Protocol
Part 1: Synthesis of the Diene Precursor (Hypothetical)
-
Grignard Addition: To a solution of ortho-vinylbenzaldehyde (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (1.1 eq, 1M solution in THF) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. Dry and concentrate to yield the secondary alcohol.
-
Allylation: Dissolve the alcohol (1.0 eq) in anhydrous THF and cool to 0 °C. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. After hydrogen evolution ceases, add allyl bromide (1.2 eq) and allow the mixture to stir at room temperature overnight. Quench with water, extract with diethyl ether, dry, and purify by column chromatography (silica gel) to yield the diene precursor.
Part 2: Ring-Closing Metathesis and Oxidation [9][11]
-
RCM Reaction: Dissolve the diene precursor (1.0 eq) in anhydrous, degassed dichloromethane or toluene to make a dilute solution (e.g., 0.01 M). Add Grubbs second-generation catalyst (1-5 mol%). Reflux the mixture under an inert atmosphere for 4-12 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction and add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes, then concentrate the solvent. Purify the resulting cyclic ether by flash column chromatography.
-
Oxidation: Dissolve the purified cyclic ether (1.0 eq) in dichloromethane. Add pyridinium chlorochromate (PCC, 1.5 eq) and stir at room temperature for 2-4 hours.
-
Purification: Upon completion, filter the reaction mixture through a pad of silica gel or Celite, eluting with diethyl ether. Concentrate the filtrate and purify the residue by vacuum distillation or column chromatography to obtain the final product.
Route C: Intramolecular Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[12][13] While typically used for five-membered rings, its intramolecular variant can be adapted to construct fused-ring systems, including, with some difficulty, seven-membered rings.[1][14]
Mechanistic Overview & Rationale
This strategy requires an enyne precursor where the alkene and alkyne moieties are tethered by a chain that includes the benzene ring. A plausible precursor could be synthesized from ortho-iodophenol, which can be allylated and then Sonogashira-coupled with a suitable terminal alkyne.
The reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).[15][16] The proposed mechanism involves the initial formation of a stable alkyne-cobalt complex. Coordination of the tethered alkene then leads to a metallacyclopentene intermediate. Migratory insertion of a carbonyl ligand followed by reductive elimination yields the fused cyclopentenone product.[12] The formation of seven-membered rings via PKR is entropically disfavored, often resulting in lower yields compared to five- or six-membered ring closures. However, using substrates where the reactive moieties are held in proximity by a rigid aromatic framework can improve yields.[14]
Figure 3: Workflow for the Pauson-Khand Reaction (PKR) route.
Detailed Experimental Protocol
Part 1: Synthesis of Enyne Precursor (Hypothetical)
-
Allylation: To a solution of 2-iodophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq). Reflux the mixture for 6 hours. After cooling, filter off the solids and concentrate the filtrate. Purify the resulting 1-(allyloxy)-2-iodobenzene by column chromatography.
-
Sonogashira Coupling: To a degassed solution of the iodo-compound (1.0 eq) in a mixture of triethylamine and THF, add pent-1-yne (1.5 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%). Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed. Filter the reaction mixture, concentrate, and purify by column chromatography to yield the enyne precursor.
Part 2: Intramolecular Pauson-Khand Reaction [14][16]
-
Complexation: Dissolve the enyne precursor (1.0 eq) in anhydrous dichloromethane. Add solid dicobalt octacarbonyl (1.1 eq) and stir the resulting dark red solution at room temperature for 1-2 hours to allow for complex formation.
-
Cyclization: Add N-methylmorpholine N-oxide (NMO, 3-4 eq) as a promoter and gently reflux the solution for 4-8 hours. The reaction progress should be monitored carefully by TLC.
-
Workup: Cool the reaction mixture and filter it through a pad of silica gel to remove cobalt residues, eluting with diethyl ether.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.
Comparative Analysis
| Feature | Route A: Friedel-Crafts | Route B: Ring-Closing Metathesis | Route C: Pauson-Khand |
| Overall Yield | Good to Excellent (Typically 60-85% for cyclization) | Moderate to Good (Depends heavily on precursor and RCM efficiency) | Low to Moderate (Often <50% for 7-membered rings)[14] |
| Number of Steps | 2-3 steps from commercial materials | 3-4 steps, including precursor synthesis and final oxidation | 3-4 steps, including precursor synthesis |
| Scalability | High; well-established for large-scale production. | Moderate; catalyst cost and removal can be an issue on a large scale. | Low; stoichiometric, toxic metal reagents and pressure equipment (for CO) can be problematic. |
| Reagent Safety & Cost | PPA/MSA are corrosive but inexpensive. Benzene is a carcinogen. | Grubbs catalysts are expensive but used in catalytic amounts. Solvents are standard. | Co₂(CO)₈ is toxic and air-sensitive. Carbon monoxide is highly toxic. |
| Substrate Scope | Generally robust for electron-rich aromatic systems. | Very broad functional group tolerance.[8] | Sensitive to steric hindrance around the alkene/alkyne. |
| Key Advantages | Cost-effective, highly scalable, reliable, and uses simple reagents. | High functional group tolerance, milder conditions for the key step. | Forms a complex core in a single step from a linear precursor. |
| Key Disadvantages | Harsh, corrosive acidic conditions. Limited functional group tolerance. | High catalyst cost. Potential for catalyst poisoning. Requires an extra oxidation step. | Low yields for 7-membered rings. Use of stoichiometric, toxic cobalt carbonyl. |
Conclusion and Recommendation
For the straightforward, large-scale synthesis of the parent 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, the Intramolecular Friedel-Crafts Acylation (Route A) remains the most practical and economically viable strategy. Its robustness, high yields, and the low cost of reagents make it the industry standard for this specific target.
The Ring-Closing Metathesis (Route B) offers a compelling alternative, particularly in a research or drug discovery context where functional group tolerance is paramount. If the target molecule requires sensitive functionalities that would not survive the harsh acidic conditions of the Friedel-Crafts route, RCM is the superior choice, despite the higher catalyst cost and additional synthetic steps.
The Pauson-Khand Reaction (Route C) is the most mechanistically elegant but least practical approach for this specific target. The inherent difficulty in forming seven-membered rings via PKR leads to lower yields, and the reliance on stoichiometric, toxic cobalt reagents makes it less attractive for process development. However, for constructing highly complex, polycyclic systems where the benzosuberone core is formed as part of a larger cascade, the PKR could be a powerful, albeit specialized, tool.
The optimal synthetic route ultimately depends on the specific goals of the project, balancing factors of scale, cost, chemical complexity, and timeline.
References
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Domínguez, G., Pérez-Castells, J. (2002). Seven membered rings via intramolecular Pauson–Khand reactions. Chemical Communications, (20), 2414-2415. Available at: [Link][14]
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Wikipedia. (2023). Pauson–Khand reaction. Available at: [Link][12]
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Ajavakom, V., et al. (2022). Formation of seven-membered rings by RCM of vinyl bromides. ResearchGate. Available at: [Link][9]
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Wikipedia. (2023). Ring-closing metathesis. Available at: [Link][7]
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Alcaide, B., Almendros, P., Luna, A. (2004). The Allenic Pauson-Khand Reaction in Synthesis. Angewandte Chemie International Edition, 43(15), 1872-1875. Available at: [Link][6]
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Domínguez, G., Pérez-Castells, J. (2002). Seven membered rings via intramolecular Pauson–Khand reactions. RSC Publishing. Available at: [Link][1]
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Mukai, C., et al. (2003). Synthesis of medium-sized rings using the intramolecular Pauson–Khand reaction. Tetrahedron Letters, 44(49), 8967-8970. Available at: [Link]
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Oestreich, M., et al. (2020). 6,7‐Benzotropolone Syntheses Based on Ring‐Closing Metatheses and Four‐Electron Oxidations. European Journal of Organic Chemistry, 2020(19), 2885-2895. Available at: [Link][11]
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Padwa, A., et al. (2009). A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol. Molecules, 14(7), 2520-2533. Available at: [Link][16]
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Banerjee, A. K. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link][3]
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Banerjee, A. K. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link][5]
-
Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. Available at: [Link][13]
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Nicolaou, K. C., et al. (2005). A Formal Total Synthesis of Eleutherobin Using the Ring-Closing Metathesis (RCM) Reaction of a Densely Functionalized Diene as the Key Step. Chemistry - A European Journal, 11(21), 6289-6303. Available at: [Link][10]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzoannulene Ligands
This guide provides an in-depth technical comparison and procedural walkthrough for conducting comparative molecular docking studies on benzoannulene ligands. As a class of compounds garnering significant interest in medicinal chemistry for their diverse pharmacological activities, understanding their interaction with protein targets at an atomic level is paramount for rational drug design.[1] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.
The Rationale: Why Benzoannulenes and Molecular Docking?
Benzoannulenes, characterized by a fused benzene and annulene ring system, represent a versatile scaffold in drug discovery.[1] Their structural rigidity and potential for diverse functionalization make them attractive candidates for targeting various protein classes. A notable example is the development of benzo[2]annulene derivatives as potent inhibitors of the Chikungunya virus (CHIKV), which have been shown to act on targets such as human dihydroorotate dehydrogenase (hDHODH).[2][3]
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4][5] The primary goal is to predict the ligand-receptor complex structure and estimate the binding affinity through a scoring function.[6] This approach is instrumental in:
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits.[7]
-
Lead Optimization: Guiding the modification of a known active compound to improve its potency and pharmacokinetic properties.[8]
-
Structure-Activity Relationship (SAR) Elucidation: Providing a structural basis for observed biological activities, helping to understand why certain chemical modifications lead to changes in efficacy.[9]
The stability of the predicted binding is often correlated with the docking score, where a lower score typically indicates a more stable interaction.[10]
Experimental Workflow: A Comparative Docking Protocol
This section details a rigorous, step-by-step protocol for performing a comparative docking study. We will use the case study of benzoannulene inhibitors against human dihydroorotate dehydrogenase (hDHODH), a validated target for the antiviral activity of these compounds.[2]
Core Principle: Self-Validation through Controls
A trustworthy docking protocol must be self-validating. This is achieved by first "re-docking" the co-crystallized ligand into the receptor's binding site. A successful re-docking, where the predicted pose closely matches the crystallographic pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å), validates that the chosen docking parameters can accurately reproduce a known binding mode.[11]
Step 1: Receptor Preparation
-
Objective: To prepare the protein structure for docking by correcting structural issues and assigning appropriate chemical properties.
-
Procedure:
-
Obtain Crystal Structure: Download the 3D crystal structure of hDHODH complexed with an inhibitor from the Protein Data Bank (PDB). For this case, PDB ID: 6FMD is a suitable choice, as it was used in the original study of benzoannulene analogs.[2]
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. The rationale is to create a clean binding site, although specific, highly conserved water molecules can sometimes be retained if they are known to mediate key interactions.[12]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for defining correct tautomeric and ionization states of amino acid residues.
-
Assign Charges & Atom Types: Assign partial charges and atom types using a force field (e.g., Gasteiger charges). This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.[13]
-
Save Processed File: Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock).
-
Step 2: Ligand Preparation
-
Objective: To generate low-energy, 3D conformations of the benzoannulene ligands to be docked.
-
Procedure:
-
Create 2D Structures: Draw the structures of the benzoannulene ligands to be compared (e.g., compounds 1a and the optimized lead 8q from literature).[3]
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial because docking algorithms are more efficient when starting with a plausible, low-energy ligand conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligands. This allows for conformational flexibility during the docking simulation, which is a key feature of modern docking programs like AutoDock and GOLD.[6][13]
-
Save Processed Files: Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
Step 3: Docking Simulation
-
Objective: To predict the optimal binding poses of the ligands within the receptor's active site and calculate their binding affinities.
-
Procedure:
-
Define the Binding Site (Grid Box): Define a 3D grid that encompasses the entire binding pocket of the receptor. The grid is typically centered on the position of the co-crystallized ligand from the original PDB file. This focuses the computational search on the relevant area, saving significant processing time.
-
Configure Docking Parameters: Select the search algorithm. The Lamarckian Genetic Algorithm (LGA) is a widely used and effective choice that combines a global search with local energy minimization.[13] Set the number of docking runs (e.g., 50-100) to ensure a thorough exploration of the conformational space.
-
Execute Docking: Run the docking simulation for each prepared ligand. The software will generate multiple possible binding poses for each ligand and rank them using its scoring function.[14]
-
Step 4: Post-Docking Analysis & Comparison
-
Objective: To analyze, interpret, and compare the docking results to derive meaningful insights.
-
Procedure:
-
Cluster Analysis: Group the resulting poses based on their conformational similarity (RMSD). The most populated cluster with the lowest binding energy is often considered the most likely binding mode.
-
Scoring and Ranking: Rank the ligands based on their predicted binding energies (e.g., kcal/mol). A more negative value implies a stronger predicted binding affinity.
-
Interaction Analysis: Visualize the top-ranked pose for each ligand in a molecular graphics program (e.g., BIOVIA Discovery Studio, PyMOL). Analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.
-
Comparative Analysis: Directly compare the binding modes and interaction patterns of the different benzoannulene ligands. This is the key to understanding the SAR. For instance, does an added functional group in one analog form a new hydrogen bond that is absent in another, thereby explaining its lower binding energy?
-
Caption: A generalized workflow for comparative molecular docking studies.
Data Presentation: Comparing Benzoannulene Analogs
The primary output of a comparative docking study is quantitative data that allows for direct comparison between ligands. This data should be summarized in a clear, tabular format. Based on the findings for anti-CHIKV benzoannulenes, a comparative table would be structured as follows.[2][3]
| Compound ID | Structure | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | H-Bonds Formed | Experimental Activity (EC₉₀) |
| 1a (Parent) | [Image of 1a] | -8.5 | Tyr528, Arg536, Leu531 | 1 | 1.45 µM |
| 1c (Analog) | [Image of 1c] | -8.2 | Tyr528, Arg536 | 1 | 0.77 µM |
| 8q (Optimized) | [Image of 8q] | -9.8 | Tyr528, Arg536, His532 | 2 | 0.27 µM |
| Brequinar (Ref) | [Image of Brequinar] | -9.5 | Tyr528, Arg536, Gln535 | 2 | N/A |
Note: Binding energy values are hypothetical for illustrative purposes but reflect the trend where improved experimental activity correlates with a more favorable (more negative) docking score.
Synthesizing Insights: Structure-Activity Relationships (SAR)
The true power of comparative docking lies in its ability to provide a structural hypothesis for the observed SAR.[15] By analyzing the docked poses, we can infer why certain chemical modifications enhance binding affinity and, consequently, biological activity.
For the benzoannulene inhibitors of hDHODH, the docking studies could reveal:
-
Core Scaffold Interaction: The benzoannulene core likely establishes critical hydrophobic interactions deep within the binding pocket.
-
Role of the Amide Linker: The amide group is often a key hydrogen bond donor and/or acceptor, anchoring the ligand to polar residues at the mouth of the pocket.
-
Impact of Substitutions: The transition from compound 1a to the more potent 8q involved modifications that likely enabled an additional, crucial hydrogen bond with a residue like His532. This extra interaction would stabilize the complex, leading to a lower binding energy and higher inhibitory potency. This demonstrates a clear link between a specific structural change and an improvement in binding, a cornerstone of lead optimization.[8]
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Assessing the Therapeutic Potential of the 6,7,8,9-Tetrahydro-5H-benzoannulen-5-amine Scaffold as a Novel GluN2B-Selective NMDA Receptor Antagonist
Assessing the Therapeutic Potential of the 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine Scaffold as a Novel GluN2B-Selective NMDA Receptor Antagonist
A Comparative Guide for Researchers and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, stroke, traumatic brain injury, depression, and epilepsy. Consequently, the development of NMDA receptor antagonists has been a major focus of therapeutic research. Among the various NMDA receptor subtypes, those containing the GluN2B subunit have emerged as a particularly promising target due to their specific involvement in pathological processes. This guide provides an in-depth assessment of the therapeutic potential of a novel chemical scaffold, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine (BZA-5), and its derivatives as GluN2B-selective NMDA receptor antagonists, comparing them with existing drugs in the field.
The Promise of GluN2B-Selective Antagonism
The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are implicated in excitotoxic neuronal death. Selective antagonism of GluN2B-containing receptors offers the potential for therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor blockers, which can cause significant psychotomimetic and cognitive adverse effects.
The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-amine scaffold has recently emerged as a promising foundation for the development of potent and selective GluN2B antagonists. Studies on variously substituted benzo[1]annulen-7-amines have demonstrated very high affinity for the GluN2B subunit, with dissociation constants (Ki) in the low nanomolar range[2]. This positions the BZA-5 scaffold as a compelling starting point for the design of novel neuroprotective and CNS-active therapeutics.
Comparative Analysis of NMDA Receptor Antagonists
To contextualize the potential of the BZA-5 scaffold, it is essential to compare its derivatives with existing NMDA receptor antagonists. These can be broadly categorized into non-selective and GluN2B-selective antagonists.
| Compound Class | Drug | Target | In Vitro Potency (IC50/Ki) | Clinical Status/Use | Key Side Effects |
| Benzo[1]annulen-7-amine Derivatives | Substituted BZA-5 Analogs | GluN2B | Ki = 1.6-3.6 nM[2] | Preclinical | Not yet determined |
| GluN2B-Selective Antagonists | Ifenprodil | GluN2B | IC50 = 0.15 µM; Ki = 5.8 nM[3] | Approved in some countries for cerebral circulatory disorders | Dizziness, headache, nausea, fatigue, potential cardiovascular effects[4][5][6] |
| Radiprodil | GluN2B | IC50 ≈ 10-53 nM[7] | Phase 3 clinical trials for GRIN-related neurodevelopmental disorders[1][8][9][10][11] | Generally well-tolerated in trials | |
| CP-101,606 (Traxoprodil) | GluN2B | IC50 = 11-35 nM[12][13] | Development stalled due to cardiovascular side effects[14] | Cardiovascular effects | |
| Non-Selective Antagonists | Memantine | NMDA Receptor (uncompetitive) | IC50 = 0.5-2.1 µM[15][16][17] | Approved for Alzheimer's disease | Dizziness, headache, confusion, hallucinations |
| Ketamine | NMDA Receptor (uncompetitive) | IC50 ≈ 0.43-8.2 µM[18] | Anesthetic, approved for treatment-resistant depression | Dissociative effects, psychotomimetic symptoms, abuse potential |
This comparative data highlights that derivatives of the BZA-5 scaffold exhibit binding affinities comparable to or even exceeding those of established GluN2B-selective antagonists like ifenprodil. However, a crucial aspect revealed in the research is that high binding affinity does not always translate directly to functional antagonism. Some high-affinity BZA-5 derivatives did not inhibit the glutamate/glycine-evoked current in functional assays, whereas analogs with slightly lower affinity demonstrated promising inhibitory activity[2]. This underscores the importance of comprehensive functional screening in the drug development process.
Mechanistic Insights and Signaling Pathways
The therapeutic rationale for targeting GluN2B is to mitigate the excessive calcium influx that triggers downstream neurotoxic cascades. The proposed mechanism of action for BZA-5 and its analogs, as with other GluN2B antagonists, is to allosterically modulate the receptor, preventing its opening and subsequent ion flow.
Caption: Proposed mechanism of BZA-5 derivatives in blocking excitotoxicity.
Experimental Protocols for Therapeutic Assessment
To rigorously evaluate the therapeutic potential of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine and its analogs, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compounds for the GluN2B subunit.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing human GluN1/GluN2B receptors.
-
Incubate the membranes with a radiolabeled GluN2B-selective antagonist (e.g., [³H]ifenprodil) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium-Flux Assay:
-
Objective: To measure the functional antagonism of NMDA receptor-mediated calcium influx.
-
Protocol:
-
Culture a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits (GluN1/GluN2B).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with NMDA and glycine to activate the receptors.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Determine the IC50 value of the test compound for inhibiting the calcium response.
-
3. Electrophysiological Recordings:
-
Objective: To characterize the inhibitory effect of the test compounds on NMDA receptor currents.
-
Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits.
-
After 2-3 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.
-
Apply the test compound at different concentrations and measure the reduction in the current amplitude.
-
Calculate the IC50 value for the inhibition of the NMDA receptor-mediated current.
-
Caption: A typical workflow for assessing novel NMDA receptor antagonists.
In Vivo Models
1. Animal Models of Stroke:
-
Objective: To evaluate the neuroprotective efficacy of the test compounds in a model of ischemic brain injury.
-
Model: Middle cerebral artery occlusion (MCAO) in rodents.
-
Protocol:
-
Induce focal cerebral ischemia by transiently occluding the middle cerebral artery.
-
Administer the test compound or vehicle at a specific time point before or after the ischemic insult.
-
Assess neurological deficits using a standardized scoring system at various time points post-MCAO.
-
At the end of the study, sacrifice the animals and measure the infarct volume in the brain.
-
Compare the neurological scores and infarct volumes between the treated and vehicle groups.
-
2. Animal Models of Epilepsy:
-
Objective: To assess the anticonvulsant properties of the test compounds.
-
Model: Pentylenetetrazole (PTZ)-induced seizures in rodents.
-
Protocol:
-
Administer the test compound or vehicle to the animals.
-
After a predetermined time, inject a convulsive dose of PTZ.
-
Observe and score the seizure activity (e.g., latency to first seizure, seizure severity).
-
Compare the seizure parameters between the treated and vehicle groups.
-
Future Directions and Conclusion
The 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine scaffold represents a highly promising starting point for the development of novel GluN2B-selective NMDA receptor antagonists. The high binding affinities of its derivatives warrant further investigation to establish a clear structure-activity relationship for functional antagonism. Future research should focus on synthesizing and screening a broader range of analogs to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.
A critical aspect of this future work will be to thoroughly characterize the functional effects of these compounds, moving beyond simple binding assays to more physiologically relevant measures of NMDA receptor inhibition. The detailed experimental protocols outlined in this guide provide a roadmap for such an evaluation.
References
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Patsnap Synapse. (2024, July 12). What are the side effects of Ifenprodil Tartrate? Retrieved from [Link]
- O'Brien, J. A., Lemaire, W., & Chen, T. B. (2000).
- Glasgow, N. G., Sieg,A. C., & Johnson, J. W. (2009). Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. The Journal of Neuroscience, 29(8), 2531-2536.
- Bullock, R., et al. (1998). The Neuroprotective Effect of the Forebrain-Selective NMDA Antagonist CP101,606 Upon Focal Ischemic Brain Damage Caused by Acute Subdural Hematoma in the Rat. Acta Neurochirurgica. Supplementum, 71, 116-118.
- Perszyk, R. E., et al. (2020).
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Practical Neurology. (2025, February 25). Radiprodil Designated a Breakthrough Therapy for GRIN-Related Neurodevelopmental Disorder. Retrieved from [Link]
- Glasgow, N. G., et al. (2015). Key Binding Interactions for Memantine in the NMDA Receptor. PLoS ONE, 10(7), e0132822.
- Pfizer Inc. (2000). CP-101606. Drugs of the Future, 25(10), 1102.
- Menniti, F. S., et al. (2000). CP-101606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents. Neuropharmacology, 39(7), 1147-1155.
- Karakas, E., et al. (2011). Ifenprodil Effects on GluN2B-Containing Glutamate Receptors. The Journal of Neuroscience, 31(30), 10830-10840.
-
Kusuri-no-Shiori. (n.d.). IFENPRODIL TARTRATE TABLETS 20mg "TOWA". Retrieved from [Link]
- Schepmann, D., et al. (2021). Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Journal of Medicinal Chemistry, 64(2), 1017-1029.
-
CureGRIN Foundation. (2023, November 13). Radiprodil reduces seizures in GRIN (gain-of-function) patients by a median of 86% in first-ever commercial clinical trial for GRI Disorders. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Ifenprodil Tartrate used for? Retrieved from [Link]
- Volgraf, M., et al. (2016). Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2071), 20150290.
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ResearchGate. (n.d.). Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and.... Retrieved from [Link]
-
ResearchGate. (n.d.). The NMDA NR2B Subunit-Selective Receptor Antagonist, CP-101606, Enhances the Functional Recovery and Reduces Brain Damage after Cortical Compression-Induced Brain Ischemia. Retrieved from [Link]
- Glasgow, N. G., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. Journal of Neuroscience, 37(40), 9674-9683.
- Williams, N. R., & Schatzberg, A. F. (2016). The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1688), 20150367.
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Kopp, C., et al. (2017). Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[1]annulen-7-amine Scaffold. ChemMedChem, 12(15), 1220-1233.
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Ahmed, H., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[1]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine
A Comprehensive Guide to the Safe Disposal of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine
This document provides essential procedural guidance for the safe handling and disposal of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine (CAS No: 17910-26-8). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety principles and regulatory standards, designed to provide a self-validating system for waste management in a research and development setting.
Hazard Identification and Characterization
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is classified under the Globally Harmonized System (GHS) with several key hazard statements. This initial assessment dictates all subsequent safety and disposal requirements.
Expert Insight: The hazard profile immediately identifies this compound as a multi-risk substance. The combination of acute oral toxicity with severe corrosive effects on skin and eyes, plus respiratory irritation, means that exposure risk must be controlled through engineering controls and robust Personal Protective Equipment (PPE).
| Hazard Class | GHS Code | Description | Signal Word | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Danger | [2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Danger | [2][3][4][5] |
| Serious Eye Damage | H318 | Causes serious eye damage | Danger | [2][4][5] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | Danger | [2][3][4][5] |
Personal Protective Equipment (PPE) Protocol
Based on the GHS classification, a stringent PPE protocol is mandatory when handling 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine in any form, including its waste products.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required at a minimum.[3] Due to the "Causes serious eye damage" (H318) classification, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.
-
Skin Protection: Wear chemically impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[3] A lab coat is mandatory. For tasks with a higher risk of contact, fire/flame-resistant and impervious clothing should be used.[3]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] If engineering controls are insufficient to maintain exposure below permissible limits or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]
Rationale: The H318 and H315 classifications necessitate a robust barrier to prevent irreversible eye damage and skin irritation. The H335 warning underscores the need for effective ventilation to prevent respiratory tract irritation.
Waste Management: Segregation and Containerization
Proper disposal begins at the point of generation. A systematic approach to waste accumulation and storage is a cornerstone of laboratory safety and regulatory compliance.
Step-by-Step Waste Accumulation Protocol
-
Waste Determination: The first step is to classify the waste as hazardous.[7] Based on its toxicity and irritant characteristics, any material (e.g., contaminated consumables, unreacted compound, solutions) containing 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine must be treated as hazardous waste.
-
Container Selection: Use only containers that are in good condition and compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive materials. The container must have a tightly sealing lid to prevent the release of vapors.[8]
-
Chemical Segregation: This is a critical step. Amine waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[7][8]
-
DO NOT MIX WITH:
-
Acids: Amines are basic and will react exothermically and violently with acids.
-
Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Incompatible Solvents: Avoid mixing with halogenated solvents unless the final disposal stream is intended for incineration and managed by a professional waste handler.
-
-
-
Labeling: From the moment the first drop of waste is added, the container must be labeled.[1] The label must clearly state:
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[1] This area should be cool, dry, well-ventilated, and away from direct sunlight or heat sources.[3][8] Ensure secondary containment is in place to capture any potential leaks.
Spill and Decontamination Procedures
Accidents require a prepared, calm, and systematic response. The procedure differs based on the scale of the spill.
Minor Spill Cleanup (Contained within a fume hood, <100 mL)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the full PPE as described in Section 2.
-
Containment: Control the spread of the liquid by creating a dike around the spill's edges with an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[10][11]
-
Absorption: Add absorbent material to the spill, working from the outside in.[10] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[6][10][12]
-
Decontamination: Wipe the spill area with a cloth dampened with a mild detergent and water solution.[12] For final decontamination, specialized aqueous-based decontamination solutions for amines are available and recommended.[13]
-
Disposal: Place all contaminated materials (absorbent, gloves, wipes) into the hazardous waste container, seal it, and label it appropriately.[12]
Major Spill (Outside a fume hood, risk of exposure)
-
Evacuate: Immediately alert all personnel and evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) office and/or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.
Final Disposal Pathway
Disposal of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine must be conducted in accordance with all applicable federal, state, and local regulations.[14]
Primary Disposal Method: The recommended and most environmentally sound disposal method is through a licensed chemical destruction facility.[3] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3][14]
Key Principles:
-
Do Not Dispose Down the Drain: This compound is harmful to aquatic life and must not be discharged into sewer systems.[3][8]
-
Use a Licensed Vendor: All hazardous waste must be transported off-site by a registered hazardous waste hauler and managed at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][15]
-
Maintain Records: The entire process is tracked using a hazardous waste manifest system from the point of generation to final disposal, ensuring a complete chain of custody as required by the Environmental Protection Agency (EPA).[1][15]
Waste Disposal Decision Workflow
The following diagram illustrates the logical progression from waste generation to final, compliant disposal.
Caption: Decision workflow for compliant hazardous waste disposal.
Regulatory Framework
The management of this chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA).[7][16] Generators of hazardous waste are categorized based on the quantity of waste produced, and each category has specific requirements for accumulation, storage, and reporting.[15] It is the responsibility of the generating institution to ensure full compliance with all RCRA standards.[1]
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Navigating the Safe Handling of 6,7,8,9-tetrahydro-5H-benzoannulen-5-amine: A Guide to Personal Protective Equipment and Disposal
Navigating the Safe Handling of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides an in-depth operational plan for the safe handling and disposal of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine, a cyclic aromatic amine with potential applications in medicinal chemistry. By understanding the inherent hazards of this compound and implementing the rigorous protocols outlined below, laboratories can ensure the well-being of their personnel and maintain a secure research environment.
Hazard Assessment: Understanding the Adversary
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine (CAS No. 17910-26-8) is a compound that demands respect. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents a multi-faceted threat.[2] A thorough understanding of these hazards is the cornerstone of any effective safety protocol.
Table 1: GHS Hazard Classification for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine [2]
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The aromatic amine functional group is a well-known structural alert for potential carcinogenicity and mutagenicity, although specific data for this compound is limited.[3][4][5] Therefore, a conservative approach to handling, assuming potential long-term health effects, is not only prudent but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not a matter of convenience but a scientifically driven decision based on the known and potential hazards. The following PPE ensemble is mandatory for all operations involving 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine.
Hand Protection: The Critical Barrier
Aromatic amines can permeate common laboratory gloves.[6][7] Therefore, a single pair of thin nitrile gloves is insufficient.
-
Glove Selection: Double-gloving is required. The inner glove should be a standard nitrile examination glove. The outer glove must be a chemical-resistant glove with a longer cuff, such as neoprene or butyl rubber. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for aromatic amines.[1]
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Change gloves immediately if contamination is suspected and after a maximum of two hours of continuous use.
Body Protection: Shielding from Spills and Splashes
A standard cotton lab coat does not offer adequate protection against chemical splashes.
-
Lab Coat: A flame-resistant laboratory coat made of materials like Nomex® is recommended, particularly when working with flammable solvents.[1] The lab coat should have long sleeves and a secure front closure.
-
Apron: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.
Eye and Face Protection: Preventing Irreversible Damage
Given the H318 classification ("Causes serious eye damage"), robust eye and face protection is non-negotiable.[2]
-
Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[1]
-
Secondary Protection: A full-face shield must be worn over the safety goggles during any procedure with a high risk of splashing or aerosol generation, such as when transferring solutions or during quenching reactions.[1]
Respiratory Protection: Guarding Against Inhalation Hazards
The H335 classification ("May cause respiratory irritation") indicates that this compound can be harmful if inhaled.[2]
-
Engineering Controls: All work with solid or solutions of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[8] For this compound, a full-face respirator with organic vapor cartridges and P100 particulate filters is recommended.[9] All personnel requiring respirator use must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.[1]
Standard Operating Procedures for Handling
A step-by-step approach to handling ensures that safety is integrated into every stage of the workflow.
Preparation and Weighing
-
Designated Area: All handling of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine should be performed in a designated area within a chemical fume hood.
-
Donning PPE: Before handling the compound, don all required PPE in the correct order: inner gloves, lab coat, outer gloves, safety goggles, and face shield (if necessary).
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment balance enclosure to prevent the dispersal of fine particles.
Solution Preparation and Transfers
-
Solvent Selection: Use the least hazardous solvent possible for your reaction.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills and splashes. Avoid pouring liquids from a height.
-
Spill Kit: Ensure a chemical spill kit appropriate for amines is readily available in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
